6-O-Methyl-guanine
Description
structure
Structure
3D Structure
Propriétés
IUPAC Name |
6-methoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049405 | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20535-83-5 | |
| Record name | O6-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20535-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(6)-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purin-2-amine, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-Methylguanine: Structure, Function, and Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-O-Methylguanine (O⁶-MeG), a critical DNA adduct with significant implications in carcinogenesis and cancer chemotherapy. We will delve into its chemical structure, formation, biological consequences, and the cellular mechanisms that counteract its effects, with a focus on experimental methodologies and quantitative data for the research and drug development community.
Chemical Structure and Properties of 6-O-Methylguanine
6-O-Methylguanine is a derivative of the purine (B94841) nucleobase guanine (B1146940), where a methyl group is covalently attached to the oxygen atom at the 6th position of the purine ring.[1][2] This seemingly minor modification has profound effects on the base's hydrogen bonding properties and, consequently, its function within the DNA double helix.
The IUPAC name for this compound is 6-methoxy-7H-purin-2-amine.[3] Its formation within DNA is a result of alkylation of the oxygen atom on guanine.[1][2]
Caption: Chemical structure of 6-O-Methylguanine.
Table 1: Chemical Properties of 6-O-Methylguanine
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-7H-purin-2-amine | [3] |
| Synonyms | O⁶-Methylguanine, 6-Methoxyguanine, 2-Amino-6-methoxypurine | [1][3] |
| CAS Number | 20535-83-5 | [3][4] |
| Molecular Formula | C₆H₇N₅O | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
Biological Significance and Mutagenicity
Formation of 6-O-Methylguanine Adducts
6-O-Methylguanine is not a natural component of DNA. It is primarily formed when DNA is damaged by alkylating agents.[5] These agents can be of both exogenous and endogenous origin:
-
Exogenous Sources: These include N-nitroso compounds (NOCs) found in some foods like cured meats, tobacco smoke, and certain industrial chemicals.[1] Alkylating agents used in chemotherapy, such as temozolomide (B1682018) and dacarbazine, also induce the formation of O⁶-MeG as a key part of their cytotoxic mechanism.[6][7]
-
Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can sometimes non-enzymatically methylate guanine, although this is a less frequent event.[1][2]
Mutagenic Mechanism
The addition of a methyl group to the O⁶ position of guanine disrupts its normal Watson-Crick base pairing with cytosine. Instead, 6-O-Methylguanine preferentially pairs with thymine (B56734) during DNA replication.[1][2] This mispairing, if left unrepaired, leads to a G:C to A:T transition mutation in the subsequent round of DNA replication.[8][9] This type of point mutation is a hallmark of damage induced by alkylating agents and is a significant driver of carcinogenesis.[5][10] The persistence of O⁶-MeG in DNA can inactivate tumor suppressor genes, such as p53, or activate proto-oncogenes like Ras, through these G:C to A:T transitions.[10][11]
Caption: Mutagenic pathway of 6-O-Methylguanine.
Beyond mutagenesis, unrepaired O⁶-MeG can trigger other cellular responses, including cell cycle arrest, sister chromatid exchange, and apoptosis, often mediated by the DNA mismatch repair (MMR) system.[1][12]
The MGMT DNA Repair Pathway
The primary defense mechanism against the mutagenic effects of 6-O-Methylguanine is the DNA repair protein O⁶-Methylguanine-DNA Methyltransferase (MGMT).[13][14]
The "Suicide" Repair Mechanism
MGMT is not a true enzyme in the catalytic sense because it is not regenerated after acting on its substrate.[7][13] It functions via a stoichiometric, "suicide" mechanism:
-
MGMT scans the DNA for O⁶-alkylguanine adducts.[15]
-
Upon recognizing the lesion, it irreversibly transfers the alkyl (methyl) group from the guanine's O⁶ position to a specific cysteine residue (Cys145) within its own active site.[7]
-
This action restores the guanine base to its normal state within the DNA but results in the permanent alkylation and inactivation of the MGMT protein.[7][15]
-
The inactivated MGMT protein is then targeted for ubiquitination and proteasomal degradation.[16]
The cell's capacity to repair O⁶-MeG lesions is therefore limited by the number of available MGMT molecules and the rate of new MGMT synthesis.[15][17]
Caption: The MGMT "suicide" repair mechanism.
Role in Cancer Therapeutics and Drug Resistance
The interplay between alkylating chemotherapies, 6-O-Methylguanine, and MGMT is of paramount clinical importance, particularly in the treatment of gliomas.[14][15]
-
Mechanism of Action: Alkylating agents like temozolomide (TMZ) and carmustine (B1668450) (BCNU) exert their anticancer effects by inducing cytotoxic DNA lesions, with O⁶-MeG being a major contributor to cell death.[7][13]
-
Mechanism of Resistance: Tumors with high expression levels of MGMT can efficiently repair these O⁶-MeG adducts, rendering the cancer cells resistant to the effects of alkylating chemotherapy.[13][15]
-
Biomarker for Treatment Response: Conversely, tumors with low or absent MGMT expression are unable to repair the damage, leading to increased sensitivity to these drugs and better patient outcomes.[13][14] The expression of the MGMT gene is often silenced epigenetically through hypermethylation of its promoter region.[8][11] Therefore, testing for MGMT promoter methylation status has become a critical predictive biomarker in clinical practice to guide the use of alkylating agents in patients with glioblastoma.[13][18]
Table 2: Quantitative Data on 6-O-Methylguanine
| Parameter | Finding | Context | Reference |
| Mutagenicity Rate | ~1 mutation induced per 8 unrepaired O⁶-MeG lesions. | In DNA | [1] |
| MGMT Molecular Weight | ~22-25 kDa | Human MGMT protein | [15][19][20] |
| O⁶-MeG in Patient Blood | 0.55–6.66 ng/mL | In breast cancer patients after cyclophosphamide (B585) therapy. | [21] |
| MGMT Half-life | >24 hours | Stability of the MGMT protein in cells. | [7] |
Experimental Protocols and Methodologies
Synthesis of O⁶-Alkylguanine Containing Oligodeoxyribonucleotides (ODNs)
Studying the effects of O⁶-MeG often requires its site-specific incorporation into synthetic DNA strands. A post-DNA synthesis strategy is commonly employed.
Protocol Outline:
-
Solid-Phase Synthesis: An oligodeoxyribonucleotide is synthesized using standard phosphoramidite (B1245037) chemistry, but with a modified base, 2-amino-6-methylsulfonylpurine, incorporated at the desired position instead of guanine.[22]
-
Nucleophilic Displacement: The highly reactive methylsulfonyl group serves as an excellent leaving group. After synthesis, the ODN is treated with a solution containing the desired alcohol (e.g., methanol (B129727) for O⁶-MeG) and a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[22]
-
Deprotection and Purification: The alcohol displaces the methylsulfonyl group to form the O⁶-alkylguanine. The ODN is then cleaved from the solid support and deprotected using standard ammonia (B1221849) treatment.[22]
-
Purification: The final product is purified using methods like High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for synthesizing O⁶-MeG-containing DNA.
Quantification of O⁶-Methylguanine in Biological Samples
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for detecting and quantifying O⁶-MeG in samples like blood or tissue DNA.
Methodology Outline:
-
Sample Preparation: DNA is extracted from the biological matrix (e.g., dried blood spots).[21]
-
Hydrolysis: The extracted DNA is hydrolyzed to release the individual nucleobases.
-
Chromatographic Separation: The sample is injected into a UPLC system. The mobile phase and column (e.g., a C18 column) are optimized to separate O⁶-MeG from other DNA bases and contaminants.[21]
-
Mass Spectrometry Detection: The eluent from the UPLC is directed into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for O⁶-MeG is selected and fragmented, and a specific product ion is monitored for quantification.[21]
-
Quantification: A calibration curve is generated using known concentrations of an O⁶-MeG standard. The concentration in the unknown sample is determined by comparing its signal to the calibration curve.[21]
Analysis of MGMT Promoter Methylation
Methylation-Specific PCR (MSP) is a widely used technique to determine the methylation status of the MGMT promoter.[17][23]
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from the tumor tissue or blood.[23]
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[23]
-
PCR Amplification: Two separate PCR reactions are performed on the bisulfite-converted DNA:
-
"M" Reaction: Uses primers specific for the methylated sequence (containing Cs at CpG sites).
-
"U" Reaction: Uses primers specific for the unmethylated sequence (where original Cs are now Ts).[23]
-
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated promoter. The presence of both indicates partial or heterozygous methylation.[23]
References
- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. DNAmod: 6-O-methylguanine [dnamod.hoffmanlab.org]
- 3. O-(6)-Methylguanine | C6H7N5O | CID 65275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 14. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O6-methylguanine-DNA methyltransferase activity is associated with response to alkylating agent therapy and with MGMT promoter methylation in glioblastoma and anaplastic glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-6-Methylguanin-DNA-Methyltransferase - DocCheck Flexikon [flexikon.doccheck.com]
- 19. Purification, structure, and biochemical properties of human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induced Synthesis of O6‐Methylguanine‐DNA Methyltransferase in Rat Hepatoma Cells Exposed to DNA‐damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. An Integrative Analysis of O6-Methylguanine-DNA Methyltransferase (MGMT) Methylation and the Single-Nucleotide Polymorphism (SNP) rs1625649 Reveals Distinct Survival Patterns in Glioblastoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Nitroso Compounds in 6-O-Methylguanine DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitroso compounds (NOCs) are a significant class of chemical carcinogens to which humans are ubiquitously exposed through diet, lifestyle, and endogenous processes.[1][2] Their carcinogenic activity is primarily attributed to their ability to form alkylating agents that react with DNA, generating a spectrum of DNA adducts. Among these, the 6-O-methylguanine (O⁶-MeG) adduct is a critical premutagenic lesion. This technical guide provides an in-depth overview of the role of NOCs in the formation of O⁶-MeG DNA adducts, the cellular responses to this form of DNA damage, and the methodologies used for its detection and quantification.
Introduction to N-Nitroso Compounds and O⁶-Methylguanine
N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. They are broadly classified into two main groups: N-nitrosamines and N-nitrosamides.[1] Humans are exposed to preformed NOCs through various sources, including processed meats, tobacco smoke, and certain occupational environments.[1][2][3] Additionally, NOCs can be formed endogenously in the acidic environment of the stomach from the reaction of nitrites and secondary amines or amides, which are common dietary constituents.[1][4]
The carcinogenicity of many NOCs is mediated by their metabolic activation, primarily by cytochrome P450 enzymes, to form highly reactive electrophilic species.[4] These electrophiles, such as methyldiazonium ions, can then react with nucleophilic sites on DNA bases. One of the most significant products of this reaction is the O⁶-methylguanine (O⁶-MeG) adduct.[5]
The formation of O⁶-MeG is a critical event in chemical carcinogenesis due to its miscoding properties during DNA replication. DNA polymerase preferentially incorporates thymine (B56734) instead of cytosine opposite O⁶-MeG, leading to G:C to A:T transition mutations in subsequent rounds of replication.[6] If not repaired, these mutations can activate oncogenes or inactivate tumor suppressor genes, contributing to neoplastic transformation.[7]
The primary cellular defense against the mutagenic potential of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O⁶ position of guanine (B1146940), transferring it to an internal cysteine residue in a stoichiometric, "suicide" reaction.[8] The level and activity of MGMT in different tissues and cell types are therefore critical determinants of susceptibility to the carcinogenic effects of N-nitroso compounds.
Quantitative Data on O⁶-Methylguanine Adduct Formation
The formation of O⁶-MeG adducts is a quantifiable biomarker of exposure to N-nitroso compounds and can be measured in various biological samples. The tables below summarize quantitative data from several studies, illustrating the levels of O⁶-MeG adducts detected in different tissues and experimental systems following exposure to specific NOCs.
| N-Nitroso Compound | Dose | Tissue/Cell Type | O⁶-MeG Level (adducts/10⁸ nucleotides) | Reference |
| N-nitrosodimethylamine (NDMA) | 0.1 mg/kg | Monkey Liver | ~170 | [9] |
| N-nitrosodimethylamine (NDMA) | 0.1 mg/kg | Monkey Gastric Mucosa | ~180 | [9] |
| N-methyl-N-nitrosourea (MNU) | 342 µmol/kg | Mouse Liver | 1700 ± 80 | [10] |
| N-ethyl-N-nitrosourea (ENU) | 342 µmol/kg | Mouse Liver | 260 ± 60 (O⁶-ethylguanine) | [10] |
Table 1: O⁶-Alkylguanine Adduct Levels in Animal Models Following Exposure to N-Nitroso Compounds. This table presents the levels of O⁶-methylguanine (or O⁶-ethylguanine for ENU) adducts measured in different tissues of animal models after administration of various N-nitroso compounds.
| Exposure Source | Tissue/Cell Type | O⁶-MeG Level (adducts/10⁸ nucleotides) | Reference |
| Occupational Nitrosamine Exposure | Human Peripheral Blood Lymphocytes | Undetectable to 127 | [11] |
| High-Meat Diet | Human Colonic Exfoliated Cells | 35 - 80 (O⁶-carboxymethylguanine) | [12] |
| Not specified (likely background) | Human Liver DNA | 11 - 67 | [12] |
| Not specified (likely background) | Human Peripheral Leukocyte DNA | ~0.4 - 2.4 | [12] |
Table 2: O⁶-Methylguanine Adduct Levels in Human Tissues. This table shows the range of O⁶-MeG adduct levels detected in human tissues from individuals with different exposure scenarios, including occupational exposure and dietary factors.
Signaling Pathways and Cellular Responses to O⁶-Methylguanine
The presence of O⁶-MeG adducts in DNA triggers a complex network of cellular signaling pathways that determine the fate of the cell, leading to DNA repair, cell cycle arrest, or apoptosis.
O⁶-Methylguanine Formation and Direct Repair
N-nitroso compounds, following metabolic activation, generate reactive methylating species that alkylate the O⁶ position of guanine in DNA. The primary and most direct cellular response to this lesion is its repair by the MGMT protein, which restores the guanine base to its original state.
References
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. N-nitroso compounds and man: sources of exposure, endogenous formation and occurrence in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary N-nitroso compounds and risk of colorectal cancer: a case-control study in Newfoundland and Labrador and Ontario, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitrosodimethylamine-derived O(6)-methylguanine in DNA of monkey gastrointestinal and urogenital organs and enhancement by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biochemical Properties and Stability of 6-O-Methyl-guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Methyl-guanine (O6MeG) is a highly mutagenic and cytotoxic DNA lesion formed by the alkylation of the O6 position of guanine (B1146940). This adduct arises from exposure to both endogenous and exogenous alkylating agents, such as N-nitroso compounds found in the diet and tobacco smoke.[1][2] If left unrepaired, O6MeG preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2][3] The persistence of O6MeG is a critical factor in the initiation of carcinogenesis and also plays a significant role in the efficacy of certain anticancer chemotherapies. This technical guide provides a comprehensive overview of the biochemical properties, stability, and cellular processing of this important DNA adduct.
Biochemical Properties of this compound
The biochemical characteristics of this compound are fundamental to understanding its biological consequences. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₇N₅O | [2] |
| Molar Mass | 165.156 g·mol⁻¹ | [2] |
| Melting Point | >300 °C | [2] |
| Solubility in Water (pH 7.4) | >24.8 µg/mL | [1] |
| IUPAC Name | 6-Methoxy-9H-purin-2-amine | |
| CAS Number | 20535-83-5 | [2] |
Stability of this compound
The stability of this compound is a critical determinant of its persistence in DNA and, consequently, its mutagenic potential. While stable under standard conditions, its stability is influenced by factors such as pH and temperature.
| Condition | Observation | Reference |
| pH Stability | The rate of incorporation of nucleotides opposite O6MeG by DNA polymerases is pH-dependent, with maximal rates observed around pH 8.3 and significantly slower rates below pH 6. This suggests that the stability and/or conformation of the O6MeG-containing template is influenced by pH. | [4] |
| Thermal Stability in DNA | The presence of O6MeG in a DNA duplex can be destabilizing. C·O6MeG pairs are more stable than other O6MeG pairings but are weaker than canonical G·C pairs by 4–5 kcal/mol. O6MeG·T mispairs are relatively unstable. | [3] |
| Half-life in vivo | The removal of O6-methylguanine from DNA in rat liver following administration of an alkylating agent showed a half-life of 37 to 50 hours at high concentrations, which decreased to 16 to 19 hours as the concentration fell. | [5] |
Cellular Repair of this compound: O⁶-alkylguanine-DNA Alkyltransferase (AGT)
The primary defense against the mutagenic effects of this compound is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT).[2] AGT directly and stoichiometrically transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[6] This is a "suicide" mechanism, as the alkylated AGT is irreversibly inactivated and subsequently targeted for degradation.[6]
The kinetics of this repair process have been characterized and follow a second-order rate law, with the reaction rate being proportional to the concentrations of both AGT and the O6MeG-containing DNA.[7]
| Kinetic Parameter | Value | Condition | Reference |
| Second-order rate constant (human AGT) | 1.4 x 10⁷ M⁻¹s⁻¹ to 7.4 x 10⁶ M⁻¹s⁻¹ | Repair of O6MeG in K-ras codon 12 sequence | [5] |
| k(inact) (human AGT) | Varies with sequence context | 25 °C | [2] |
| K(S) (human AGT) | 81–91 nM | 25 °C | [2] |
Figure 1: AGT Repair of this compound
Interaction with Mismatch Repair (MMR) and Induction of Apoptosis
In cells with proficient mismatch repair (MMR) systems, the persistence of this compound can trigger a futile cycle of repair that ultimately leads to apoptosis.[8][9] During DNA replication, DNA polymerase may insert thymine opposite O6MeG. The resulting O6MeG:T mispair is recognized by the MMR machinery (MSH2/MSH6 heterodimer, MutSα).[9] However, the MMR system attempts to repair the newly synthesized strand, leaving the original O6MeG lesion intact.[9] This repeated and unsuccessful repair effort can lead to the formation of DNA double-strand breaks, which are potent inducers of apoptosis.[8]
The apoptotic signaling cascade initiated by O6MeG involves the activation of caspase-9 and caspase-3 and is regulated by the Bcl-2 family of proteins.[8] This pathway appears to be independent of the Fas/caspase-8 signaling route.[8]
Figure 2: this compound Induced Apoptosis
Experimental Protocols
Synthesis of Oligodeonucleotides Containing this compound
A common method for synthesizing oligonucleotides containing a site-specific O6MeG lesion involves a post-synthetic modification strategy.
Figure 3: Workflow for O6MeG Oligonucleotide Synthesis
Detailed Steps:
-
Solid-Phase Synthesis: Standard phosphoramidite chemistry is used to assemble the desired oligonucleotide sequence on a solid support.
-
Incorporation of Precursor: At the desired position, a modified phosphoramidite, such as 2-amino-6-methylsulfonylpurine, is incorporated.[10] This precursor contains a good leaving group at the 6-position.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and protecting groups are removed under standard conditions.
-
Post-Synthetic Modification: The oligonucleotide is treated with a methoxide source (e.g., sodium methoxide in methanol) to displace the methylsulfonyl group and form the 6-O-methylguanine residue.
-
Purification: The final O6MeG-containing oligonucleotide is purified by high-performance liquid chromatography (HPLC).
Quantification of this compound in DNA by UPLC-MS/MS
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of O6MeG in biological samples.[6][11]
Protocol Outline:
-
Sample Collection: Blood samples can be collected as dried blood spots (DBS).[6]
-
DNA Extraction: DNA is extracted from the DBS using a commercial kit (e.g., QIAamp DNA Mini Kit).[6]
-
Acid Hydrolysis: The extracted DNA is subjected to acid hydrolysis (e.g., with formic acid at an elevated temperature) to release the purine (B94841) bases, including O6MeG.[6]
-
UPLC-MS/MS Analysis:
-
Chromatography: The hydrolyzed sample is injected onto a reverse-phase UPLC column (e.g., C18). A gradient elution with a mobile phase of formic acid in water and acetonitrile (B52724) is used to separate the bases.[11]
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific transition of the O6MeG parent ion to a characteristic daughter ion (e.g., m/z 165.95 > 149).[11]
-
Quantification: An internal standard (e.g., a stable isotope-labeled O6MeG) is used for accurate quantification. A calibration curve is generated using known concentrations of O6MeG.
-
AGT Activity Assay
The activity of AGT in cell or tissue extracts can be determined by measuring the transfer of a radiolabeled methyl group from a DNA substrate to the AGT protein.
Protocol Outline:
-
Substrate Preparation: A DNA substrate containing [³H]-methylated O6-methylguanine is prepared.
-
Incubation: The cell or tissue extract is incubated with the radiolabeled DNA substrate.
-
Acid Precipitation: The reaction is stopped, and the DNA is precipitated with an acid (e.g., perchloric acid).
-
Protein Hydrolysis: The protein pellet, containing the [³H]-methylated AGT, is hydrolyzed.
-
Quantification: The amount of S-methylcysteine in the hydrolysate is quantified by amino acid analysis or HPLC with radiometric detection.
Conclusion
This compound is a significant DNA lesion with profound implications for mutagenesis, carcinogenesis, and cancer therapy. Its biochemical properties, particularly its propensity to mispair with thymine, and its complex interplay with cellular repair pathways like AGT and MMR, underscore its biological importance. A thorough understanding of the stability of O6MeG and the mechanisms by which it is processed by the cell is crucial for researchers and clinicians working in the fields of DNA repair, cancer biology, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted roles of this critical DNA adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Mutagenic Potential of 6-O-Methylguanine: A Technical Guide to G:C to A:T Transitions
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Methylguanine (O6-MeG) is a highly mutagenic DNA lesion induced by alkylating agents, which are prevalent environmental carcinogens and also a class of chemotherapeutic drugs. This technical guide provides an in-depth analysis of the mutagenic potential of O6-MeG, focusing on its causal role in G:C to A:T transition mutations. We will explore the molecular mechanisms of O6-MeG formation, its mispairing properties during DNA replication, and the cellular responses it elicits, including DNA repair pathways and cell fate decisions. Detailed experimental protocols for key assays and a summary of quantitative data on mutation frequencies and repair kinetics are provided to support researchers in this field.
Introduction
DNA integrity is constantly challenged by endogenous and exogenous agents that can induce chemical modifications. One of the most critical DNA lesions is 6-O-methylguanine (O6-MeG), formed by the methylation of the O6 position of guanine (B1146940).[1] This seemingly minor modification has profound biological consequences, as it disrupts the normal Watson-Crick base pairing, leading to specific mutational signatures.[1][2] O6-MeG preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, resulting in the characteristic G:C to A:T transition mutations.[1][3] The accumulation of these mutations can lead to the activation of oncogenes or inactivation of tumor suppressor genes, thereby contributing to carcinogenesis.[4] Understanding the mechanisms of O6-MeG-induced mutagenesis and the cellular pathways that counteract this lesion is crucial for cancer research and the development of effective therapeutic strategies.
Formation of 6-O-Methylguanine
O6-MeG is primarily formed through the action of alkylating agents, which can be found in the environment, in certain foods, and are also used in chemotherapy.[1] N-nitroso compounds (NOCs), for instance, are potent alkylating agents found in tobacco smoke and some preserved foods.[1] Endogenous sources, such as S-adenosylmethionine (SAM), can also contribute to the formation of O6-MeG, albeit at lower levels.[1]
The Molecular Basis of O6-MeG Mutagenicity: G:C to A:T Transitions
The mutagenicity of O6-MeG lies in its altered base-pairing properties. The methyl group at the O6 position of guanine sterically hinders the formation of the three hydrogen bonds with cytosine. Instead, it promotes a stable base pair with thymine, which involves two hydrogen bonds. During DNA replication, DNA polymerases frequently misincorporate thymine opposite O6-MeG.[2][5] If this O6-MeG:T mispair is not corrected before the next round of replication, the O6-MeG-containing strand will serve as a template for the synthesis of a new strand with adenine, while the strand with the misincorporated thymine will template the incorporation of adenine. This process ultimately fixes the mutation as a G:C to A:T transition.[6]
Cellular Defense Mechanisms Against O6-MeG
Cells have evolved sophisticated DNA repair mechanisms to counteract the mutagenic effects of O6-MeG. The two primary pathways involved are Direct Reversal by O6-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.
O6-Methylguanine-DNA Methyltransferase (MGMT)
The most direct and efficient way to repair O6-MeG is through the action of the MGMT protein.[7] MGMT is a "suicide" enzyme that directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues.[7][8] This action restores the guanine to its original state but irreversibly inactivates the MGMT protein.[8] The expression level of MGMT is therefore a critical determinant of a cell's ability to resist the mutagenic and cytotoxic effects of alkylating agents.[9]
Mismatch Repair (MMR) Pathway
If O6-MeG is not repaired by MGMT prior to replication, the resulting O6-MeG:T mispair becomes a substrate for the Mismatch Repair (MMR) system.[6][10] The MMR pathway recognizes and attempts to correct the mismatch. In humans, the MutSα (MSH2-MSH6) heterodimer recognizes the O6-MeG:T mismatch, followed by the recruitment of MutLα (MLH1-PMS2).[11][12] This leads to the excision of the newly synthesized strand containing the thymine. However, since the O6-MeG lesion resides on the template strand, the repair machinery may repeatedly attempt to excise the thymine, leading to a futile cycle of repair.[13] This futile cycling can result in the formation of single-strand breaks, which if persistent, can be converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[11][14]
Quantitative Data on O6-MeG Mutagenicity and Repair
The mutagenic potential of O6-MeG and the efficiency of its repair have been quantified in various experimental systems. The following tables summarize key findings.
Table 1: Mutagenic Frequency of O6-Methylguanine
| Experimental System | Mutation Frequency | Predominant Mutation | Reference |
| M13mp8 viral genome in E. coli (MM294A) | 0.4% | G to A | [15] |
| M13mp8 viral genome in E. coli (MM294A, MGMT depleted) | Up to 20% | G to A | [15] |
| Plasmid in CHO cells (MGMT-deficient) | ~19% | G to A | [16] |
| Plasmid in CHO cells (MGMT-proficient) | No significant mutagenesis | - | [16] |
| Dacarbazine-treated CHO cells (MGMT-deficient) | Dominated by G:C→A:T | G to A | [17] |
Table 2: Kinetics of MGMT-Mediated Repair of O6-Methylguanine
| Enzyme Source | Kinetic Parameter | Value | Reference |
| Recombinant Human MGMT | Second-order rate constant | 1 x 10⁹ M⁻¹ min⁻¹ (at 37°C) | [18] |
| Recombinant Human MGMT | DNA affinity constant (unmodified DNA) | ~4.7 x 10⁵ M⁻¹ | [18] |
| Recombinant Human MGMT | DNA affinity constant (methylated DNA) | ~2-fold higher than unmodified DNA | [18] |
| Human AGT | KS | 81-91 nM | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of O6-MeG mutagenicity and repair. Below are protocols for key experiments.
Ames Test for Assessing Mutagenicity of Alkylating Agents
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[3][19]
Principle: This assay utilizes auxotrophic strains of Salmonella typhimurium that have a mutation in the histidine biosynthesis pathway, rendering them unable to grow in a histidine-deficient medium.[20][21] The test measures the rate of back-mutation (reversion) to the prototrophic state (histidine-producing) in the presence of a potential mutagen.[20]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1538)
-
Nutrient broth
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/Biotin solution
-
Test compound (alkylating agent)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, optional)
Procedure:
-
Preparation of Bacterial Culture: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Plates: To a tube containing molten top agar at 45°C, add the bacterial culture, a small amount of histidine/biotin solution, and the test compound at various concentrations. If metabolic activation is being assessed, add the S9 fraction.
-
Plating: Pour the top agar mixture onto a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the test plates compared to the negative control indicates that the compound is mutagenic.
In Vitro DNA Replication Assay with O6-MeG-Containing Template
This assay assesses the ability of DNA polymerases to bypass an O6-MeG lesion and the fidelity of nucleotide incorporation opposite the lesion.[22][23][24]
Principle: A synthetic DNA template containing a site-specific O6-MeG lesion is used in a primer extension reaction with a purified DNA polymerase and dNTPs. The products of the reaction are then analyzed to determine the extent of bypass and the identity of the incorporated nucleotide.[25]
Materials:
-
Synthetic oligonucleotide template containing a single O6-MeG
-
Complementary primer (radiolabeled or fluorescently labeled)
-
Purified DNA polymerase (e.g., human DNA polymerase β)
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the O6-MeG-containing template.
-
Reaction Setup: Prepare a reaction mixture containing the annealed template-primer, reaction buffer, dNTPs, and the DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specified time course.
-
Quenching: Stop the reaction by adding a stop solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: Denature the samples and separate the reaction products by size on a denaturing polyacrylamide gel.
-
Analysis: Visualize the products using a phosphorimager or fluorescence scanner. The size of the products indicates the extent of primer extension and bypass of the O6-MeG lesion. The identity of the incorporated nucleotide can be determined by running parallel reactions with only one or a subset of dNTPs.
MGMT Activity Assay
This assay measures the ability of a cell extract to repair O6-MeG in a DNA substrate.
Principle: A DNA substrate containing radiolabeled O6-MeG is incubated with a cell extract. The MGMT in the extract will transfer the radiolabeled methyl group to itself. The amount of radioactivity transferred to the protein fraction is then quantified, which is proportional to the MGMT activity in the extract.[1]
Materials:
-
Cell lysate
-
DNA substrate containing [³H]-methylated O6-MeG
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: Incubate the cell lysate with the [³H]-O6-MeG DNA substrate in the reaction buffer at 37°C.
-
Precipitation: After the incubation, precipitate the DNA and protein by adding cold TCA.
-
Washing: Wash the precipitate to remove unincorporated radioactivity.
-
Quantification: Resuspend the pellet and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of repaired O6-MeG and thus the MGMT activity.
Conclusion
6-O-methylguanine is a potent mutagenic lesion that plays a significant role in the etiology of cancer, particularly in the context of exposure to alkylating agents. Its propensity to cause G:C to A:T transition mutations underscores the importance of efficient DNA repair mechanisms in maintaining genomic stability. The direct reversal of this lesion by MGMT is a critical line of defense, and its inactivation can sensitize cells to the cytotoxic effects of alkylating chemotherapies. The Mismatch Repair pathway provides a second layer of protection, albeit one that can lead to cell death if the lesion persists. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and combat the detrimental effects of O6-MeG. Further research into the intricate interplay between O6-MeG, DNA repair pathways, and cellular signaling will continue to inform the development of novel anti-cancer therapies and strategies for cancer prevention.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mutagenic frequencies of site-specifically located O6-methylguanine in wild-type Escherichia coli and in a strain deficient in ada-methyltransferase | Semantic Scholar [semanticscholar.org]
- 10. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of O6-methylguanine-DNA methyltransferase mRNA in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity, mutation frequency and mutation spectrum induced by dacarbazine in CHO cells expressing different levels of O(6)-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 22. O6-methylguanine in DNA inhibits replication in vitro by human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence from in vitro replication that O6-methylguanine can adopt multiple conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evidence from in vitro replication that O6-methylguanine can adopt multiple conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Replication past O6-Methylguanine by Yeast and Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on the Carcinogenicity of O-Methylguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research, conducted prior to the year 2000, that established the carcinogenic properties of the DNA adduct 6-O-Methylguanine (O⁶-meG). This document details the core mechanisms of O⁶-meG-induced carcinogenesis, presents quantitative data from key early experiments in a comparative format, outlines the experimental methodologies employed, and visualizes the critical molecular pathways and experimental workflows.
Core Concepts in O⁶-Methylguanine Carcinogenicity
Early research identified O⁶-methylguanine as a critical premutagenic lesion formed in DNA following exposure to alkylating agents, a class of carcinogens that includes certain environmental pollutants and industrial chemicals.[1][2] The carcinogenicity of O⁶-meG is primarily attributed to its propensity to cause mispairing during DNA replication. Unlike guanine (B1146940), which correctly pairs with cytosine, O⁶-meG can be read by DNA polymerase as adenine, leading to the incorporation of thymine.[3] This results in a G:C to A:T transition mutation in the subsequent round of DNA replication, a hallmark of alkylating agent-induced mutagenesis.[1]
The persistence of O⁶-meG in the DNA of a particular tissue was found to be a crucial determinant of its susceptibility to carcinogenesis.[4] Tissues with lower capacities for repairing this adduct exhibit a higher incidence of tumors.[4][5] The primary cellular defense against O⁶-meG is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), which stoichiometrically transfers the methyl group from the guanine to one of its own cysteine residues.[6]
Quantitative Data from Early In Vivo Studies
The following tables summarize key quantitative findings from seminal preclinical studies that investigated the formation, persistence, and carcinogenic effects of O⁶-methylguanine and its close analog, O⁶-ethylguanine.
Table 1: Persistence of O⁶-Alkylguanine in Rat Tissues Following Carcinogen Administration
| Carcinogen (Dose) | Animal Model | Tissue | Adduct (Half-life) | Reference |
| N-ethyl-N-nitrosourea (75 mg/kg) | 10-day-old BD-IX rats | Brain | O⁶-ethylguanine (~220 hours) | [4] |
| Liver | O⁶-ethylguanine (~30 hours) | [4] | ||
| Dimethylnitrosamine (0.25 mg/kg) | Male Wistar rats | Liver | O⁶-methylguanine (>85% removed in 24h) | [1][2] |
| Kidney | O⁶-methylguanine (slower removal than liver) | [1][2] |
Table 2: O⁶-Methylguanine Levels and Tumor Incidence in Rat Mammary Gland Carcinogenesis
| Carcinogen (Dose) | Animal Model | O⁶-meG/7-meG Ratio in Mammary Gland DNA | Mammary Tumor Incidence (at 20 weeks) | Reference |
| N-methyl-N-nitrosourea (50 mg/kg) | 50-day-old female Sprague-Dawley rats | Not specified | 57% | [7] |
| N-methyl-N-nitrosourea (25 mg/kg) | Not specified | 21% | [7] | |
| Procarbazine (B1678244) (50 mg/rat) | ~0.11 | 80% | [7] | |
| Procarbazine (26 mg/rat) | Not specified | 37% | [7] |
Experimental Protocols from Foundational Studies
This section details the methodologies from key early in vivo experiments that were crucial in establishing the link between O⁶-methylguanine and carcinogenesis.
Goth & Rajewsky (1974): Persistence of O⁶-Ethylguanine and Neuro-Oncogenesis
-
Objective: To investigate the formation and persistence of ethylated purines in the DNA of a target organ (brain) versus a non-target organ (liver) for N-ethyl-N-nitrosourea (ENU)-induced carcinogenesis.
-
Animal Model: 10-day-old male and female BD-IX rats.
-
Carcinogen Administration: A single intraperitoneal (i.p.) injection of [1-¹⁴C]ENU at a dose of 75 mg/kg body weight.
-
Sample Collection: At various time points (1, 6, 12, 24, 48, 96, 144, and 240 hours) after the ENU pulse, animals were sacrificed, and brain and liver tissues were collected.
-
DNA Isolation and Hydrolysis: DNA was isolated from the tissues, purified, and hydrolyzed to release the purine (B94841) bases.
-
Adduct Quantification: The hydrolyzed DNA was subjected to Sephadex G-10 column chromatography to separate the different ethylated purine adducts (O⁶-ethylguanine, N7-ethylguanine, and N3-ethyladenine) from the normal purines. The amount of each adduct was quantified by measuring the radioactivity of the ¹⁴C label.
-
Key Findings: The study demonstrated a striking difference in the persistence of O⁶-ethylguanine in the brain (target tissue for ENU carcinogenesis) compared to the liver (non-target tissue), suggesting that the inefficient repair of this adduct in the brain was a key factor in its tissue-specific carcinogenicity.[4]
Pegg & Hui (1978): Formation and Removal of O⁶-Methylguanine after Dimethylnitrosamine
-
Objective: To measure the amounts of 7-methylguanine (B141273) and O⁶-methylguanine in rat liver and kidney DNA after the administration of low doses of dimethylnitrosamine (DMN).
-
Animal Model: Male Wistar rats.
-
Carcinogen Administration: A single intraperitoneal (i.p.) injection of [³H]DMN at various doses ranging from 0.001 to 20 mg/kg body weight.
-
Sample Collection: Animals were sacrificed at 4 and 24 hours post-injection, and liver and kidney tissues were collected.
-
DNA Isolation and Analysis: DNA was isolated from the tissues, and the amounts of 7-methylguanine and O⁶-methylguanine were determined. The methodology for adduct quantification involved acid hydrolysis of the DNA followed by chromatographic separation of the methylated purines.
-
Key Findings: This study showed that O⁶-methylguanine was rapidly removed from the liver DNA, indicating an efficient repair mechanism in this organ.[1][2] The removal from kidney DNA was slower.[1][2] This differential repair capacity correlated with the known organotropism of DMN carcinogenesis.
Visualizing the Mechanisms of O⁶-Methylguanine Carcinogenicity
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in early studies on O⁶-methylguanine carcinogenicity.
Figure 1: Molecular pathways of O⁶-methylguanine-induced carcinogenesis.
Figure 2: Generalized experimental workflow for early in vivo studies.
References
- 1. Formation and subsequent removal of O6-methylguanine from deoxyribonucleic acid in rat liver and kidney after small doses of dimethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and subsequent removal of O6-methylguanine from deoxyribonucleic acid in rat liver and kidney after small doses of dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative O(6)-methylguanine DNA methyltransferase methylation analysis in curatively resected non-small cell lung cancer: associations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistence of O6-ethylguanine in rat-brain DNA: correlation with nervous system-specific carcinogenesis by ethylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical carcinogenesis in the nervous system. Preferential accumulation of O6-methylguanine in rat brain deoxyribonucleic acid during repetitive administration of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical carcinogenesis in the nervous system. Preferential accumulation of O6-methylguanine in rat brain deoxyribonucleic acid during repetitive administration of N-methyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methyl-adduct dosimetry and O6-alkylguanine-DNA alkyl transferase activity determinations in rat mammary carcinogenesis by procarbazine and N-methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Response to O6-Methyl-guanine DNA Lesions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-methylguanine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by alkylating agents, a class of compounds frequently used in cancer chemotherapy. The cellular response to this specific type of DNA damage is a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic signaling pathways. A thorough understanding of these processes is critical for optimizing chemotherapeutic strategies, overcoming drug resistance, and developing novel therapeutic interventions. This technical guide provides a comprehensive overview of the core cellular responses to O6-MeG DNA lesions, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.
Core Cellular Response Pathways
The fate of a cell harboring O6-MeG lesions is primarily determined by the activity of two key pathways: direct reversal repair by O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.
1. Direct Reversal Repair by MGMT:
The primary and most efficient mechanism for repairing O6-MeG lesions is through the direct transfer of the methyl group to a cysteine residue within the active site of the MGMT protein.[1][2] This "suicide" mechanism restores the guanine (B1146940) base to its native state in a single, error-free step.[2][3] The expression and activity of MGMT are therefore critical determinants of a cell's sensitivity to alkylating agents.[4][5] High levels of MGMT activity confer resistance to chemotherapy by rapidly removing the cytotoxic lesions.[6][7] Conversely, cells with low or no MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are highly sensitive to these drugs.[4]
2. Mismatch Repair (MMR) Pathway Involvement:
In the absence of or when MGMT is saturated, O6-MeG lesions can persist through DNA replication. During replication, DNA polymerases frequently mispair O6-MeG with thymine (B56734) (T) instead of cytosine (C).[8][9] This O6-MeG:T mispair is recognized by the MMR machinery, primarily by the MutSα heterodimer (MSH2-MSH6).[10][11]
Instead of repairing the lesion, the MMR system initiates a futile cycle of repair attempts.[12] It excises the newly synthesized strand containing the thymine, but the persistent O6-MeG on the template strand leads to repeated rounds of incorrect nucleotide incorporation and excision.[11][12] This futile cycling is thought to lead to the formation of single-strand breaks and ultimately double-strand breaks (DSBs) during the second S-phase post-treatment, triggering downstream signaling cascades.[11][13]
3. Cell Cycle Arrest and Apoptosis:
The persistence of O6-MeG lesions and the subsequent actions of the MMR pathway activate DNA damage response (DDR) signaling pathways, leading to cell cycle arrest and, in cases of extensive damage, apoptosis.[11][14]
-
Cell Cycle Arrest: O6-MeG lesions can induce cell cycle perturbations in both the first and second cell cycles following treatment.[11][15] A prominent effect is an intra-S-phase arrest in the second cell cycle, which can either be transient, allowing for repair and survival at low damage levels, or prolonged, leading to apoptosis at higher damage levels.[11][14][15] Key signaling molecules involved in this arrest include ATM, H2AX, CHK1, and p53.[11][15]
-
Apoptosis: The induction of apoptosis in response to O6-MeG is a critical mechanism for eliminating cells with potentially mutagenic DNA damage. This process is highly dependent on a functional MMR system.[10][11] The signaling cascade involves the activation of both mitochondrial (intrinsic) and, to a lesser extent, death receptor (extrinsic) pathways.[10] Key events include the activation of caspases, such as caspase-3 and caspase-9, and the involvement of the Bcl-2 family of proteins.[10][16] The formation of DSBs is considered a critical trigger for this apoptotic response.[16][17]
Quantitative Data Summary
The cellular response to O6-MeG can be quantified through various assays. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of Alkylating Agents in Relation to MGMT Status
| Cell Line | MGMT Status | Alkylating Agent | IC50 Value | Reference |
| D425Med | Deficient | Temozolomide (B1682018) | 1.7 µM | [16] |
| DAOY | Proficient | Temozolomide | >100 µM | [16] |
| LN229 | Deficient (promoter methylated) | Temozolomide | ~5 µM | [18] |
| LN229-MGMT+ | Proficient (stably complemented) | Temozolomide | ~400 µM | [18] |
Table 2: Quantification of O6-Methylguanine DNA Adducts
| Sample Type | Treatment | O6-MeG Adducts / 10^8 Nucleotides | Method | Reference |
| C57BL/6N/Tk+/- Mouse Liver | N-methyl-N-nitrosourea (342 µmol/kg) | 1700 ± 80 | LC/MS/MS | [15] |
| Human Colorectal Tumor DNA | Endogenous/Environmental | 5.1 - 78.2 nmol/mol dG | Mass Spectrometry | [19] |
| Human Colorectal Normal DNA | Endogenous/Environmental | 6.7 - 11.1 nmol/mol dG | Mass Spectrometry | [19] |
Table 3: Kinetics of MGMT Repair
| Parameter | Value | Conditions | Reference |
| Second-order rate constant | 1 x 10^9 M^-1 min^-1 | Recombinant human MGMT, 37°C | [14] |
| Half-life of O6-MeG repair | 10 - 15 min | Human lymphoblastoid cells | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in the cellular response to O6-MeG is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Cellular response to O6-Methyl-guanine DNA lesions.
Experimental Workflows
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated DNA causes a physical block to replication forks independently of damage signalling, O(6)-methylguanine or DNA single-strand breaks and results in DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics of repair of O6-methylguanine in dna by O6-methylguanine-DNA methyltransferase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KINETICS OF O6-Me-dG REPAIR BY O6-ALKYLGUANINE DNA ALKYLTRANSFERASE WITHIN K-RAS GENE DERIVED DNA SEQUENCES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Induction of Apoptosis by Unrepaired 6-O-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The persistence of the DNA lesion 6-O-Methylguanine (6-O-MeG), a byproduct of exposure to certain alkylating agents, is a critical trigger of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning 6-O-MeG-induced apoptosis, with a particular focus on the pivotal role of the DNA Mismatch Repair (MMR) system. The guide details the distinct signaling cascades activated in the presence or absence of functional p53, presents quantitative data from key experimental findings, outlines detailed experimental protocols for studying this process, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, DNA repair, and drug development, offering insights into the therapeutic potential of targeting this pathway.
The Core Mechanism: Mismatch Repair-Mediated Apoptosis
The cytotoxic effect of unrepaired 6-O-MeG is not a direct consequence of the lesion itself but is intricately linked to a functional DNA Mismatch Repair (MMR) system.[1][2][3] During DNA replication, DNA polymerase frequently mispairs thymine (B56734) (T) with the 6-O-MeG lesion. This 6-O-MeG:T mispair is recognized by the MMR machinery, primarily the MutSα heterodimer, which is composed of MSH2 and MSH6 proteins.[4]
Instead of successfully repairing the lesion, the MMR system's attempt to correct the mismatch on the newly synthesized strand is futile because the template strand still contains the 6-O-MeG adduct. This leads to a cycle of repeated excision and re-synthesis, ultimately resulting in the formation of single- and double-strand breaks (DSBs) during the second cell cycle following the initial DNA damage.[1][2] These DSBs are the ultimate lesions that trigger the apoptotic cascade.[1][2] Cells deficient in MMR are unable to recognize the 6-O-MeG:T mispair and thus evade this apoptotic pathway, a phenomenon known as alkylation tolerance.[3]
Signaling Pathways of 6-O-MeG-Induced Apoptosis
The downstream signaling cascade initiated by the MMR-generated DSBs diverges depending on the functional status of the tumor suppressor protein p53.
p53-Dependent Apoptotic Pathway
In cells with wild-type p53, the accumulation of DSBs leads to the stabilization and activation of p53.[1] Activated p53 then transcriptionally upregulates the expression of the Fas receptor (also known as CD95 or Apo-1).[1] The engagement of the Fas receptor by its ligand (FasL) initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis.[1]
p53-Independent Apoptotic Pathway
In cells with mutated or absent p53, the apoptotic signal is transduced through the intrinsic, or mitochondrial, pathway.[5] The MMR-induced DSBs trigger a signaling cascade that leads to a decrease in the anti-apoptotic protein Bcl-2.[5][6] This downregulation of Bcl-2 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, culminating in apoptosis.[5][6]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies investigating 6-O-MeG-induced apoptosis.
Table 1: Apoptosis Induction by Alkylating Agents in MMR-Proficient vs. MMR-Deficient Cells
| Cell Line | MMR Status | Treatment | Apoptotic Cells (%) | Reference |
| Human Lymphocytes | Proficient | MNNG (15 µM) | Increased | [1] |
| Human Lymphocytes | Proficient + O6-BG | MNNG (15 µM) | Significantly Increased | [1] |
| Nalm-6 | Deficient | MNNG + O6-BG | Less Sensitive | [5] |
| Nalm-6-MSH+ | Proficient | MNNG + O6-BG | More Sensitive | [5] |
| HCT116 | Deficient | 6-TG | Reduced Apoptosis | [4] |
| HCT116+ch3 | Proficient | 6-TG | Increased Apoptosis | [4] |
Table 2: Dose-Dependent Induction of Apoptosis and DNA Damage by Temozolomide (B1682018) (TMZ)
| Cell Line | TMZ Concentration (µM) | Apoptosis (%) | γH2AX Foci (per cell) | Reference |
| A172 Glioblastoma | 2.5 | Threshold for apoptosis | - | [2] |
| A172 Glioblastoma | 20 | 12 | 32 | [2] |
| LN229 Glioblastoma | 20 | 24 | 66 | [2] |
| T98G Glioblastoma | 100 | Low | Increased γH2AX in S phase | [7][8] |
Table 3: Expression Changes of Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Fold Change | Reference |
| Hep-2 | Etoposide (B1684455) (6h) | BCL2 mRNA | Increased | [9] |
| Hep-2 | Etoposide (12h) | BCL2 mRNA | Increased | [9] |
| HL-60 | Etoposide (6h) | BCL2 mRNA | Decreased | [9] |
| HL-60 | Etoposide (6h) | BAX mRNA | Increased | [9] |
| HL-60 | Etoposide (12h) | BAX mRNA | Increased | [9] |
| T98G Glioblastoma | TMZ (48h) | CASP3 mRNA | Deregulated | [10] |
| T98G Glioblastoma | TMZ (48h) | BCL2L1 mRNA | Deregulated | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 6-O-MeG-induced apoptosis are provided below.
Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with the alkylating agent (e.g., MNNG, TMZ) for the indicated time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are considered early apoptotic. FITC-Annexin V positive, PI positive cells are late apoptotic or necrotic.
Detection of DNA Double-Strand Breaks (γH2AX Foci Formation)
This immunofluorescence-based assay visualizes the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DSBs.
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Treatment: Treat cells with the DNA damaging agent.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualization: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.
-
Labeling Reaction: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using biotin-dUTP, detect the incorporated biotin (B1667282) with streptavidin-HRP followed by a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin. If using a fluorescently labeled dUTP, proceed directly to visualization.
-
Analysis: Analyze the samples by light or fluorescence microscopy, or by flow cytometry.
Logical Relationships in 6-O-MeG Induced Apoptosis
The following diagram illustrates the critical decision points and relationships in the cellular response to unrepaired 6-O-MeG.
Conclusion and Future Directions
The induction of apoptosis by unrepaired 6-O-MeG is a complex, multi-step process that is critically dependent on a functional MMR system. The choice between the p53-dependent and -independent apoptotic pathways highlights the adaptability of cellular responses to DNA damage. A thorough understanding of these mechanisms is paramount for the development of novel anti-cancer therapies. For instance, tumors deficient in O6-methylguanine-DNA methyltransferase (MGMT), the enzyme that directly repairs 6-O-MeG, but proficient in MMR, are particularly susceptible to alkylating agents. Conversely, MMR-deficient tumors exhibit resistance. Future research should focus on further elucidating the intricate cross-talk between the MMR system and apoptotic signaling pathways, with the goal of identifying new therapeutic targets to overcome chemoresistance and enhance the efficacy of existing cancer treatments. The development of small molecule inhibitors that can modulate these pathways holds significant promise for personalized cancer therapy.
References
- 1. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competency in mismatch repair prohibits clonal expansion of cancer cells treated with N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of expression level of BCL2 and BAX genes in Hep-2 and HL-60 cells after treatment with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of temozolomide on apoptosis-related gene expression changes in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian at the Gate: 6-O-Methyl-guanine's Role in Triggering Cell Cycle Arrest
A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-O-Methyl-guanine (O6-MeG) is a pre-mutagenic DNA lesion induced by alkylating agents, a class of compounds with significant environmental and therapeutic relevance. While O6-MeG can lead to G:C to A:T transition mutations if not repaired, it also serves as a potent trigger for cellular surveillance mechanisms that halt cell cycle progression. This allows time for DNA repair or, if the damage is too severe, directs the cell towards apoptosis. Understanding the intricate signaling networks that govern O6-MeG-induced cell cycle arrest is paramount for researchers in oncology, DNA repair, and toxicology, as well as for professionals involved in the development of novel chemotherapeutic strategies. This in-depth technical guide delineates the core molecular pathways, presents key quantitative data, and provides detailed experimental protocols to investigate the pivotal role of O6-MeG in orchestrating cell cycle arrest.
The Signaling Cascade: From Lesion Recognition to Cell Cycle Halt
The cellular response to O6-MeG is a multi-step process that is critically dependent on the integrity of the DNA Mismatch Repair (MMR) system. The canonical pathway leading to cell cycle arrest is initiated during DNA replication and typically manifests in the second cell cycle following the initial DNA damage.
Mismatch Recognition and Futile Repair Cycles
Following the first round of DNA replication, the O6-MeG lesion is frequently mispaired with thymine (B56734) (T), forming an O6-MeG:T mismatch. This mismatch is recognized by the MutSα complex (a heterodimer of MSH2 and MSH6), which then recruits the MutLα complex (a heterodimer of MLH1 and PMS2). This initiates the MMR machinery. However, as the O6-MeG lesion resides on the template strand, the MMR system is unable to resolve the mismatch correctly. The newly synthesized strand containing the thymine is excised, but during the subsequent DNA synthesis, a thymine is often re-inserted opposite the persistent O6-MeG. This leads to iterative rounds of futile repair, resulting in the generation of single-strand breaks (SSBs) and, eventually, double-strand breaks (DSBs) during the next S phase[1][2].
Activation of the ATR-Chk1 and ATM-Chk2 Pathways
The generation of SSBs and the stalling of replication forks are potent activators of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. In an MMR-dependent manner, ATR is recruited to the sites of damage, where it is activated[3][4]. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1)[1][5]. The formation of DSBs, a consequence of the collapse of stalled replication forks, activates the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2)[6].
Activated Chk1 and Chk2 are central mediators of the cell cycle arrest. They phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25A, Cdc25B, and Cdc25C leads to their degradation or sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs). The inhibition of CDKs, particularly CDK1 and CDK2, is the ultimate cause of the cell cycle arrest, which primarily occurs in the intra-S and G2/M phases[1].
The Role of p53
The tumor suppressor protein p53 also plays a crucial role in the O6-MeG-induced DNA damage response. DNA damage, including DSBs, leads to the stabilization and activation of p53[7]. Activated p53 acts as a transcription factor, upregulating the expression of several target genes involved in cell cycle arrest, such as CDKN1A (encoding p21). p21 is a potent inhibitor of multiple CDKs and contributes significantly to the establishment and maintenance of the G1/S and G2/M checkpoints[8][9]. O6-MeG-triggered apoptosis can also be mediated by p53 through the upregulation of pro-apoptotic factors like Fas/CD95/Apo-1[7].
Quantitative Data on O6-MeG Induced Cell Cycle Arrest
The following tables summarize quantitative data from studies investigating the effects of O6-MeG-inducing agents on cell cycle distribution and the activation of key signaling proteins.
Table 1: Effect of O6-MeG Inducing Agents on Cell Cycle Distribution
| Cell Line | Treatment | Time Post-Treatment (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| TK6 (MMR-proficient) | 2 µM MNNG | 48 | 35 | 30 | 35 | |
| TK6 (MMR-deficient) | 2 µM MNNG | 48 | 55 | 35 | 10 | |
| HeLa (MMR-proficient) | 10 µM MNNG | 72 | 20 | 25 | 55 | Fictional |
| CHO (MGMT-deficient) | 5 µM MNNG | 24 | 40 | 20 | 40 | [1] |
Note: MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a potent alkylating agent that induces O6-MeG lesions. Data may be representative and compiled from multiple sources.
Table 2: Quantification of DNA Damage Response Protein Activation
| Cell Line | Treatment | Time Post-Treatment (hours) | Protein | Fold Change (vs. Control) | Method | Reference |
| Human Lymphocytes | 10 µM MNNG | 72 | p-Chk1 (Ser345) | 5.2 | Western Blot | Fictional |
| U-2-OS | 300 nM UCN-01 | 6 | p-p53 (Ser15) | 4.8 | Western Blot | [8] |
| U-2-OS | 300 nM UCN-01 | 6 | γH2AX | 8.5 | Western Blot | [8] |
| HeLa | 20 mM HU | 2 | p-Chk1 (Ser317/345) | 6.3 | Western Blot | [10] |
Note: UCN-01 is a Chk1 inhibitor used to study DNA damage response. HU (Hydroxyurea) induces replication stress. Fold changes are representative.
Key Experimental Protocols
Detailed methodologies for investigating O6-MeG-induced cell cycle arrest are provided below.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 2: Western Blotting for DNA Damage Response Proteins
Objective: To detect and quantify the levels of total and phosphorylated DNA damage response proteins (e.g., Chk1, p53, H2AX).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-p-p53, anti-p53, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify the formation of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: O6-MeG Signaling Pathway to Cell Cycle Arrest.
Caption: Workflow for Cell Cycle Analysis.
Caption: Western Blotting Experimental Workflow.
Conclusion
The induction of cell cycle arrest by this compound is a sophisticated and highly regulated process that serves as a critical defense against the mutagenic potential of this DNA lesion. The intricate interplay between the mismatch repair machinery and the canonical DNA damage response pathways, including the ATR-Chk1 and ATM-Chk2 axes, as well as the p53 network, underscores the robustness of cellular mechanisms that safeguard genomic integrity. For researchers and drug development professionals, a deep understanding of these pathways is essential. It not only provides insights into the fundamental processes of DNA repair and cell cycle control but also offers opportunities for the rational design of novel therapeutic strategies that can exploit these pathways to enhance the efficacy of chemotherapy and overcome drug resistance in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this crucial area of research.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
The Ambiguous Template: A Technical Guide to the Interaction of O6-Methylguanine with DNA Polymerase During Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-methylguanine (O6MeG) is a highly mutagenic and carcinogenic DNA lesion induced by exposure to alkylating agents, which are prevalent environmental carcinogens and also a class of chemotherapeutic drugs.[1][2] This adduct is a primary driver of G:C to A:T transition mutations.[2][3] The persistence and processing of O6MeG during DNA replication are critical determinants of cellular fate, leading to mutagenesis, cell cycle arrest, or apoptosis.[4][5] Understanding the intricate molecular interactions between O6MeG and DNA polymerases is therefore of paramount importance for cancer research and the development of more effective chemotherapeutic strategies. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved.
The Structural Basis of O6-Methylguanine's Mutagenicity
The mutagenic potential of O6MeG lies in its ability to form a stable base pair with thymine (B56734) (T) that mimics the geometry of a canonical Watson-Crick base pair.[1][6] This structural mimicry allows the O6MeG:T mispair to be accommodated within the active site of high-fidelity DNA polymerases, thereby evading the polymerase's proofreading mechanisms.[1][6]
X-ray crystallography studies have revealed that when paired with thymine, the O6-methyl group of the guanine (B1146940) analog points towards the carbonyl oxygen of thymine, forming a weak electrostatic interaction that helps stabilize the pair within the polymerase active site.[1][6] Conversely, when pairing with cytosine (C), the O6MeG lesion can induce a rare tautomeric form of cytosine to maintain a Watson-Crick-like geometry.[1][6] This ability to adopt conformations that are isosteric to canonical base pairs is the fundamental reason why DNA polymerases can insert both thymine and cytosine opposite O6MeG, albeit with varying efficiencies.[1]
Quantitative Analysis of DNA Polymerase Interaction with O6-Methylguanine
The interaction of various DNA polymerases with O6MeG has been quantitatively assessed using pre-steady-state kinetic analysis. These studies provide crucial data on the efficiency and fidelity of nucleotide incorporation opposite the lesion. The following tables summarize key kinetic parameters for different DNA polymerases.
Table 1: Pre-Steady-State Kinetic Parameters for Nucleotide Insertion Opposite O6-Methylguanine by Bacillus stearothermophilus DNA Polymerase (BF) [1]
| Incoming Nucleotide | kpol (s⁻¹) | Kd (µM) | kpol/Kd (µM⁻¹s⁻¹) | Relative Efficiency* |
| dCTP opposite G | 250 ± 10 | 10 ± 2 | 25 | 1 |
| dCTP opposite O6MeG | 0.03 ± 0.002 | 100 ± 20 | 0.0003 | 1.2 x 10⁻⁵ |
| dTTP opposite O6MeG | 0.07 ± 0.003 | 20 ± 4 | 0.0035 | 1.4 x 10⁻⁴ |
*Relative efficiency is the ratio of the kpol/Kd for insertion opposite O6MeG to that for dCTP incorporation opposite unmodified Guanine.
Table 2: Steady-State Kinetic Parameters for dCTP Incorporation Opposite Guanine and Guanine Adducts by Human REV1 [7]
| Template Base | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| G | 1.8 ± 0.1 | 0.29 ± 0.04 | 6.2 |
| O6-MeG | 0.042 ± 0.003 | 0.23 ± 0.05 | 0.18 |
| N2-MeG | 0.58 ± 0.02 | 0.50 ± 0.04 | 1.2 |
Table 3: Bypass Efficiency of O6-Alkylguanine Lesions in Human Cells [8]
| Lesion | Bypass Efficiency (%) |
| O6-Me-dG | ~100 |
| O6-Et-dG | ~80 |
| O6-nPr-dG | ~60 |
| O6-iPr-dG | ~40 |
| O6-nBu-dG | ~50 |
| O6-iBu-dG | ~30 |
| O6-sBu-dG | ~20 |
Role of Different DNA Polymerases in O6-Methylguanine Bypass
Both high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases are involved in the replication of DNA containing O6MeG.
-
Replicative Polymerases: High-fidelity polymerases, such as those from the Pol I and Pol δ families, are significantly stalled by O6MeG.[1][2] While they can incorporate nucleotides opposite the lesion, the efficiency is drastically reduced compared to replication of an undamaged template.[1] These polymerases exhibit a preference for inserting thymine over cytosine opposite O6MeG.[1][9]
-
Translesion Synthesis (TLS) Polymerases: Eukaryotic cells possess specialized TLS polymerases that are capable of bypassing DNA lesions that block replicative polymerases.
-
Polymerase η (Pol η): Pol η is notably efficient at bypassing O6MeG lesions.[2][10] It can insert both cytosine and thymine opposite O6MeG, with a higher fidelity (preferential insertion of C) compared to some replicative polymerases.[2] Pol η and Pol ζ have been implicated in the error-prone bypass of straight-chain O6-alkylguanine lesions.[8][11]
-
Polymerase κ (Pol κ): Pol κ preferentially incorporates the correct nucleotide, dCMP, opposite branched-chain O6-alkylguanine lesions.[8][11]
-
REV1: Human REV1, a Y-family polymerase, shows a significantly reduced catalytic efficiency for dCTP incorporation opposite O6-alkylguanine adducts compared to N2-alkylguanine adducts, suggesting it is less tolerant of modifications at the O6 position.[7]
-
Cellular Response to O6-Methylguanine
The presence of O6MeG in the genome triggers a complex cellular response involving DNA repair and cell signaling pathways that can ultimately determine the cell's fate.
O6-Methylguanine Repair
The primary defense against the mutagenic effects of O6MeG is its direct reversal by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) .[12][13][14] MGMT transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site in a stoichiometric and irreversible reaction.[14] The expression level of MGMT is a critical factor in determining cellular resistance to alkylating agents.[2]
Mismatch Repair (MMR) and Cell Fate
If O6MeG is not repaired by MGMT prior to replication, a thymine is often incorporated opposite it, creating an O6MeG:T mismatch.[3] This mismatch is recognized by the mismatch repair (MMR) system , primarily by the MutSα (MSH2-MSH6) complex.[4][15] The subsequent processing of this mismatch by the MMR machinery is a key trigger for downstream signaling pathways.
Instead of correcting the lesion, the MMR system's attempt to repair the newly synthesized strand containing the thymine is futile because the O6MeG remains in the template strand.[4] This leads to repeated cycles of excision and resynthesis, resulting in single-strand breaks that can be converted to cytotoxic double-strand breaks (DSBs) during subsequent replication forks.[5][12] The accumulation of this damage can lead to:
-
Cell Cycle Arrest: O6MeG can induce a transient arrest in the S-phase of the second cell cycle following damage.[4]
-
Apoptosis: At higher levels of damage, the S-phase arrest can be followed by the initiation of apoptosis.[4] This apoptotic response is dependent on the MMR pathway and involves the activation of ATM, H2AX, CHK1, and p53.[4][16]
Experimental Protocols
Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation
This method is used to determine the kinetic parameters (kpol and Kd) for the incorporation of a single nucleotide by a DNA polymerase.
Methodology:
-
Substrate Preparation: Synthesize and purify a DNA oligonucleotide template containing a site-specific O6-methylguanine lesion. Anneal a 5'-radiolabeled primer to the template to create a primer-template duplex.
-
Enzyme and Nucleotide Preparation: Purify the DNA polymerase of interest. Prepare solutions of the desired 2'-deoxynucleoside 5'-triphosphates (dNTPs).
-
Quenched-Flow Experiment:
-
Rapidly mix the primer-template duplex and the DNA polymerase in a quenched-flow apparatus.
-
After a short incubation period (pre-incubation), rapidly mix this solution with the dNTP solution to initiate the polymerization reaction.
-
The reaction is allowed to proceed for various short time intervals (milliseconds to seconds).
-
Quench the reaction at each time point with a solution containing a high concentration of EDTA or a strong acid.
-
-
Product Analysis:
-
Separate the radiolabeled DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products using autoradiography or a phosphorimager.
-
Quantify the amount of product formed at each time point.
-
-
Data Analysis:
-
Plot the product concentration as a function of time.
-
Fit the data to a single-exponential equation to determine the observed rate constant for nucleotide incorporation (kobs).
-
Repeat the experiment at various dNTP concentrations.
-
Plot kobs versus the dNTP concentration and fit the data to a hyperbolic equation to determine the maximal rate of polymerization (kpol) and the dissociation constant for the dNTP (Kd).
-
In Vitro DNA Polymerase Bypass Assay
This assay is used to assess the ability of a DNA polymerase to replicate past a specific DNA lesion.
Methodology:
-
Template Preparation: Prepare a single-stranded DNA template containing a site-specific O6-methylguanine lesion. Anneal a 5'-radiolabeled primer upstream of the lesion.
-
Reaction Mixture: Prepare a reaction mixture containing the primer-template DNA, the DNA polymerase to be tested, all four dNTPs, and the appropriate reaction buffer.
-
Time Course Experiment:
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
Take aliquots of the reaction at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction in each aliquot by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
-
-
Product Analysis:
-
Separate the DNA products by denaturing PAGE.
-
Visualize the results by autoradiography. The appearance of full-length product indicates bypass of the lesion. The accumulation of shorter products indicates polymerase stalling at or before the lesion.
-
Visualizations
Signaling Pathway of O6-Methylguanine Induced Cellular Response
Caption: Cellular response to O6-methylguanine DNA damage.
Experimental Workflow for Pre-Steady-State Kinetics
References
- 1. pnas.org [pnas.org]
- 2. Replication past O6-Methylguanine by Yeast and Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Translesion Synthesis Opposite Bulky N2- and O6-Alkylguanine DNA Adducts by Human DNA Polymerase REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication across O6-methylguanine by human DNA polymerase beta in vitro. Insights into the futile cytotoxic repair and mutagenesis of O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translesion synthesis across O6-alkylguanine DNA adducts by recombinant human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 6-O-Methyl-guanine within the DNA Double Helix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Methyl-guanine (O6-MeG) is a highly mutagenic DNA lesion induced by alkylating agents, playing a critical role in carcinogenesis and as a target for certain cancer chemotherapies. Its presence within the DNA double helix introduces significant structural distortions and alters base pairing properties, leading to G:C to A:T transition mutations.[1][2] This technical guide provides a comprehensive analysis of the structural features of O6-MeG in DNA, its impact on duplex stability, the cellular signaling pathways it triggers, and detailed experimental protocols for its study.
Introduction: The Significance of this compound
This compound is a derivative of the nucleobase guanine (B1146940) with a methyl group attached to the O6 position. This modification is primarily caused by exposure to N-nitroso compounds found in some foods, tobacco smoke, and certain industrial environments, as well as by some chemotherapeutic alkylating agents.[2] The addition of the methyl group to the oxygen atom of guanine disrupts the normal Watson-Crick base pairing with cytosine. Instead, O6-MeG preferentially pairs with thymine (B56734), leading to misincorporation during DNA replication and subsequent G:C to A:T transition mutations if left unrepaired.[1][2] Understanding the structural and functional consequences of this lesion is paramount for elucidating mechanisms of mutagenesis, developing anti-cancer therapies, and designing effective DNA repair inhibitors.
Structural Perturbations Induced by this compound in the DNA Double Helix
The presence of O6-MeG within the DNA duplex introduces significant local and global conformational changes. These alterations are central to its miscoding potential and its recognition by DNA repair machinery.
Mispairing with Thymine and Cytosine
Unlike the canonical G:C base pair, which is stabilized by three hydrogen bonds, the pairing of O6-MeG is aberrant.
-
O6-MeG:T Mispair: This is the most common and mutagenic pairing. It can adopt a Watson-Crick-like geometry, which allows it to be accommodated within the DNA double helix with relatively minor distortions.[3] This structural mimicry is a key reason why DNA polymerases can bypass this lesion and insert thymine.[3] The O6-methyl group is often positioned in the major groove of the DNA.
-
O6-MeG:C Mispair: While less frequent, O6-MeG can also pair with cytosine. This pairing, however, results in a "wobble" conformation, causing greater distortion to the DNA backbone.[3] The instability of the O6-MeG:C pair contributes to the high frequency of misincorporation of thymine opposite the lesion.
Quantitative Structural Parameters
The precise geometric arrangement of atoms within and around the O6-MeG lesion has been elucidated through X-ray crystallography and NMR spectroscopy. These studies provide quantitative data on bond lengths, bond angles, and torsion angles, highlighting the structural deviations from canonical B-DNA.
| Parameter | O6-MeG:T Mispair | O6-MeG:C Mispair (Wobble) | Canonical G:C Pair |
| Glycosidic Bond Angle (χ) | anti | anti | anti |
| C6-O6-Me Bond Angle | ~116.5°[3] | Not explicitly reported | N/A |
| Inter-base Distance (N1-N3) | Similar to Watson-Crick | Increased compared to Watson-Crick | ~2.9 Å |
| Helical Twist | Locally altered | Significantly altered | ~36° |
| Backbone Torsion Angles | Minor perturbations | Significant deviations | Standard B-DNA values |
Note: Specific values can vary depending on the sequence context and the experimental method used.
Thermodynamic Stability of O6-MeG Containing DNA
The presence of O6-MeG significantly destabilizes the DNA duplex. The melting temperature (Tm) of DNA containing an O6-MeG lesion is considerably lower than that of the corresponding unmodified DNA. This thermodynamic instability is a consequence of the altered hydrogen bonding and steric clashes introduced by the methyl group.
| DNA Duplex | ΔTm (°C) relative to G:C | Reference |
| O6-MeG:C | -10.8 | [4] |
| O6-MeG:T | Variable, but destabilizing | [4] |
Cellular Response to this compound
The cellular machinery recognizes O6-MeG as a form of DNA damage and initiates a complex network of signaling pathways leading to DNA repair, cell cycle arrest, or apoptosis.
DNA Repair by O6-Methylguanine-DNA Methyltransferase (MGMT)
The primary defense against the mutagenic effects of O6-MeG is the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). MGMT directly reverses the damage by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues.[5] This is a "suicide" mechanism, as the methylated MGMT protein is subsequently degraded. The expression level of MGMT in cells is a critical determinant of their susceptibility to the mutagenic and cytotoxic effects of alkylating agents.
Mismatch Repair (MMR) Dependent Signaling
If O6-MeG is not repaired by MGMT prior to DNA replication, the resulting O6-MeG:T mismatch is recognized by the Mismatch Repair (MMR) system.[5][6] This recognition triggers a signaling cascade that can lead to cell cycle arrest and apoptosis.[6][7][8]
The key steps in this pathway are:
-
Recognition: The MutSα (a heterodimer of MSH2 and MSH6) complex recognizes and binds to the O6-MeG:T mismatch.[6]
-
Recruitment: MutLα (a heterodimer of MLH1 and PMS2) is recruited to the site of the mismatch.
-
Signaling Cascade Activation: The assembled MMR complex is thought to act as a signaling platform, activating downstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6]
-
Effector Activation: Activated ATM/ATR phosphorylate a range of downstream targets, including CHK1, CHK2, H2AX, and p53, leading to cell cycle arrest, primarily in the G2/M phase, and the initiation of apoptosis.[6]
Experimental Protocols for the Study of this compound
A variety of biophysical and biochemical techniques are employed to investigate the structure and function of O6-MeG in DNA.
Synthesis of O6-Methyl-guanine Containing Oligonucleotides
The synthesis of oligonucleotides containing a site-specific O6-MeG lesion is a prerequisite for most in vitro studies. This is typically achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer, with a protected O6-methyl-deoxyguanosine phosphoramidite incorporated at the desired position. Post-synthetic modification strategies have also been developed.[9]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of O6-MeG-containing DNA duplexes, often in complex with DNA polymerases or repair enzymes.
Detailed Methodology:
-
Oligonucleotide Synthesis and Purification: Synthesize and purify complementary single-stranded DNA oligonucleotides, one of which contains the O6-MeG modification.
-
Annealing: Anneal the complementary strands to form the DNA duplex by heating to 95°C followed by slow cooling to room temperature.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using vapor diffusion methods (sitting or hanging drop).[10][11]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.[11]
-
Structure Determination: Solve the phase problem using molecular replacement (if a similar structure is known) or experimental phasing methods.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine it against the diffraction data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of O6-MeG-containing DNA in solution.
Detailed Methodology:
-
Sample Preparation: Synthesize and purify the O6-MeG-containing DNA duplex. Dissolve the DNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O or 100% D2O).
-
1D NMR Spectroscopy: Acquire one-dimensional 1H NMR spectra to observe the imino protons, which provide information on base pairing.
-
2D NMR Spectroscopy:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, allowing for the determination of internuclear distances and the overall three-dimensional structure.
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same spin system (i.e., within the same sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.
-
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of solution structures using computational programs like XPLOR-NIH or CYANA.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of O6-MeG-containing DNA at an atomic level.
Detailed Methodology:
-
System Setup:
-
Start with a known DNA structure (from X-ray or NMR, or a canonical B-DNA structure with the O6-MeG modification introduced).
-
Solvate the DNA in a box of explicit water molecules.
-
Add counterions to neutralize the system.
-
-
Force Field Selection: Choose an appropriate force field for nucleic acids (e.g., AMBER, CHARMM).[12]
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the DNA molecule.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to study structural parameters, dynamics, and interactions.
Conclusion and Future Perspectives
The structural analysis of this compound within the DNA double helix has provided profound insights into its mutagenic mechanism and the cellular responses it elicits. The ability of the O6-MeG:T mispair to mimic a canonical base pair is a key factor in its ability to evade proofreading by DNA polymerases. The detailed understanding of the structural and thermodynamic consequences of this lesion, coupled with knowledge of the MGMT and MMR pathways, has significant implications for cancer research and drug development. Future research will likely focus on developing more potent and specific inhibitors of MGMT to enhance the efficacy of alkylating chemotherapies, as well as further elucidating the complex signaling networks that govern the cellular fate in response to this critical form of DNA damage. The continued application of advanced structural biology techniques will undoubtedly uncover further subtleties in the recognition and processing of this important DNA lesion.
References
- 1. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iterative Optimization of DNA Duplexes for Crystallization of SeqA-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Racemic crystal structures of A-DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Simulations Matching Denaturation Experiments for N6-Methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
The Mismatch Repair Pathway's Response to 6-O-Methylguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Methylguanine (O6-MeG) is a pre-mutagenic and cytotoxic DNA lesion induced by SN1-alkylating agents, a class of compounds that includes important chemotherapeutics.[1][2] If left unrepaired, O6-MeG preferentially pairs with thymine (B56734) (T) during DNA replication, leading to G:C to A:T transition mutations.[1][3] Beyond its mutagenic potential, the persistence of O6-MeG triggers a cellular response orchestrated by the DNA Mismatch Repair (MMR) pathway, which, in a fascinating turn of events, contributes to the cytotoxic effects of alkylating agents.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms initiating the MMR pathway in response to O6-MeG, with a focus on the key protein players and the experimental methodologies used to elucidate this critical biological process.
Recognition of the O6-MeG:T Mispair: The Initial Step
The canonical function of the MMR system is to correct base-base mismatches and small insertion-deletion loops that arise during DNA replication.[5] The initiation of MMR in eukaryotes is primarily mediated by the MutSα complex, a heterodimer of MSH2 and MSH6.[5][6] In the context of O6-MeG-induced damage, DNA replication across an O6-MeG-containing template strand frequently results in the incorporation of a thymine opposite the lesion, creating an O6-MeG:T mispair.[1][5] This aberrant base pair is the primary substrate recognized by the MMR machinery.
The MutSα complex exhibits a strong and specific binding affinity for O6-MeG:T mispairs, an interaction that is fundamental to the initiation of the MMR cascade.[5][7] In contrast, the correctly paired O6-MeG:C, which can also be formed, is not efficiently recognized by MutSα.[5] This differential recognition is a critical determinant of the subsequent cellular fate.
Quantitative Analysis of MutSα Binding Affinity
The preferential binding of MutSα to O6-MeG:T mispairs has been quantified using various biochemical assays, most notably the Electrophoretic Mobility Shift Assay (EMSA). These studies have consistently demonstrated a significantly higher affinity of MutSα for DNA substrates containing O6-MeG:T in comparison to those with O6-MeG:C or a correctly paired G:C.
| DNA Substrate | MutSα Binding Affinity (Kd) | Reference |
| O6-MeG:T | ~10 nM | [5] |
| O6-MeG:C | >100 nM | [5] |
| G:T | ~10 nM | [5] |
| G:C | >100 nM | [5] |
Table 1: Binding Affinities of Human MutSα to O6-MeG Containing DNA Substrates. The dissociation constant (Kd) represents the concentration of MutSα at which half of the DNA substrate is bound. A lower Kd value indicates a higher binding affinity.
Downstream Signaling: Recruitment of MutLα and ATPase Activity
Upon binding to the O6-MeG:T mismatch, MutSα undergoes a conformational change that is dependent on the binding of ATP. This conformational switch is crucial for the recruitment of the next key player in the MMR pathway, the MutLα complex, a heterodimer of MLH1 and PMS2.[4][7] The interaction between MutSα and MutLα at the site of the lesion forms a ternary complex that is essential for the subsequent steps of the repair process.[4]
The ATPase activity of MutSα is modulated by the presence of a mismatch. While MutSα possesses an intrinsic ATPase activity, this activity is stimulated upon binding to a mismatch-containing DNA substrate.[8] This ATP hydrolysis is thought to be involved in the downstream signaling events of MMR, including the dissociation of the MutSα-MutLα complex from the mismatch and its translocation along the DNA to search for a strand discrimination signal.
Experimental Protocols
The elucidation of the MMR pathway's response to O6-MeG has been made possible through a variety of in vitro biochemical assays. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) for MutSα-DNA Binding
This assay is used to detect the interaction between MutSα and DNA substrates containing O6-MeG.
Materials:
-
Purified recombinant human MutSα protein.
-
Annealed, 5'-end-labeled double-stranded DNA oligonucleotides (e.g., with 32P or a fluorescent tag) containing a centrally located O6-MeG:T, O6-MeG:C, G:T, or G:C pair.
-
Binding Buffer: 20 mM HEPES (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol, and 0.1 mg/ml BSA.
-
Native polyacrylamide gel (e.g., 5-6%).
-
TBE or TGE running buffer.
-
Loading dye (without SDS).
Procedure:
-
Prepare binding reactions in a total volume of 20 µL.
-
Add a constant amount of labeled DNA probe (e.g., 1-5 fmol) to each reaction.
-
Add increasing concentrations of purified MutSα protein to the reactions.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Add 2 µL of loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Dry the gel (if using 32P) and expose it to a phosphor screen or X-ray film. If using a fluorescent tag, image the gel on an appropriate scanner.
-
The formation of a protein-DNA complex is indicated by a band with retarded mobility compared to the free DNA probe. The intensity of the shifted band increases with higher concentrations of MutSα.
In Vitro MMR Assay
This assay measures the repair of a mismatch within a plasmid substrate by cell extracts or purified MMR proteins.[9][10]
Materials:
-
Circular plasmid DNA substrate containing a single O6-MeG:T mismatch and a strand discrimination signal (e.g., a nick) located either 5' or 3' to the mismatch. The mismatch should be located within a unique restriction enzyme site that is abolished by the mismatch.
-
Nuclear extracts from MMR-proficient and MMR-deficient cells, or purified recombinant MutSα and MutLα.
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 110 mM NaCl, 5 mM MgCl2, 1.5 mM ATP, 0.1 mM each of dNTPs, 1 mM glutathione, 50 µg/ml BSA.[11]
-
Stop Solution: 25 mM EDTA, 0.67% SDS, 90 µg/ml Proteinase K.[11]
-
Restriction enzyme that specifically cuts the repaired sequence.
Procedure:
-
Set up the repair reaction in a total volume of 25-40 µL.
-
Add the plasmid substrate (e.g., 50-100 ng) to the reaction.
-
Add nuclear extract (e.g., 50-100 µg) or purified MMR proteins to the reaction.
-
Incubate at 37°C for 15-30 minutes.[11]
-
Stop the reaction by adding the stop solution and incubate at 37°C for another 15 minutes.
-
Purify the plasmid DNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol (B145695) precipitation).
-
Digest the purified DNA with the diagnostic restriction enzyme.
-
Analyze the digestion products by agarose (B213101) gel electrophoresis.
-
Repair of the mismatch will restore the restriction site, resulting in linearized or fragmented plasmid, which can be quantified to determine the repair efficiency.
Conclusion
The initiation of the DNA mismatch repair pathway by 6-O-Methylguanine is a highly specific and tightly regulated process that begins with the recognition of the O6-MeG:T mispair by the MutSα complex. This initial binding event triggers a cascade of downstream signaling, including the recruitment of MutLα and the modulation of MutSα's ATPase activity. The "futile cycling" of this repair process on the persistent O6-MeG lesion is thought to be a major contributor to the cytotoxicity of alkylating chemotherapeutic agents. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel cancer therapies and for predicting patient response to existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [kb.osu.edu]
- 3. Dynamic human MutSα–MutLα complexes compact mismatched DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCNA–MutSα-mediated binding of MutLα to replicative DNA with mismatched bases to induce apoptosis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Human MutLα : The jack of all trades in MMR is also an endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 10. Research Portal [scholarship.miami.edu]
- 11. In Vitro Studies of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of O-6-Methylguanine: From Postulated Mutagen to Key Player in Carcinogenesis and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of O-6-methylguanine (O⁶-meG), a critical DNA adduct, marked a pivotal moment in our understanding of chemical carcinogenesis and the cellular mechanisms of DNA repair. This technical guide provides an in-depth historical perspective on the journey from its initial theoretical proposition to its firm establishment as a key mutagenic and carcinogenic lesion. We will delve into the seminal experiments that led to its identification, the development of early detection methods, and the subsequent discovery of the dedicated repair protein, O⁶-methylguanine-DNA methyltransferase (MGMT). This exploration offers valuable insights into the foundations of DNA damage and repair research, which continue to inform modern drug development strategies, particularly in the realm of oncology.
The Genesis of an Idea: The Loveless Hypothesis (1969)
The story of O⁶-meG begins not with its direct observation, but with a prescient hypothesis. In 1969, biologist A. Loveless, while studying the mutagenic and carcinogenic properties of nitrosamines and nitrosamides, proposed that the alkylation of the O-6 position of guanine (B1146940) in DNA could be a critical, yet then-unidentified, lesion.[1][2] Loveless postulated that such a modification would alter the hydrogen bonding properties of guanine, leading to mispairing during DNA replication and, consequently, mutations.[1][2] This was a significant conceptual leap, as the prevailing focus at the time was on the more abundant N-7 alkylation of guanine.
The Hunt for the Lesion: Early Experimental Evidence
Loveless's hypothesis spurred a flurry of research aimed at detecting and quantifying this elusive DNA adduct. The early 1970s saw pioneering work from researchers like P. D. Lawley, who developed and applied sensitive techniques to identify and measure O⁶-meG in DNA treated with alkylating agents.
Early Detection Methodologies
The initial methods for detecting O⁶-meG were technically challenging and relied heavily on the use of radioactively labeled alkylating agents.
Experimental Protocol: Detection of O⁶-Methylguanine in DNA (circa 1970s)
This generalized protocol is based on the principles described in early publications by Lawley and others.
-
Treatment of DNA: DNA, either in vitro or isolated from cells or tissues exposed to a radiolabeled alkylating agent (e.g., [³H]- or [¹⁴C]-N-methyl-N-nitrosourea), was the starting material.
-
DNA Hydrolysis: The alkylated DNA was subjected to acid hydrolysis (e.g., using perchloric acid or hydrochloric acid) to break the phosphodiester bonds and release the constituent purine (B94841) bases.
-
Chromatographic Separation: The resulting mixture of normal and alkylated purines was then separated using techniques like paper chromatography or column chromatography (e.g., on Sephadex G-10 or Dowex 50).
-
Detection and Quantification: The fractions from the chromatography were collected, and the radioactivity in each fraction was measured using a scintillation counter. The amount of O⁶-meG was determined by identifying the radioactive peak that co-eluted with a chemically synthesized O⁶-meG standard.
These early methods, though laborious, were instrumental in providing the first concrete evidence for the formation of O⁶-meG in DNA and allowed for the initial quantitative analysis of its formation and repair.
Quantitative Insights into O⁶-Methylguanine Formation and Repair
Early quantitative studies focused on determining the relative abundance of different alkylated purines and the persistence of O⁶-meG in DNA over time. These studies revealed that while N-7-methylguanine was the most abundant adduct, O⁶-meG, though formed in smaller quantities, was significantly more persistent in certain tissues, hinting at the existence of a specific repair mechanism.
| Alkylating Agent | Tissue/Cell Type | O⁶-meG/N⁷-meG Ratio (Initial) | Persistence of O⁶-meG (t½) | Reference |
| N-methyl-N-nitrosourea (MNU) | Rat Liver | ~0.1 | ~30 hours | (Lawley, 1970s - representative data) |
| N-methyl-N-nitrosourea (MNU) | Rat Brain | ~0.1 | >100 hours | (Lawley, 1970s - representative data) |
| Dimethylnitrosamine (DMN) | Rat Liver | ~0.1 | ~20 hours | (Pegg, 1970s - representative data) |
Note: The values in this table are representative of the types of data generated in the early 1970s and are based on a synthesis of information from that period. Specific values varied depending on the experimental conditions.
The Discovery of a Dedicated Guardian: O⁶-Methylguanine-DNA Methyltransferase (MGMT)
The observation that O⁶-meG was actively removed from the DNA of some tissues but not others strongly suggested the existence of a specific DNA repair enzyme. This led to the discovery of O⁶-methylguanine-DNA methyltransferase (MGMT), a protein that plays a crucial role in protecting the genome from the mutagenic effects of O⁶-meG.
The initial discovery of this repair activity was made in E. coli in 1977. Shortly thereafter, a similar activity was identified in mammalian cells. This "suicide" enzyme repairs O⁶-meG by transferring the methyl group from the guanine to one of its own cysteine residues. This process is stoichiometric, meaning that one molecule of MGMT is consumed for every lesion repaired.
Experimental Protocol: Assay for MGMT Activity (circa 1980s)
This protocol is a simplified representation of the assays used in the early characterization of MGMT.
-
Preparation of Substrate: A DNA substrate containing radiolabeled O⁶-meG was prepared by reacting DNA with a radiolabeled alkylating agent.
-
Cell-Free Extract Preparation: Extracts containing the putative MGMT enzyme were prepared from cells or tissues of interest.
-
Incubation: The radiolabeled DNA substrate was incubated with the cell-free extract for a defined period.
-
Separation of DNA and Protein: After incubation, the DNA and protein were separated. This could be achieved by acid precipitation of the DNA, leaving the protein in the supernatant.
-
Quantification of Methyl Transfer: The amount of radioactivity transferred from the DNA to the protein was measured by scintillation counting of the protein fraction. This provided a direct measure of MGMT activity.
Early Understanding of the Cellular Response to O⁶-Methylguanine
In the early stages of O⁶-meG research, the understanding of the broader cellular response to this lesion was still developing. The primary focus was on its mutagenic potential due to mispairing during DNA replication. It was understood that if the lesion was not repaired by MGMT prior to replication, it would lead to a permanent G:C to A:T transition mutation.
The concept of a complex DNA damage response network, as we understand it today, was not yet fully formed. However, early studies did lay the groundwork for understanding that the cellular fate following O⁶-meG damage was a critical determinant of carcinogenesis. The persistence of O⁶-meG in certain tissues, like the brain, correlated with a higher incidence of tumors in those tissues following exposure to alkylating agents, providing a direct link between the DNA adduct and cancer.
The involvement of other pathways, such as mismatch repair (MMR) in the cytotoxic response to O⁶-meG, was a later discovery. Initially, the focus was on the direct mutagenic consequences of the lesion and its direct repair by MGMT.
Visualizing the Historical Understanding
To encapsulate the historical understanding of O⁶-meG's formation, mutagenic effect, and repair, the following diagrams are provided.
Caption: Early conceptual workflow of O⁶-meG formation, mutagenic outcome, and repair.
Caption: Simplified workflow for the early detection of O⁶-methylguanine.
Conclusion and Future Perspectives
The historical journey of O⁶-methylguanine's discovery, from a theoretical entity to a well-characterized DNA lesion with profound biological consequences, is a testament to the power of hypothesis-driven research and technological innovation. The foundational work of pioneers like Loveless and Lawley laid the groundwork for our current understanding of chemical carcinogenesis, DNA repair, and the mechanisms of action of alkylating chemotherapeutic agents. The discovery of MGMT not only provided a key piece of the DNA repair puzzle but also opened up new avenues for cancer therapy, including the development of MGMT inhibitors to enhance the efficacy of alkylating drugs. This historical perspective serves as a reminder of the importance of fundamental research in driving translational advances in medicine. The principles uncovered during this era continue to be relevant in the ongoing quest for more effective and personalized cancer treatments.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 6-O-Methylguanine as an Endogenous DNA Damage Product
Executive Summary
6-O-methylguanine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion formed by the alkylation of the O6 position of guanine. While often associated with exposure to environmental carcinogens and chemotherapeutic agents, O6-MeG also arises from endogenous sources within the cell. This guide provides a comprehensive overview of the endogenous formation of O6-MeG, its profound biological consequences, and the cellular mechanisms evolved to counteract its deleterious effects. We delve into the critical role of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), the signaling pathways triggered by unrepaired O6-MeG, and the experimental methodologies used to study this lesion. Quantitative data are summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the core concepts.
Endogenous Formation of 6-O-Methylguanine
The formation of O6-MeG is not solely a consequence of external chemical insults. Endogenous metabolic processes can generate reactive methylating agents that modify DNA.
2.1 S-Adenosylmethionine (SAM) The primary endogenous source of DNA methylation is believed to be S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3][4] While essential for normal cellular function, SAM can also aberrantly methylate DNA, leading to the formation of lesions like O6-MeG.[1][5]
2.2 N-Nitroso Compounds (NOCs) Endogenously formed N-nitroso compounds (NOCs) are another significant source of O6-MeG.[5] These compounds can be synthesized in the gastrointestinal tract from dietary precursors such as nitrites (found in processed meats) and secondary amines.[5] Chronic inflammatory conditions can also increase endogenous nitric oxide levels, promoting the formation of NOCs and subsequent DNA alkylation.[5][6]
References
- 1. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 6. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
Spontaneous Depurination of 6-O-Methyl-guanine in vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous depurination of 6-O-Methyl-guanine (O⁶-MeG), a critical DNA adduct with significant implications in mutagenesis and carcinogenesis. While the enzymatic repair of O⁶-MeG is extensively studied, this document focuses on the intrinsic chemical stability of the glycosidic bond and the non-enzymatic rate of its cleavage in vitro.
Core Concepts: Glycosidic Bond Stability of O⁶-Methyl-guanine
O⁶-Methyl-guanine is a mutagenic DNA lesion primarily formed by alkylating agents. Its significance stems from its propensity to mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. The removal of O⁶-MeG is predominantly carried out by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).
The spontaneous depurination of O⁶-MeG, which involves the hydrolysis of the N-glycosidic bond connecting the methylated guanine (B1146940) base to the deoxyribose sugar, is a much less frequent event compared to its enzymatic repair. This relative stability is in stark contrast to another common methylation adduct, 7-methylguanine (B141273) (7-MeG). Methylation at the N7 position of guanine introduces a positive charge into the imidazole (B134444) ring, which significantly weakens the glycosidic bond and renders 7-MeG highly susceptible to spontaneous depurination.[1][2] O⁶-methylation does not induce such a dramatic electronic destabilization of the glycosidic linkage.
Quantitative Data on Purine Adduct Stability
The following table summarizes the available quantitative data on the stability of methylated guanine adducts, highlighting the significant difference between N7- and O⁶-methylation.
| Adduct | Condition | Half-life (t½) | Rate Constant (k) | Reference |
| This compound (O⁶-MeG) | Various in vitro conditions | Data not readily available; considered chemically stable relative to 7-MeG. | Not determined in surveyed literature. | N/A |
| 7-Methylguanine (7-MeG) | 100°C, pH 7.0 | 4.1 minutes | Not specified | [3][4] |
| 7-Methylguanine (7-MeG) | 39°C | ~70 hours | Not specified | [4] |
| 7-Methylguanine (7-MeG) | 22°C (Room Temperature) | ~460 hours | Not specified | [4] |
| 7-Methylguanine (7-MeG) | 10°C | ~3800 hours | Not specified | [4] |
| 7-Methylguanine (7-MeG) | -20°C | ~4 years | Not specified | [4] |
| Unmodified Guanine | 100°C, pH 7.0 | ~246 minutes (released ~60 times slower than 7-MeG) | Not specified | [3] |
Experimental Protocols for Measuring Spontaneous Depurination
The methodology to determine the spontaneous depurination rate of O⁶-MeG in vitro would be analogous to that used for other DNA adducts like 7-MeG. The general principle involves incubating DNA containing the adduct of interest under defined conditions and quantifying the released free base over time.
Protocol: Measurement of Spontaneous Depurination by HPLC
This protocol describes the determination of the rate of spontaneous depurination of a methylated guanine adduct from a DNA substrate.
1. Materials and Reagents:
- DNA substrate containing O⁶-Methyl-guanine (can be synthetic oligonucleotides or calf thymus DNA treated with an alkylating agent like N-methyl-N-nitrosourea).
- Incubation Buffer (e.g., 10 mM Tris-HCl with a specific pH, 1 mM EDTA).
- High-purity water.
- Ice-cold ethanol (B145695).
- Centrifuge.
- Vacuum concentrator.
- High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
- Reverse-phase C18 HPLC column.
- Mobile phase for HPLC (e.g., a gradient of methanol (B129727) in an aqueous buffer like ammonium (B1175870) formate).
- Authentic standard of this compound.
2. Experimental Procedure:
- Sample Preparation: Prepare solutions of the O⁶-MeG-containing DNA in the desired incubation buffer at a known concentration.
- Incubation: Incubate the DNA solutions in a temperature-controlled water bath or incubator at the desired temperature (e.g., 37°C, 50°C, 70°C).
- Time Points: At various time intervals (e.g., 0, 2, 4, 8, 16, 24 hours), withdraw aliquots of the DNA solution. The choice of time points should be adjusted based on the expected stability of the adduct.
- Separation of Released Base:
- Immediately cool the withdrawn aliquot on ice to stop the reaction.
- Add two volumes of ice-cold ethanol to precipitate the DNA backbone.
- Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
- Carefully collect the supernatant, which contains the released O⁶-Methyl-guanine.[4]
- Sample Analysis:
- Dry the supernatant under vacuum.
- Reconstitute the dried sample in the HPLC mobile phase.
- Inject the sample onto the HPLC system.
- Separate the components using a suitable gradient elution program.
- Detect and quantify the amount of this compound by comparing the peak area to a standard curve generated with the authentic standard.
- Data Analysis:
- Plot the concentration of released this compound against time.
- The rate of depurination can be determined from the slope of the initial linear portion of the curve.
- For first-order kinetics, the rate constant (k) can be calculated, and from this, the half-life (t½ = 0.693 / k).
Visualization of Depurination Pathways and Influencing Factors
The following diagrams illustrate the key concepts related to glycosidic bond stability and the experimental workflow for measuring depurination.
Caption: Factors influencing the stability of the N-glycosidic bond and leading to spontaneous depurination.
Caption: Experimental workflow for determining the in vitro spontaneous depurination rate of O⁶-Methyl-guanine.
References
- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Immunohistochemical Detection of 6-O-Methyl-guanine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Methyl-guanine (O6-MeG) is a mutagenic and carcinogenic DNA adduct formed by the exposure of guanine (B1146940) to alkylating agents. These agents can be of both endogenous and exogenous origin, including certain environmental carcinogens and chemotherapeutic drugs like temozolomide. The formation of O6-MeG adducts can lead to G:C to A:T transition mutations during DNA replication if not repaired. The primary mechanism for the repair of these adducts is through the action of the O6-methylguanine-DNA methyltransferase (MGMT) protein, which directly transfers the methyl group from the guanine to one of its own cysteine residues in a suicide inactivation process.
The detection and quantification of O6-MeG adducts in tissues are crucial for toxicological studies, cancer research, and for monitoring the efficacy of chemotherapeutic agents that induce this type of DNA damage. Immunohistochemistry (IHC) provides a powerful method to visualize the distribution of O6-MeG adducts within the cellular context of tissues, offering valuable spatial information that is complementary to quantitative methods like mass spectrometry.
These application notes provide a detailed protocol for the detection of O6-MeG adducts in formalin-fixed, paraffin-embedded (FFPE) tissues using immunohistochemistry.
Biological Pathway: Formation and Repair of this compound Adducts
The formation of O6-MeG is a critical event in alkylating agent-induced carcinogenesis. The subsequent cellular response determines the fate of the cell, which can include DNA repair, mutagenesis, or apoptosis.
Caption: Formation of O6-MeG adducts by alkylating agents and subsequent cellular pathways.
Experimental Protocol for O6-MeG Immunohistochemistry
This protocol is intended for the detection of this compound adducts in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
| Reagent | Supplier | Recommended Use |
| Primary Antibody | ||
| Anti-6-O-Methyl-guanine | Various | User-validated (e.g., murine monoclonal IgG2b) |
| Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | In-house or Commercial | Heat-Induced Epitope Retrieval (HIER) |
| Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) | In-house or Commercial | HIER (alternative) |
| Blocking and Diluents | ||
| Normal Goat Serum | Vector Labs, etc. | Blocking non-specific antibody binding |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich, etc. | Antibody diluent |
| Detection System | ||
| Biotinylated Goat Anti-Mouse IgG | Vector Labs, etc. | Secondary antibody |
| VECTASTAIN® ABC Kit | Vector Labs | Signal amplification |
| DAB Peroxidase Substrate Kit | Vector Labs | Chromogenic detection |
| General Reagents | ||
| Xylene | Sigma-Aldrich, etc. | Deparaffinization |
| Ethanol (B145695) (100%, 95%, 70%) | Sigma-Aldrich, etc. | Rehydration |
| Phosphate Buffered Saline (PBS) | In-house or Commercial | Wash buffer |
| Hematoxylin (B73222) | Vector Labs, etc. | Counterstain |
Experimental Workflow
Caption: Immunohistochemistry workflow for the detection of O6-MeG adducts.
Detailed Protocol Steps
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in distilled water.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): Note: Optimal antigen retrieval conditions should be determined empirically. a. Place slides in a staining jar filled with 10 mM Sodium Citrate Buffer, pH 6.0. b. Heat the slides in a pressure cooker or microwave to maintain a sub-boiling temperature (95-100°C) for 20 minutes. c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in PBS.
3. Blocking: a. Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity. b. Rinse with PBS. c. Incubate sections with 10% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
4. Primary Antibody Incubation: a. Dilute the anti-6-O-Methyl-guanine antibody to its optimal concentration in PBS with 1% BSA. Note: A murine monoclonal IgG2b has been reported to be effective.[1] The optimal dilution must be determined by the user. b. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation: a. Rinse slides three times in PBS for 5 minutes each. b. Incubate sections with biotinylated goat anti-mouse IgG (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
6. Detection: a. Rinse slides three times in PBS for 5 minutes each. b. Incubate sections with VECTASTAIN® ABC reagent for 30 minutes at room temperature. c. Rinse slides three times in PBS for 5 minutes each.
7. Visualization: a. Incubate sections with DAB substrate solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope. b. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin in running tap water. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). d. Clear in two changes of xylene. e. Mount with a permanent mounting medium.
Controls
-
Positive Control: Tissue sections from animals or cell pellets from cell lines treated with a known methylating agent (e.g., N-methyl-N-nitrosourea (MNU) or temozolomide) to induce O6-MeG adducts.
-
Negative Control:
-
Untreated tissue sections from the same source as the positive control.
-
Incubation of a section with the antibody diluent instead of the primary antibody to check for non-specific binding of the secondary antibody.
-
Data Presentation and Analysis
The results of O6-MeG IHC are typically semi-quantified by assessing the intensity and percentage of positively stained nuclei.
Scoring System
A common method is the H-score, which combines the staining intensity with the percentage of positive cells.
Staining Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
Percentage of Positive Cells:
-
Determined by counting the number of positive nuclei in at least five high-power fields.
H-Score Calculation: H-Score = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]
The H-score can range from 0 to 300.
Data Summary Table
| Sample ID | Treatment Group | Staining Intensity (0-3) | Percentage of Positive Nuclei (%) | H-Score |
| 1 | Control | 0 | <1 | 0 |
| 2 | Control | 0 | <1 | 0 |
| 3 | Alkylating Agent | 2 | 40 | 80 |
| 4 | Alkylating Agent | 3 | 60 | 180 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Titrate primary antibody; ensure correct antibody for the application. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Inactive reagents | Use fresh reagents, especially the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time and/or concentration of normal serum. |
| Endogenous peroxidase activity not quenched | Ensure proper quenching with 3% H2O2. | |
| Primary antibody concentration too high | Further dilute the primary antibody. | |
| Overstaining | Primary antibody concentration too high | Dilute the primary antibody. |
| Incubation times too long | Reduce incubation times for primary antibody, secondary antibody, or DAB. |
Conclusion
The immunohistochemical detection of this compound adducts is a valuable technique for studying the effects of alkylating agents on tissues. This protocol provides a robust framework for performing O6-MeG IHC. However, it is crucial to optimize parameters such as antibody concentration and antigen retrieval for specific antibodies and tissue types to ensure reliable and reproducible results. The use of appropriate positive and negative controls is essential for the validation of the staining.
References
Application Note & Protocol: In Vitro Assay for O⁶-methylguanine-DNA Methyltransferase (MGMT) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction O⁶-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a vital role in maintaining genomic integrity. It repairs DNA damage by removing alkyl groups from the O⁶ position of guanine (B1146940), a common lesion induced by both endogenous and therapeutic alkylating agents.[1] This unique repair mechanism, termed a "suicide" reaction, involves the irreversible transfer of the alkyl group to a cysteine residue within the MGMT protein itself.[1][2]
In oncology, particularly in the treatment of glioblastoma, the expression level of MGMT is a critical biomarker.[3] High levels of MGMT in tumor cells can remove the cytotoxic lesions created by alkylating chemotherapy drugs like temozolomide (B1682018) (TMZ), leading to treatment resistance.[4][5] Conversely, epigenetic silencing of the MGMT gene via promoter methylation reduces its expression, rendering tumor cells more sensitive to these agents.[6][7] Therefore, accurate in vitro measurement of MGMT activity is essential for cancer research, patient stratification, and the development of novel MGMT inhibitors to overcome chemoresistance.[5][8]
This document provides detailed protocols for a fluorescence-based in vitro assay to determine MGMT activity in cell lysates and to screen for potential inhibitors.
Principle of MGMT-Mediated DNA Repair
MGMT functions by directly reversing DNA alkylation. It identifies the O⁶-alkylguanine adduct in the DNA, flips the base out of the DNA helix, and transfers the alkyl group to its own active site cysteine residue (Cys145).[2] This action restores the guanine base but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation.[1][2]
Caption: The "suicide" mechanism of MGMT DNA repair.
Overview of In Vitro MGMT Activity Assay Methodologies
Several methods have been developed to measure MGMT activity in vitro. The traditional "gold standard" is the radioactive oligonucleotide cleavage assay, which directly measures the repair of a radiolabeled substrate.[9][10] However, due to safety concerns and technical demands, fluorescence-based assays have become increasingly popular. These modern assays offer high accuracy and efficiency without the need for radioactive materials.[9][11]
| Assay Method | Principle | Advantages | Disadvantages |
| Radioactive Assay | Measures transfer of a radiolabeled methyl group from a DNA substrate to MGMT, or repair of a lesion that blocks restriction enzyme cleavage.[9][12] | "Gold standard", high sensitivity, direct measurement of repair.[10] | Requires radioactive materials (³²P or ³H), technically demanding, lengthy workup.[13][14] |
| Fluorescence-Based Assay | A DNA oligonucleotide probe contains a fluorophore and a quencher. MGMT repair separates the pair, leading to an increase in fluorescence.[9][15] | Non-radioactive, high-throughput, rapid (results in minutes to hours), accurate and efficient.[9][15] | Indirect measurement, potential for protein-induced background fluorescence.[9] |
| SNAP-tag Based Assay | Uses a modified MGMT (SNAP-tag) fused to a reporter (e.g., GFP) which binds to magnetic beads. Inhibition is measured by loss of binding.[2][14] | Simple, rapid, suitable for inhibitor screening, uses standard fluorescence microscopy.[2][14] | Requires generation of a fusion protein cell line, indirect measurement of activity.[2] |
| HPLC-Based Assay | Quantifies the level of MGMT promoter methylation, which correlates with gene silencing and reduced activity.[16] | Accurate quantification of methylation status.[16] | Measures potential for expression, not direct enzymatic activity. |
Experimental Protocol: Fluorescence-Based MGMT Activity Assay
This protocol details a highly sensitive and non-radioactive method for quantifying MGMT activity in cell or tissue lysates using a fluorogenic DNA probe. The principle relies on a DNA probe containing an O⁶-benzylguanine modified with a quencher dye. When MGMT "repairs" this substrate, it transfers the benzyl-quencher moiety to its active site, physically separating it from a nearby fluorophore and causing a detectable increase in fluorescence.[15]
Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 50 mM NaCl, 5% Glycerol, 1 mM AEBSF (or other protease inhibitor cocktail).[9]
-
Assay Buffer: 70 mM HEPES (pH 7.8), 5 mM EDTA, 1 mM DTT, 50 µg/ml BSA.[17]
-
Fluorogenic DNA Probe (e.g., NR-1): DNA oligomer with a fluorophore and a quencher-modified O⁶-benzylguanine.[9][15] Stock solution at 10 µM in nuclease-free water.
-
Purified MGMT Protein: For positive control and standard curve generation.
-
MGMT-deficient Cell Lysate: For negative control/background subtraction (e.g., from TK6 cells).[9]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation/Emission wavelengths dependent on the probe's fluorophore, e.g., ~488 nm).[9]
-
BCA Protein Assay Kit.
Workflow for Fluorescence-Based MGMT Assay
Caption: Workflow for the fluorescence-based MGMT activity assay.
Step-by-Step Procedure
A. Cell Lysate Preparation [9]
-
Harvest approximately 1x10⁷ cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 400 µL of ice-cold Cell Lysis Buffer.
-
Disrupt cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cleared lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate using a BCA assay. Store aliquots at -80°C.
B. MGMT Activity Reaction [9][15]
-
In a 96-well plate, prepare the following reactions (final volume of 200 µL):
-
Test Samples: Add 50-200 µg of total protein from your cell lysate.
-
Positive Control: Add a known amount of purified MGMT protein.
-
Negative Control (Background): Add the same amount of protein from an MGMT-deficient cell lysate.[9]
-
Blank: Assay buffer only (no protein).
-
-
Add Assay Buffer to bring the volume of each well to 190 µL.
-
Initiate the reaction by adding 10 µL of the 2 µM fluorogenic probe to each well (final concentration: 100 nM).
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
C. Data Acquisition and Analysis
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate Net Fluorescence: For each sample, subtract the fluorescence value of the blank (or the negative control for a more accurate background correction).
-
Net Fluorescence = (Fluorescence of Sample) - (Fluorescence of Negative Control)
-
-
MGMT activity can be expressed as arbitrary fluorescence units per microgram of protein or quantified by generating a standard curve with purified MGMT enzyme.
Protocol: MGMT Inhibitor Screening
This protocol is an adaptation of the activity assay to screen for compounds that inhibit MGMT. Known inhibitors include O⁶-benzylguanine (O⁶-BG) and lomeguatrib.[2][5]
-
Prepare Inhibitor Stocks: Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) to create concentrated stock solutions. Prepare serial dilutions.
-
Pre-incubation Step: [17]
-
In the 96-well plate, add the cell lysate (containing active MGMT) and Assay Buffer as described above.
-
Add a small volume (e.g., 1-2 µL) of the inhibitor dilution or vehicle control (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to MGMT.
-
-
Initiate and Read Reaction:
-
Add the fluorogenic probe to all wells to start the reaction.
-
Incubate and measure fluorescence as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Inhibition (%) = [1 - (Net Fluorescence with Inhibitor / Net Fluorescence with Vehicle)] x 100
-
Plot the percent inhibition against the inhibitor concentration (log scale) to determine the IC50 value (the concentration of inhibitor that reduces MGMT activity by 50%).
-
Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 2: Example Data from a Fluorescent MGMT Activity Assay
| Sample | Total Protein (µg) | Raw Fluorescence (RFU) | Net Fluorescence (RFU) | MGMT Activity (RFU/µg) |
| Blank | 0 | 150 | 0 | 0.0 |
| MGMT-deficient Lysate | 100 | 320 | 0 | 0.0 |
| Test Lysate 1 | 100 | 2850 | 2530 | 25.3 |
| Test Lysate 2 | 100 | 975 | 655 | 6.6 |
| Purified MGMT (10 fmol) | 0.2 | 4150 | 3830 | N/A |
Net Fluorescence is calculated by subtracting the RFU of the MGMT-deficient lysate.
Table 3: Example IC50 Values of Known MGMT Inhibitors
| Inhibitor | Reported IC50 (nM) | Cell Type / Enzyme Source |
| O⁶-benzylguanine (O⁶-BG) | ~20 - 100 | Purified human MGMT, various cell lines |
| Lomeguatrib (PaTrin-2) | ~5 - 10 | Purified human MGMT, various cell lines |
(Note: IC50 values are highly dependent on assay conditions, including substrate concentration and incubation time. The values presented are for illustrative purposes.)
References
- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. What are MGMT gene modulators and how do they work? [synapse.patsnap.com]
- 6. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of DNA Methyltransferase Activity via Fluorescence Resonance Energy Transfer and Exonuclease-Mediated Target Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of MGMT methylation status using high-performance liquid chromatography in newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of 6-O-Methyl-guanine-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of oligonucleotides containing the modified base 6-O-Methyl-guanine (O⁶-MeG). O⁶-MeG is a critical DNA lesion resulting from exposure to alkylating agents and is implicated in mutagenesis and carcinogenesis.[1][2] Synthetic oligonucleotides containing O⁶-MeG are invaluable tools for studying DNA repair mechanisms, particularly the action of O⁶-methylguanine-DNA methyltransferase (MGMT), and for the development of novel cancer therapeutics.[3][4][5][6][7]
Introduction to this compound
This compound is a derivative of guanine (B1146940) where a methyl group is attached to the oxygen atom at the 6th position.[1] This modification disrupts the normal Watson-Crick base pairing, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication.[1] This can result in G:C to A:T transition mutations if not repaired.[1] The primary cellular defense against this lesion is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group in a suicide inactivation mechanism.[3][4][8] The level of MGMT activity in cancer cells is a key determinant of their resistance to alkylating chemotherapeutic agents.[5][8]
Synthetic Strategies
Two primary strategies are employed for the synthesis of O⁶-MeG-containing oligonucleotides:
-
Direct Synthesis using a Modified Phosphoramidite (B1245037): This approach involves the chemical synthesis of a 6-O-Methyl-dG-CE phosphoramidite monomer, which is then incorporated into the desired oligonucleotide sequence using standard automated solid-phase DNA synthesis.[9]
-
Post-Synthetic Modification: This method involves incorporating a precursor nucleoside with a suitable leaving group at the 6-position of the guanine base into the oligonucleotide. Following synthesis, this leaving group is displaced by a methoxy (B1213986) group to form the desired O⁶-MeG. A notable example is the use of a 2-amino-6-methylsulfonylpurine precursor.[3][4]
This document will focus on the direct synthesis approach, which is widely used due to its efficiency and compatibility with standard DNA synthesizers.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of O⁶-MeG-Containing Oligonucleotides
This protocol outlines the steps for synthesizing an oligonucleotide containing a single O⁶-MeG modification using a standard automated DNA synthesizer.
Materials:
-
O⁶-Me-dG-CE Phosphoramidite (e.g., from Glen Research)[9]
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT))
-
Capping reagents (Cap A and Cap B)
-
Oxidizer (e.g., Iodine/Water/Pyridine)
-
Acetonitrile (B52724) (anhydrous)
-
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the O⁶-Me-dG phosphoramidite.
-
Phosphoramidite Preparation: Dissolve the O⁶-Me-dG-CE phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).[3]
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition:
-
Step 1: Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[10]
-
Step 2: Coupling: The activated O⁶-Me-dG phosphoramidite (or standard phosphoramidite) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time is generally sufficient.[9][11]
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[10]
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[10]
-
-
Final Detritylation: The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") on the synthesizer.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Protocol 2: Cleavage and Deprotection
Due to the sensitivity of the O⁶-methyl group to standard ammoniacal deprotection conditions, which can lead to the formation of 2,6-diaminopurine, milder deprotection protocols are required.[3]
Mild Deprotection Method:
Materials:
-
CPG-bound synthesized oligonucleotide
-
10% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methanol[9][11]
-
Anhydrous methanol
Procedure:
-
Cleavage and Deprotection: Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.[9]
-
Add 1 mL of 10% DBU in anhydrous methanol.[9]
-
Incubate at room temperature for 48 hours to 5 days in the dark.[9][11] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: After incubation, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solvent to dryness using a centrifugal evaporator.
Protocol 3: Purification and Characterization
Purification is essential to isolate the full-length product from truncated sequences. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Materials:
-
Crude, deprotected O⁶-MeG oligonucleotide
-
HPLC system with a reverse-phase column (if DMT-on) or anion-exchange column
-
Appropriate HPLC buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile for reverse-phase)
-
Mass spectrometer for identity confirmation
Procedure:
-
Purification by HPLC:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a suitable gradient. If DMT-on purification is used, the full-length product will have a longer retention time.
-
Collect the peak corresponding to the full-length product.
-
-
Detritylation (if DMT-on purified): Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group, followed by neutralization.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
Characterization:
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
-
Purity Analysis: Re-inject a small aliquot of the purified product onto the HPLC to assess its purity.
-
Identity Confirmation: Confirm the molecular weight of the synthesized oligonucleotide using mass spectrometry (e.g., ESI-MS).
-
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of O⁶-MeG-containing oligonucleotides.
| Parameter | Typical Value/Range | Reference/Notes |
| Phosphoramidite Concentration | 0.1 M - 0.15 M in acetonitrile | [3] |
| Coupling Efficiency | >99% | Comparable to standard phosphoramidites[3][11] |
| Deprotection Conditions | 10% DBU in anhydrous methanol, RT, 48h - 5 days | [9][11] |
| Purification Method | HPLC (Reverse-phase or Anion-exchange) | [3] |
| Purity (Post-HPLC) | >95% | |
| Identity Confirmation | Mass Spectrometry |
Applications in Research and Drug Development
Oligonucleotides containing O⁶-MeG are critical for a variety of applications:
-
Studying DNA Repair Mechanisms: They serve as substrates for the human DNA repair protein MGMT, allowing for the detailed kinetic analysis of the repair process and the screening of MGMT inhibitors.[3][4][12]
-
Drug Development: The development of MGMT inhibitors is a key strategy to overcome tumor resistance to alkylating agents. O⁶-MeG-containing oligonucleotides are essential for assaying the efficacy of these inhibitors.[3][5]
-
Diagnostics: Assays using O⁶-MeG oligonucleotides can be used to measure MGMT activity in patient tumor samples, which can help predict the response to chemotherapy.[13][14]
Caption: Role of O⁶-MeG in DNA Repair and Cancer Therapy.
References
- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]
- 7. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O6-methylguanine-DNA methyltransferase depletion and DNA damage in patients with melanoma treated with temozolomide alone or with lomeguatrib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. DNA寡核苷酸合成 [sigmaaldrich.com]
- 11. glenresearch.com [glenresearch.com]
- 12. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel fluorometric oligonucleotide assay to measure O 6-methylguanine DNA methyltransferase, methylpurine DNA glycosylase, 8-oxoguanine DNA glycosylase and abasic endonuclease activities: DNA repair status in human breast carcinoma cells overexpressing methylpurine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of O(6)-methylguanine-DNA-methyltransferase (O(6)-MGMT) activity in Xiphophorus fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: O⁶-Methylguanine in Xenograft Models of Cancer
Introduction
The application of O⁶-methylguanine (O⁶-MeG) in xenograft models is centered on its role as a critical cytotoxic DNA lesion induced by alkylating chemotherapeutic agents like temozolomide (B1682018) (TMZ) and carmustine (B1668450) (BCNU).[1][2] Tumor resistance to these agents is frequently mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O⁶ position of guanine (B1146940), thereby negating the drug's therapeutic effect.[1][3][4]
Consequently, research in xenograft models does not involve the direct application of O⁶-MeG. Instead, it focuses on inhibiting the MGMT repair protein to increase the accumulation and persistence of O⁶-MeG lesions, thereby sensitizing resistant tumors to alkylating agents. The primary tools for this strategy are MGMT inhibitors, such as O⁶-benzylguanine (O⁶-BG) and O⁶-(4-bromothenyl)guanine (lomeguatrib), which act as pseudosubstrates to irreversibly inactivate the MGMT protein.[5][6][7][8] These notes provide a comprehensive overview of the mechanism, quantitative outcomes, and protocols for utilizing MGMT inhibitors to exploit the cytotoxic potential of O⁶-MeG in preclinical cancer xenograft models.
Mechanism of Action: Overcoming Chemoresistance
Alkylating agents, such as temozolomide, are a cornerstone of chemotherapy for various cancers, including glioblastoma.[1] Their efficacy stems from their ability to methylate DNA bases. While they create multiple lesions, the O⁶-methylguanine (O⁶-MeG) adduct is the most cytotoxic.[1][5]
-
Induction of Cytotoxic Lesion: Temozolomide spontaneously converts to its active form, MTIC, which methylates DNA, forming O⁶-MeG adducts.[8]
-
DNA Mismatch and Apoptosis: If left unrepaired, O⁶-MeG mispairs with thymine (B56734) (T) instead of cytosine (C) during the next cycle of DNA replication.[9][10] This G:T mismatch is recognized by the mismatch repair (MMR) system. The futile attempts by the MMR system to repair this mismatch on the newly synthesized strand lead to persistent DNA strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.[2][10]
-
MGMT-Mediated Resistance: In chemoresistant tumors, the MGMT protein acts as a "suicide" enzyme. It directly transfers the methyl group from O⁶-MeG to one of its own cysteine residues.[7][11] This action repairs the DNA lesion before it can trigger cell death but results in the irreversible inactivation and subsequent degradation of the MGMT protein.[3][7] High levels of MGMT expression in a tumor can therefore rapidly repair the drug-induced damage, conferring significant resistance.[3]
-
Inhibitor-Mediated Sensitization: MGMT inhibitors like O⁶-benzylguanine (O⁶-BG) and lomeguatrib (B1675042) are guanine analogues. They act as pseudosubstrates, binding to the active site of MGMT and irreversibly inactivating the enzyme.[6][7] Administering an MGMT inhibitor prior to an alkylating agent depletes the tumor's MGMT activity. This prevents the repair of O⁶-MeG lesions, leading to their accumulation, subsequent activation of the MMR pathway, and apoptosis, effectively restoring sensitivity to the chemotherapy.[5][12]
Data Presentation: Efficacy in Xenograft Models
The combination of MGMT inhibitors with alkylating agents has demonstrated significant efficacy in various preclinical xenograft models. The tables below summarize key quantitative data from these studies.
Table 1: Efficacy of MGMT Inhibitors in Combination Therapy in Xenograft Models
| Cancer Type | Xenograft Model | Animal | Treatment Arms & Dosing | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Breast Cancer | MCF-7 | Nude Mice | 1. Vehicle 2. Temozolomide (100 mg/kg/day x 5) 3. Lomeguatrib (20 mg/kg/day x 5) 4. Lomeguatrib + Temozolomide | No significant effect from single agents. Combination produced a substantial tumor growth delay; median tumor quintupling time increased by 22 days (P<0.005). | [12] |
| Brain Tumor | Daoy (Medulloblastoma) | Nude Mice | 1. BCNU alone (25 mg/m²) 2. O⁶-BG (90 mg/m²) + BCNU 3. O⁶-benzyl-2'-dG (134 mg/m²) + BCNU | Growth delay: BCNU alone (-0.6 days), O⁶-BG+BCNU (21.6 days), O⁶-benzyl-2'-dG+BCNU (24.7 days). Combination increased survival of animals with intracranial tumors by 65%. | [13] |
| Malignant Glioma | D-456 MG | Nude Mice | 1. Control 2. Temozolomide + Irinotecan 3. O⁶-BG + Temozolomide + Irinotecan | O⁶-BG produced significant tumor growth delay when added to the combination chemotherapy. | [5] |
| Neuroblastoma | Patient-Derived Xenografts (PDX) | NU/NU Mice | 1. TMZ (25 mg/kg) + Irinotecan (7.5 mg/kg) 2. O⁶-BG (30 mg/kg) + TMZ + Irinotecan | The triple combination delayed tumor growth and increased survival in 2 of 7 PDX models compared to the doublet therapy. | [7] |
| Malignant Glioma | F98 | Rats | 1. Control 2. O⁶-BG alone (50 mg/kg) 3. Carmustine alone 4. O⁶-BG + Carmustine | Median survival: Control (23.5 days), O⁶-BG alone (22 days), Carmustine alone (25 days), Combination (34 days). |[5] |
Table 2: Dosing and Administration of MGMT Inhibitors in Xenograft Studies
| Compound | Dose Range | Route of Administration | Vehicle | Cancer Model | Reference |
|---|---|---|---|---|---|
| Lomeguatrib (O⁶-(4-bromothenyl)guanine) | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Breast Cancer (MCF-7) | [12] |
| O⁶-benzylguanine (O⁶-BG) | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Neuroblastoma (PDX) | [7] |
| O⁶-benzylguanine (O⁶-BG) | 50 mg/kg | Not specified | Not specified | Malignant Glioma (F98) | [5] |
| O⁶-benzylguanine (O⁶-BG) | 80 mg/kg | Bolus injection | Not specified | Malignant Glioma (SF767) | [5] |
| O⁶-benzyl-2'-deoxyguanosine (dBG) | 134 - 300 mg/m² | Intraperitoneal (i.p.) | Not specified | Brain Tumor (Daoy) |[13] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the general procedure for establishing a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, U87MG)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old[6][14]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Extracellular matrix (e.g., Matrigel or Cultrex BME, Type 3)[6][15]
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO₂). Passage cells regularly and ensure they are in the logarithmic growth phase and >90% viable before implantation.[15]
-
Cell Harvest: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, then centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Cell Preparation: Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Injection Suspension: Centrifuge the required number of cells again and resuspend the pellet in a cold mixture of serum-free medium/PBS and an extracellular matrix like Matrigel at a 1:1 ratio.[6] The final cell concentration should be adjusted to deliver the desired number of cells (e.g., 5 x 10⁶) in a total injection volume of 100-200 µL.[6] Keep the suspension on ice to prevent the matrix from solidifying.
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.[14]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.[6] Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 or (length × (width)²) × (π/6).[16]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.[6][14]
Protocol 2: In Vivo Efficacy Study of Lomeguatrib with Temozolomide
This protocol is adapted from studies using MGMT inhibitors to sensitize xenografts to temozolomide.[6][12]
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Lomeguatrib
-
Temozolomide (TMZ)
-
Vehicle for Lomeguatrib (e.g., Corn oil)[6]
-
Vehicle for TMZ (e.g., appropriate buffer for oral gavage)
-
Dosing equipment (i.p. syringes, oral gavage needles)
-
Digital calipers and animal scale
Procedure:
-
Group Formation: Randomize mice with established tumors (e.g., 100-200 mm³) into at least four groups (n ≥ 6 per group)[6]:
-
Group 1: Vehicle Control
-
Group 2: Lomeguatrib alone (e.g., 20 mg/kg/day)
-
Group 3: Temozolomide alone (e.g., 100 mg/kg/day)
-
Group 4: Lomeguatrib + Temozolomide
-
-
Drug Preparation: Prepare fresh formulations of Lomeguatrib and TMZ in their respective vehicles on each day of dosing.
-
Dosing Schedule:
-
Administer Lomeguatrib (or its vehicle) via intraperitoneal (i.p.) injection. Studies show complete MGMT inactivation within 2 hours of dosing.[12]
-
One hour after the Lomeguatrib administration, administer TMZ (or its vehicle) via oral gavage.[6]
-
Repeat this dosing regimen for 5 consecutive days, followed by a monitoring period.[6][12] This mimics clinical adjuvant therapy schedules.[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers and animal body weight every 2-3 days to assess efficacy and toxicity.[6]
-
The primary endpoint is typically tumor growth delay (e.g., time for tumors to reach a specific size or quintuple in volume) or overall survival.[12]
-
Define humane endpoints, such as >20% body weight loss or tumor volume exceeding a predetermined limit (e.g., 1000-1500 mm³), in accordance with IACUC protocols.
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA, Log-rank test for survival) to compare the efficacy of the combination treatment against control and single-agent groups.
References
- 1. JCI - Alkylpurine–DNA–N-glycosylase confers resistance to temozolomide in xenograft models of glioblastoma multiforme and is associated with poor survival in patients [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 10. The Effects of O6-methyl Guanine DNA-methyl Transferase Promotor Methylation and CpG1, CpG2, CpG3 and CpG4 Methylation on Treatment Response and their Prognostic Significance in Patients with Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O6-(4-bromothenyl)guanine reverses temozolomide resistance in human breast tumour MCF-7 cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of human brain tumor xenografts with O6-benzyl-2'-deoxyguanosine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Repair of 6-O-Methyl-guanine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Methyl-guanine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by alkylating agents, a class of compounds used in chemotherapy. The primary mechanism for the repair of O6-MeG is the direct transfer of the methyl group to a cysteine residue on the O6-methylguanine-DNA methyltransferase (MGMT) protein. This process is a "suicide" reaction, as the MGMT protein is irreversibly inactivated. The level of MGMT activity in cells is a critical determinant of their resistance to alkylating agents. Therefore, accurate measurement of O6-MeG repair is crucial for cancer research and the development of personalized therapies.
These application notes provide an overview and detailed protocols for several common methods used to measure the repair of O6-MeG in cell culture. The methods are broadly categorized into direct measurement of the DNA adduct, functional assays of MGMT activity, and quantification of MGMT expression.
I. Direct Measurement of O6-Methyl-guanine Adducts
These methods directly quantify the amount of O6-MeG present in cellular DNA, providing a direct assessment of DNA damage and repair over time.
A. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: This is a highly sensitive and specific method for the absolute quantification of DNA adducts. DNA is extracted from cells, hydrolyzed to individual nucleosides, and then separated by HPLC. The eluting nucleosides are then ionized and detected by a mass spectrometer. The amount of O6-MeG is determined by comparing its signal to that of a known amount of an isotopically labeled internal standard.
Advantages:
-
High sensitivity and specificity.
-
Provides absolute quantification.
-
Can simultaneously measure multiple DNA adducts.
Disadvantages:
-
Requires specialized and expensive equipment.
-
Sample preparation can be complex and time-consuming.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with the alkylating agent of interest (e.g., temozolomide, N-methyl-N'-nitro-N-nitrosoguanidine) for the desired time.
-
Include untreated control cells.
-
To measure repair, harvest cells at different time points after treatment.
-
-
DNA Isolation:
-
Harvest cells by trypsinization or scraping.
-
Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Ensure high purity of the DNA, as contaminants can interfere with the analysis.
-
-
DNA Hydrolysis:
-
To 10-20 µg of DNA, add an isotopically labeled internal standard (e.g., [¹³C₅,¹⁵N₂]-O6-MeG).
-
Hydrolyze the DNA to nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase, or through acid hydrolysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides on a C18 reverse-phase column.
-
Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, monitoring specific parent-to-daughter ion transitions for O6-MeG and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of O6-MeG by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated with known amounts of O6-MeG.
-
Express the results as the number of O6-MeG adducts per 10⁶ or 10⁷ normal nucleotides.
-
B. Competitive Repair Assay
Principle: This assay indirectly measures the amount of O6-MeG in a DNA sample by its ability to compete with a radiolabeled O6-MeG-containing oligonucleotide for repair by a known amount of MGMT protein. The amount of unrepaired radiolabeled oligonucleotide is then quantified, which is proportional to the amount of O6-MeG in the sample DNA.
Advantages:
-
High sensitivity.
-
Does not require mass spectrometry.
Disadvantages:
-
Relies on the use of radioactivity.
-
Indirect measurement.
Experimental Protocol:
-
Prepare a Radiolabeled O6-MeG Oligonucleotide:
-
Synthesize or purchase a short oligonucleotide containing a single O6-MeG residue.
-
End-label the oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
Cell Culture, Treatment, and DNA Isolation:
-
Follow the same procedure as for HPLC-MS/MS (Section I.A, steps 1 and 2).
-
-
Competitive Repair Reaction:
-
Set up reaction mixtures containing a fixed amount of purified recombinant human MGMT protein and the ³²P-labeled O6-MeG oligonucleotide.
-
Add increasing amounts of the sample DNA (containing unknown amounts of O6-MeG) to the reaction mixtures.
-
Include a standard curve with known amounts of O6-MeG-containing DNA.
-
Incubate the reactions to allow for repair.
-
-
Separation and Quantification:
-
Separate the repaired (cleaved) and unrepaired oligonucleotide fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography and quantify the band intensities using a phosphorimager.
-
-
Data Analysis:
II. Functional Assays of MGMT Activity
These assays measure the capacity of cell extracts or intact cells to repair O6-MeG, providing a functional readout of MGMT activity.
A. Biochemical Assay using Radiolabeled Substrate
Principle: This "gold standard" assay directly measures the transfer of a ³H-labeled methyl group from a DNA substrate to the MGMT protein in a cell lysate. The ³H-labeled MGMT is then separated from the DNA and quantified by scintillation counting.
Advantages:
-
Direct and quantitative measure of MGMT activity.
-
Highly sensitive.
Disadvantages:
-
Requires handling of radioactivity.
-
Labor-intensive.
Experimental Protocol:
-
Prepare Cell Lysates:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer and sonicate or lyse by freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Prepare ³H-labeled DNA Substrate:
-
Treat calf thymus DNA with N-[³H]methyl-N-nitrosourea to generate a DNA substrate containing ³H-labeled O6-MeG.
-
-
MGMT Activity Assay:
-
Incubate a known amount of cell lysate protein with the ³H-labeled DNA substrate.
-
The MGMT in the lysate will transfer the ³H-methyl group to itself.
-
Stop the reaction by adding acid to precipitate the protein and DNA.
-
Wash the precipitate to remove unincorporated radioactivity.
-
-
Quantification:
-
Hydrolyze the DNA in the precipitate with acid to release the purine (B94841) bases.
-
Separate the protein from the hydrolyzed DNA by centrifugation.
-
Measure the radioactivity in the protein pellet using a scintillation counter.
-
-
Data Analysis:
B. Fluorescent Reporter Assays
Principle: These assays utilize fluorescent probes or reporter plasmids to measure MGMT activity in live cells. One approach uses a small molecule probe that becomes fluorescent upon reaction with MGMT.[5] Another approach, the Flow-cytometry-based Host Cell Reactivation (FM-HCR) assay, uses a plasmid containing a reporter gene (e.g., GFP) that is silenced by O6-MeG lesions. Repair of these lesions by cellular MGMT restores reporter gene expression, which can be quantified by flow cytometry.[3][4]
Advantages:
-
Non-radioactive.
-
Can be performed in living cells.
-
High-throughput potential.
Disadvantages:
-
Indirect measure of MGMT activity.
-
May be influenced by factors other than MGMT that affect fluorescence or gene expression.
Experimental Protocol (FM-HCR):
-
Prepare O6-MeG-containing Reporter Plasmid:
-
Construct a plasmid expressing a fluorescent protein (e.g., GFP) under the control of a constitutive promoter.
-
Treat the plasmid with an alkylating agent to introduce O6-MeG lesions, which will inhibit transcription of the reporter gene.
-
-
Cell Culture and Transfection:
-
Plate cells and allow them to attach.
-
Transfect the cells with the O6-MeG-containing reporter plasmid and a control plasmid expressing a different colored fluorescent protein (e.g., RFP) for normalization.
-
-
Incubation and Repair:
-
Incubate the transfected cells for a period (e.g., 24-48 hours) to allow for repair of the O6-MeG lesions and expression of the reporter proteins.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Measure the fluorescence intensity of both the reporter (GFP) and control (RFP) proteins in individual cells.
-
-
Data Analysis:
III. Quantification of MGMT Expression
These methods measure the levels of MGMT protein or mRNA, which generally correlate with MGMT activity.
A. Western Blotting
Principle: This technique separates proteins from a cell lysate by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific for MGMT. The amount of bound antibody is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.
Advantages:
-
Provides information on the amount and size of the MGMT protein.
-
Widely available technique.
Disadvantages:
-
Semi-quantitative.
-
Does not measure the functional activity of the protein.
Experimental Protocol:
-
Prepare Cell Lysates:
-
Follow the same procedure as for the biochemical assay (Section II.A, step 1).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins in the cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human MGMT.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or alkaline phosphatase (AP).
-
-
Detection:
-
Add a chemiluminescent or colorimetric substrate and detect the signal using an imaging system.
-
Include a loading control (e.g., an antibody against GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the MGMT protein level relative to the loading control.[4]
-
B. Quantitative Reverse Transcription PCR (qRT-PCR)
Principle: This method measures the amount of MGMT mRNA in a cell. RNA is first extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a polymerase chain reaction (PCR) with primers specific for the MGMT gene. The amplification of the DNA is monitored in real-time using a fluorescent dye or probe.
Advantages:
-
Highly sensitive and quantitative.
-
High-throughput.
Disadvantages:
-
mRNA levels may not always correlate with protein levels or activity.
-
Requires careful experimental design to avoid contamination with genomic DNA.
Experimental Protocol:
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit or a standard method like TRIzol extraction.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform real-time PCR using the cDNA as a template, primers specific for the MGMT gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
Data Presentation
Table 1: Comparison of Methods for Measuring O6-MeG Repair
| Method | Principle | Analyte | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation and mass spectrometric detection | O6-MeG adduct | High sensitivity and specificity, absolute quantification | Requires specialized equipment, complex sample prep |
| Competitive Repair Assay | Competition for repair of a radiolabeled substrate | O6-MeG adduct | High sensitivity, no MS required | Radioactive, indirect measurement |
| Biochemical Assay | Transfer of a radiolabeled methyl group to MGMT | MGMT activity | Direct, quantitative, "gold standard" | Radioactive, labor-intensive |
| Fluorescent Reporter Assay | Restoration of fluorescent protein expression | MGMT activity | Non-radioactive, live-cell analysis, high-throughput | Indirect, potential for off-target effects |
| Western Blotting | Immunodetection of protein | MGMT protein | Measures protein level and size, widely available | Semi-quantitative, no functional information |
| qRT-PCR | Amplification of mRNA | MGMT mRNA | Highly sensitive and quantitative, high-throughput | mRNA may not correlate with protein/activity |
Visualizations
Caption: Direct repair of O6-Methyl-guanine by MGMT.
Caption: Workflow for O6-MeG quantification by HPLC-MS/MS.
Caption: Logical relationship of O6-MeG repair measurement methods.
References
- 1. Assay by inhibition of repair to measure O6-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of O6-methylguanine-DNA methyltransferase mRNA in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of O6-Methylguanine-DNA Methyltransferase Gene Messenger RNA in Gliomas by Means of Real-Time RT-PCR and Clinical Response to Nitrosoureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 6-O-Methyl-guanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Methyl-guanine (O6-MeG) is a mutagenic and carcinogenic DNA adduct formed by the interaction of DNA with certain alkylating agents.[1][2] These agents can be environmental carcinogens or chemotherapeutic drugs. The formation of O6-MeG in DNA can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations, which are implicated in carcinogenesis. Therefore, the accurate and sensitive quantification of O6-MeG in biological samples is crucial for toxicological studies, cancer research, and therapeutic drug monitoring to mitigate the risk of secondary cancers.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), offers a robust and sensitive method for the analysis of O6-MeG.[1][3][4]
This application note provides a detailed protocol for the analysis of O6-MeG using HPLC and UPLC-MS/MS, including sample preparation, chromatographic conditions, and data analysis.
Signaling Pathway and Analysis Logic
The formation of O6-MeG is a critical event in DNA damage. The following diagram illustrates the formation of this adduct and the subsequent analytical approach for its quantification.
Caption: Logical workflow from O6-MeG formation to its quantification.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction and preparation of O6-MeG from biological samples for HPLC analysis.
a. DNA Extraction from Dried Blood Spots (DBS) [1][5]
-
Prepare calibration and quality control samples by spiking whole blood with known concentrations of O6-methylguanine.[1][5]
-
Pipette 50 µL of the spiked whole blood onto Perkin Elmer 226 paper and allow it to dry at room temperature for 2 hours.[1][5]
-
Cut out the DBS discs and place them into a microcentrifuge tube.[1][5]
-
Add 20 µL of an internal standard solution (e.g., 1 µg/mL allopurinol).[1][5]
-
Extract the DNA using a commercial kit such as the QIAamp DNA Mini Kit, following the manufacturer's instructions.[1][5][6] A key step involves adding 180 µL of ATL buffer and incubating at 85°C.[1][5]
b. DNA Extraction from Tissues or Cells [7]
-
Homogenize tissue samples or pellet cells by centrifugation.
-
Use a commercial DNA purification kit (e.g., QIAGEN Blood & Cell Culture DNA mini or midi kits) according to the manufacturer's protocol to isolate high-quality DNA.[7]
c. Acid Hydrolysis of DNA [3][7]
-
To the extracted DNA, add 0.1 M HCl.[7]
-
Incubate the mixture at 70°C for 30 minutes to depurinate the DNA and release the O6-MeG bases.[7]
-
Centrifuge the sample to pellet any undissolved material.
-
Carefully collect the supernatant containing the free bases for HPLC analysis.[7]
HPLC and UPLC-MS/MS Analysis
The following tables summarize typical chromatographic conditions for the analysis of O6-MeG.
Table 1: HPLC with Electrochemical Detection [8]
| Parameter | Condition |
| Column | Partisil 10 SCX (first dimension), C18 column (second dimension) |
| Mobile Phase | Salt gradient (first dimension) |
| Detection | Electrochemical |
| Lowest Amount Detected | 0.5 pg |
| Linear Response | Up to 15 pg |
Table 2: UPLC-MS/MS Method 1 [1][2]
| Parameter | Condition |
| Column | C18 Acquity® Bridged Ethylene Hybrid (BEH) (1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase | 0.05% formic acid - acetonitrile (B52724) (95:5 v/v) |
| Flow Rate | 0.1 mL/minute |
| Elution | Gradient elution for 6 minutes |
| Detection | m/z 165.95 > 149 for O6-methylguanine |
| Internal Standard | Allopurinol (m/z 136.9 > 110) |
| Linear Range | 0.5–20 ng/mL |
Table 3: UPLC-MS/MS Method 2 [3][9]
| Parameter | Condition |
| Detection | Liquid chromatography-electrospray tandem mass spectrometry (LC/ESI-MS/MS) |
| Lower Limit of Quantitation | 75.8 fmol |
| Linearity (r²) | > 0.999 from 75.8 to 151,600.0 fmol |
| Intra-day Precision (RSD) | ≤ 9.2% |
| Intra-day Accuracy | 90.8% to 118% |
| Inter-day Precision (RSD) | ≤ 7.9% |
| Inter-day Accuracy | 94.5% to 116% |
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the analysis of O6-MeG by HPLC.
Caption: HPLC experimental workflow for O6-MeG analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated HPLC and UPLC-MS/MS methods for O6-MeG analysis.
Table 4: Summary of Quantitative Performance Data for O6-MeG Analysis
| Method | Linear Range | LLOQ | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%) | Interday Accuracy (%) | Average Recovery (%) | Reference |
| UPLC-MS/MS | 0.5–20 ng/mL | 0.5 ng/mL | ≤ 4.61 | ≤ 4.97 | 91.99–106.29 | 96.23–109.45 | 82.50–83.29 | [5] |
| LC/ESI-MS/MS | 75.8–151,600.0 fmol | 75.8 fmol | ≤ 9.2 | ≤ 7.9 | 90.8–118 | 94.5–116 | Not Reported | [3] |
| HPLC-Electrochemical | Up to 15 pg | 0.5 pg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Conclusion
The HPLC and UPLC-MS/MS methods described provide sensitive and reliable approaches for the quantification of O6-MeG in various biological matrices. The detailed protocols and performance data presented in this application note can serve as a valuable resource for researchers and scientists in the fields of toxicology, cancer research, and drug development. The choice of method will depend on the required sensitivity, available instrumentation, and the specific research question being addressed.
References
- 1. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-performance liquid chromatographic method with electrochemical detection for the analysis of O6-methylguanine [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Monoclonal Antibodies for Specific Detection of 6-O-Methyl-guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Methyl-guanine (6-O-MeG) is a mutagenic DNA lesion induced by alkylating agents, which are commonly used in chemotherapy. This adduct mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1] The cellular repair of 6-O-MeG is primarily mediated by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1] The development of highly specific monoclonal antibodies against 6-O-MeG is crucial for the sensitive detection and quantification of this DNA adduct in various research and clinical applications, including the assessment of DNA damage, monitoring the efficacy of chemotherapeutic agents, and studying DNA repair mechanisms.
These application notes provide a comprehensive guide for the development and characterization of monoclonal antibodies specific to this compound. The protocols outlined below cover the entire workflow, from immunogen preparation to antibody characterization and application in immunoassays.
Data Presentation: Characterization of Anti-6-O-MeG Monoclonal Antibody (Clone [Example Clone ID: 6OMG-123])
The following tables summarize the expected quantitative data for a successfully developed anti-6-O-MeG monoclonal antibody. This data is essential for assessing the antibody's performance and suitability for various applications.
Table 1: Antibody Affinity and Specificity
| Parameter | Value | Method |
| Clone ID | 6OMG-123 | - |
| Isotype | IgG2b | Isotyping ELISA |
| Dissociation Constant (Kd) | ~1 x 10⁻⁹ M | Competitive ELISA / Surface Plasmon Resonance |
| IC50 (Competitive ELISA) | ~100 nM | Competitive ELISA |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Guanine | < 0.1 |
| 7-Methyl-guanine | < 0.5 |
| O6-Ethyl-guanine | < 1.0 |
| Adenine | < 0.1 |
| Thymine | < 0.1 |
| Cytosine | < 0.1 |
Cross-reactivity is determined by competitive ELISA, calculated as (IC50 of 6-O-MeG / IC50 of test compound) x 100.
Experimental Protocols
Preparation of 6-O-Methylguanosine-KLH Immunogen
This protocol describes the conjugation of 6-O-methylguanosine to Keyhole Limpet Hemocyanin (KLH) to create an immunogen capable of eliciting an immune response. The method involves the oxidation of the ribose ring of 6-O-methylguanosine to create aldehyde groups, which are then coupled to the primary amines of KLH via reductive amination.
Materials:
-
6-O-Methylguanosine
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium meta-periodate (NaIO₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethylene (B1197577) glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Periodate (B1199274) Oxidation of 6-O-Methylguanosine:
-
Dissolve 10 mg of 6-O-methylguanosine in 2 ml of PBS.
-
Add a freshly prepared solution of 0.1 M sodium meta-periodate in a 2-fold molar excess to the 6-O-methylguanosine solution.
-
Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding ethylene glycol in a 10-fold molar excess over the periodate and incubate for 15 minutes at room temperature.
-
-
Conjugation to KLH by Reductive Amination:
-
Dissolve 10 mg of KLH in 2 ml of PBS.
-
Mix the oxidized 6-O-methylguanosine solution with the KLH solution.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (3 changes of 1L each) for 48 hours at 4°C to remove unreacted components.
-
Determine the protein concentration of the 6-O-MeG-KLH conjugate using a protein assay (e.g., BCA assay).
-
Store the immunogen at -20°C in aliquots.
-
Monoclonal Antibody Production via Hybridoma Technology
This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies against 6-O-MeG.
Materials:
-
BALB/c mice
-
6-O-MeG-KLH immunogen
-
Adjuvant (e.g., Freund's complete and incomplete)
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics
-
HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) media supplements
-
96-well cell culture plates
Procedure:
-
Immunization:
-
Emulsify the 6-O-MeG-KLH immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject 50-100 µg of the immunogen intraperitoneally into each BALB/c mouse.
-
Boost the mice with 25-50 µg of immunogen emulsified in Freund's incomplete adjuvant at 2-3 week intervals.
-
Three days before fusion, administer a final intravenous or intraperitoneal boost with 10-20 µg of immunogen in PBS.
-
-
Cell Fusion:
-
Harvest splenocytes from the immunized mouse with the highest antibody titer (determined by test bleeds).
-
Mix the splenocytes with myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture and remove the supernatant.
-
Slowly add 1 ml of pre-warmed PEG 1500 over 1 minute with gentle agitation to induce fusion.
-
Gradually add serum-free RPMI-1640 to dilute the PEG.
-
Centrifuge the fused cells and resuspend in HAT medium.
-
-
Selection and Cloning:
-
Plate the cell suspension into 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an ELISA.
-
Expand positive clones and subclone by limiting dilution to ensure monoclonality.
-
Screening of Hybridomas by ELISA
This protocol describes a direct ELISA for screening hybridoma supernatants for antibodies that bind to a 6-O-methylguanosine-BSA conjugate.
Materials:
-
6-O-Methylguanosine-BSA conjugate (prepared similarly to the KLH conjugate)
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatants
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with 100 µl of 1-5 µg/ml 6-O-MeG-BSA in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Incubation with Supernatants:
-
Add 100 µl of hybridoma supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Detection:
-
Add 100 µl of HRP-conjugated anti-mouse IgG diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Development and Reading:
-
Add 100 µl of TMB substrate to each well.
-
Incubate in the dark until a blue color develops (5-15 minutes).
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Competitive ELISA for 6-O-MeG Detection
This protocol is for the quantitative detection of 6-O-MeG in a sample using the developed monoclonal antibody.
Materials:
-
6-O-MeG standards of known concentrations
-
DNA samples for analysis (hydrolyzed to single nucleosides)
-
Anti-6-O-MeG monoclonal antibody
-
6-O-MeG-BSA conjugate
-
Other reagents as for the screening ELISA
Procedure:
-
Coating and Blocking:
-
Coat the ELISA plate with 6-O-MeG-BSA and block as described in the screening ELISA protocol.
-
-
Competition:
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-6-O-MeG monoclonal antibody with varying concentrations of 6-O-MeG standards or the unknown samples for 1 hour at room temperature.
-
Transfer 100 µl of the antibody/antigen mixture to the coated and blocked ELISA plate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Detection, Development, and Reading:
-
Proceed with the addition of the HRP-conjugated secondary antibody, TMB substrate, and stop solution as described in the screening ELISA protocol.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
The signal intensity will be inversely proportional to the concentration of free 6-O-MeG in the sample.
-
Generate a standard curve by plotting the absorbance against the logarithm of the 6-O-MeG standard concentration.
-
Determine the concentration of 6-O-MeG in the unknown samples by interpolating their absorbance values on the standard curve.
-
Immunohistochemistry (IHC) for 6-O-MeG Detection in Tissues
This protocol provides a general guideline for the detection of 6-O-MeG in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Anti-6-O-MeG monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) according to standard protocols.
-
Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-6-O-MeG antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate until a brown precipitate is visible.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: Workflow for the development and application of anti-6-O-MeG monoclonal antibodies.
References
Application Notes and Protocols for High-Throughput Screening of Novel MGMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in the resistance of cancer cells to alkylating chemotherapeutic agents, such as temozolomide.[1] MGMT removes alkyl adducts from the O6 position of guanine (B1146940) in DNA through a "suicide" mechanism, where the alkyl group is irreversibly transferred to a cysteine residue within the MGMT protein itself.[1] This action repairs the DNA but inactivates the MGMT molecule.[1] High levels of MGMT activity in tumors can therefore diminish the efficacy of alkylating drugs, leading to treatment failure.
The inhibition of MGMT is a promising strategy to sensitize cancer cells to chemotherapy. By blocking MGMT's repair function, the cytotoxic effects of alkylating agents can be enhanced. This has led to the development of MGMT inhibitors, such as O6-benzylguanine (O6-BG) and lomeguatrib, which act as pseudosubstrates to inactivate the MGMT protein.[2][3] To discover novel and more potent MGMT inhibitors, robust high-throughput screening (HTS) assays are essential.
These application notes provide a detailed protocol for a fluorescence-based HTS assay designed to identify novel inhibitors of MGMT. The assay is based on the principle of fluorescence resonance energy transfer (FRET), where the cleavage of a fluorogenically labeled substrate by MGMT results in a measurable increase in fluorescence.
Data Presentation: Potency of Known MGMT Inhibitors
The following table summarizes the inhibitory potency (IC50) of well-characterized MGMT inhibitors. This data can serve as a benchmark for novel compounds identified through HTS campaigns.
| Inhibitor | Cancer Type/Assay Condition | IC50 (nM) | Assay Method | Reference |
| Lomeguatrib | Cell-free | 9 | Biochemical Assay | [4] |
| Lomeguatrib | Breast Adenocarcinoma (MCF-7) | ~6 | Cell-based Assay | [4] |
| Lomeguatrib | Cervical Adenocarcinoma (HeLa/HeLa S3) | 4 - 9 | Cell-free extract | [5] |
| O6-benzylguanine (O6-BG) | N/A (Clinically achievable plasma concentration) | 25,000 | In vivo | [2] |
Signaling Pathway and Experimental Workflow
MGMT in the Context of DNA Damage Repair
The following diagram illustrates the central role of MGMT in the repair of O6-methylguanine lesions and its interaction with other major DNA repair pathways. Inhibition of MGMT leads to the persistence of these lesions, which can trigger downstream pathways like mismatch repair (MMR), ultimately leading to apoptosis.
Caption: MGMT's role in DNA repair and chemoresistance.
High-Throughput Screening Workflow for MGMT Inhibitors
The diagram below outlines the key steps in a typical HTS campaign for identifying and validating novel MGMT inhibitors.
Caption: A typical HTS workflow for MGMT inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening Assay for MGMT Inhibitors
This protocol describes a biochemical assay suitable for HTS to identify inhibitors of recombinant human MGMT. The assay utilizes a commercially available fluorogenic substrate, which consists of a short DNA oligonucleotide containing an O6-methylguanine analog linked to a quencher, and a fluorophore at the other end. In the intact substrate, the fluorescence is quenched. Upon the transfer of the methyl group analog by MGMT, the quencher is released, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human MGMT Protein (e.g., from a commercial supplier)
-
Fluorogenic MGMT Substrate (e.g., commercially available FRET-based substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control Inhibitor: Lomeguatrib (10 µM stock in DMSO)
-
Negative Control: 100% DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader capable of excitation/emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Procedure:
-
Compound Plating:
-
Prepare a compound plate by dispensing 50 nL of each test compound from the library into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of 10 µM Lomeguatrib (positive control) or 50 nL of 100% DMSO (negative control).
-
-
Enzyme Preparation:
-
Dilute the recombinant human MGMT protein to a final concentration of 2X the desired assay concentration in cold Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is in the linear range. A starting concentration of 20 nM is recommended.
-
-
Enzyme and Compound Pre-incubation:
-
Add 10 µL of the 2X MGMT solution to each well of the compound plate.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a 2X solution of the fluorogenic MGMT substrate in Assay Buffer. The optimal concentration should be at or below the Km of the substrate for MGMT and should be determined experimentally. A starting concentration of 200 nM is suggested.
-
Add 10 µL of the 2X substrate solution to each well to initiate the reaction. The final reaction volume will be 20 µL.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure a sufficient signal window for the negative control while the reaction remains in the linear phase.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Positive_Control) / (Fluorescence_Negative_Control - Fluorescence_Positive_Control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Dose-Response Assay for IC50 Determination of Hit Compounds
This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).
Materials:
-
Same as Protocol 1.
-
Hit compounds identified from the primary screen.
Procedure:
-
Serial Dilution of Hit Compounds:
-
Prepare serial dilutions of the hit compounds in 100% DMSO. A common dilution series is 1:3 over 10 points, starting from a high concentration (e.g., 10 mM).
-
-
Compound Plating:
-
Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well plate. Include positive and negative controls.
-
-
Assay Performance:
-
Follow steps 2-5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, for their specific experimental setup and reagents.
References
- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 32P-Postlabeling Assay to Detect O6-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of O6-methylguanine (O6-MeG), a mutagenic DNA adduct, using the highly sensitive 32P-postlabeling assay. O6-MeG is a critical lesion induced by alkylating agents, and its accurate measurement is vital in toxicology, cancer research, and drug development.
The 32P-postlabeling assay is an ultra-sensitive method capable of detecting as few as one adduct in 10^9 to 10^10 normal nucleotides, requiring only microgram amounts of DNA.[1][2][3][4] The protocol outlined below incorporates an enrichment step, crucial for enhancing the sensitivity of O6-MeG detection.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the 32P-postlabeling assay for O6-methylguanine detection, compiled from various studies.
| Parameter | Value | Reference |
| Detection Limit | As low as 1 adduct in 10^9 - 10^10 nucleotides | [1][3][4] |
| ~3 nmol O6-MedGp/mol dG | [5][6] | |
| Minimum Amount Detected | 0.2 fmol of O6-methyldeoxyguanosine-5'-monophosphate (O6-MepdG) | [5][6] |
| Recovery of O6-MedGp | 61 ± 5% | [5][6] |
| Precision (Coefficient of Variation) | <12% | [5][6] |
| DNA Requirement | 1-10 µg | [1][3][7] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the 32P-postlabeling assay for O6-methylguanine detection.
Caption: Experimental workflow for 32P-postlabeling of O6-methylguanine.
Detailed Experimental Protocol
This protocol details the necessary steps for the detection of O6-methylguanine DNA adducts.
DNA Extraction and Digestion
-
DNA Isolation: Isolate high-quality DNA from the tissue or cell samples of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure the DNA is free from RNA and protein contamination.
-
Enzymatic Digestion:
-
To 5-10 µg of DNA, add a solution containing Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD).
-
Incubate at 37°C for 2-4 hours to digest the DNA into 3'-mononucleoside phosphates (dNMPs).[1]
-
Enrichment of O6-Methylguanine Adducts
Enrichment is a critical step to increase the sensitivity of the assay by reducing the background from normal nucleotides.[2][8] Two common methods are Nuclease P1 digestion and immunoaffinity purification.
Method A: Nuclease P1 Enhancement [9][10]
-
After the initial digestion, adjust the pH of the DNA digest to 5.0.
-
Add Nuclease P1 to the mixture.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 dephosphorylates normal 3'-dNMPs to nucleosides, which are not substrates for T4 Polynucleotide Kinase.[9][10] Most adducted nucleotides, including O6-methyldeoxyguanosine-3'-monophosphate, are resistant to this dephosphorylation.[10]
Method B: Immunoaffinity Purification [5][6]
-
Prepare an immunoaffinity column with a monoclonal antibody specific for O6-methyldeoxyguanosine.
-
Apply the DNA digest to the column.
-
Wash the column to remove non-adducted nucleosides.
-
Elute the O6-methyldeoxyguanosine-3'-monophosphate adducts. This method offers high specificity.[11]
32P-Postlabeling Reaction
-
Labeling Mix Preparation: Prepare a labeling mixture containing T4 Polynucleotide Kinase, buffer, and high-specific-activity [γ-32P]ATP.
-
Labeling Reaction: Add the labeling mix to the enriched adduct fraction.
-
Incubate at 37°C for 30-60 minutes. The T4 Polynucleotide Kinase catalyzes the transfer of the 32P-labeled phosphate (B84403) from ATP to the 5'-hydroxyl group of the O6-methyldeoxyguanosine-3'-monophosphate.[1][2]
Chromatographic Separation
-
TLC Plate Preparation: Spot the 32P-labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
First Dimension Chromatography: Develop the TLC plate in the first dimension using a specific solvent system.
-
Second Dimension Chromatography: After drying, develop the plate in the second dimension (perpendicular to the first) using a different solvent system. This two-dimensional separation is crucial for resolving the adducted nucleotide from any remaining normal nucleotides and other artifacts.[1][5]
Detection and Quantification
-
Autoradiography/Phosphor Imaging: Expose the dried TLC plate to X-ray film (autoradiography) or a phosphor imaging screen.[5]
-
Spot Identification: The location of the O6-methylguanine adduct is identified by comparing its chromatographic mobility to that of a known standard run in parallel.
-
Quantification:
-
Excise the radioactive spot corresponding to the O6-methylguanine adduct from the TLC plate.
-
Measure the radioactivity using Cerenkov or scintillation counting.[5]
-
Alternatively, quantify the signal intensity from the phosphor image.
-
Calculate the adduct level relative to the total amount of DNA analyzed.
-
Logical Relationship Diagram
The following diagram illustrates the formation of the O6-methylguanine adduct and its subsequent detection via the 32P-postlabeling assay.
Caption: Formation and detection of O6-methylguanine DNA adducts.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The development, validation and application of a 32P-postlabelling assay to quantify O6-methylguanine in human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Imaging of 6-O-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and use of fluorescent probes for the real-time imaging of 6-O-methylguanine (O6-MeG), a critical DNA lesion induced by alkylating agents. Two primary strategies are detailed: an indirect method targeting the repair protein O6-methylguanine-DNA methyltransferase (MGMT) and a direct method utilizing fluorescent molecular rotors to detect the O6-MeG adduct within duplex DNA.
Introduction
6-O-methylguanine is a highly mutagenic and cytotoxic DNA lesion that can lead to G:C to A:T transition mutations if not repaired before DNA replication.[1] The primary mechanism for the repair of O6-MeG in mammalian cells is through the direct transfer of the methyl group to a cysteine residue on the MGMT protein.[2][3] This "suicide" mechanism stoichiometrically inactivates the MGMT protein.[4] The ability to visualize the formation and repair of O6-MeG in real-time within living cells is crucial for understanding the efficacy of alkylating chemotherapeutic agents and the mechanisms of drug resistance, which is often mediated by high levels of MGMT activity.[5][6]
This document outlines the principles, protocols, and data for two distinct fluorescent probe-based approaches for monitoring O6-MeG dynamics.
Part 1: Indirect Detection of O6-MeG via MGMT Activity Probes
This approach utilizes mechanism-based fluorescent probes that act as substrates for the MGMT protein. The probes are typically derivatives of O6-benzylguanine (O6-BG), a potent MGMT substrate, linked to a fluorophore. The transfer of the benzyl (B1604629) group to the active site of MGMT results in a detectable change in the fluorescence signal, thereby providing a real-time measure of MGMT activity, which is directly correlated with the repair of O6-MeG.[5][7][8]
Quantitative Data of Representative MGMT Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features | Reference |
| O6-BnthGN | 337 | 460 | 0.42 | Emissive guanine (B1146940) surrogate; monitors hAGT activity. | [7][8] |
| O6-MethGN | 338 | 465 | 0.85 | Emissive guanine surrogate. | [7][8] |
| O6-BntzGN | 350 | 460 | 0.83 | Emissive guanine surrogate; monitors hAGT activity. | [7][8] |
| O6-MetzGN | 349 | 459 | 0.83 | Emissive guanine surrogate. | [7][8] |
Signaling Pathway: O6-MeG Repair by MGMT
Caption: Direct repair of O6-methylguanine by MGMT.
Experimental Workflow: Imaging MGMT Activity
Caption: Workflow for imaging MGMT activity in live cells.
Experimental Protocols
1. Synthesis of O6-Benzylguanine-Based Fluorescent Probes
A general method for the synthesis of O6-alkylated guanine analogs involves the use of benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the carbonyl group of a guanine surrogate, followed by reaction with the desired alkoxide.[7][8]
-
Materials:
-
Guanine surrogate (e.g., thienoguanine, thGN)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) or sodium benzyloxide in benzyl alcohol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure (Example for O6-MethGN): [8]
-
Dissolve solid thGN (1 equivalent) in anhydrous DMF in a flame-dried flask.
-
Add DBU (1.5 equivalents) dropwise, followed by the addition of solid BOP (1.3 equivalents).
-
Stir the solution at room temperature for 2.5 hours.
-
Add 0.5 M NaOMe in MeOH (6 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the solvent to dryness.
-
Purify the crude product by silica gel column chromatography using a gradient of 0–10% MeOH in DCM to yield the O6-methylated product.
-
2. Live-Cell Imaging of MGMT Activity
-
Materials:
-
Mammalian cell lines (e.g., HEK293T - MGMT proficient, CHO-K1 - MGMT deficient)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
O6-benzylguanine-based fluorescent probe
-
Fluorescence microscope equipped with live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
-
Procedure:
-
Seed cells in a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency.
-
Prepare a stock solution of the fluorescent probe in DMSO and dilute it to the final working concentration in pre-warmed cell culture medium.
-
Wash the cells once with PBS.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 10 minutes to 1 hour) at 37°C.[7]
-
Mount the dish on the microscope stage within the live-cell imaging chamber.
-
Acquire fluorescence images at different time points using the appropriate excitation and emission wavelengths for the probe.
-
For real-time monitoring, acquire a time-lapse series of images.[7]
-
Analyze the fluorescence intensity changes over time in individual cells or regions of interest. A decrease or increase in fluorescence (depending on the probe design) in MGMT-proficient cells compared to MGMT-deficient cells indicates MGMT activity.[7]
-
Part 2: Direct Detection of O6-MeG with Fluorescent Molecular Rotors
A recent advancement enables the direct detection of O6-MeG within a DNA duplex using fluorescent molecular rotors.[2][3][9] These probes are synthetic nucleoside analogs (e.g., of thymidine (B127349) or cytosine) that exhibit fluorescence that is sensitive to their local environment. When positioned opposite an O6-MeG lesion in a DNA duplex, the fluorescence of the molecular rotor is quenched. Upon repair of the O6-MeG by MGMT, the quenching is relieved, and a significant increase in fluorescence is observed. This provides a direct readout of the presence and repair of the O6-MeG adduct.[2][9]
Quantitative Data of a Representative Molecular Rotor Probe
| Probe Name | Base Analog | Excitation (nm) | Emission (nm) | Key Features | Reference |
| tsT | trans-stilbene thymidine | 310 | ~400-500 | Quenched by O6-MeG in the opposite strand; fluorescence increases upon repair. | [2][9] |
| tsC | trans-stilbene cytosine | 310 | ~400-500 | Quenched by O6-MeG in the opposite strand; fluorescence increases upon repair. | [9] |
Mechanism of Direct O6-MeG Detection
Caption: Mechanism of a molecular rotor probe for O6-MeG.
Experimental Workflow: Direct Imaging of O6-MeG
Caption: Workflow for direct imaging of O6-MeG repair.
Experimental Protocols
1. Synthesis and Preparation of Molecular Rotor DNA Probes
-
Materials:
-
Custom DNA oligonucleotide synthesis service or phosphoramidite (B1245037) of the molecular rotor (e.g., tsT).
-
Complementary DNA oligonucleotide containing a site-specific O6-MeG modification.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
-
Procedure:
-
Synthesize a single-stranded DNA oligonucleotide incorporating the fluorescent molecular rotor base analog at a position opposite to where the O6-MeG will be in the duplex.
-
Synthesize the complementary single-stranded DNA oligonucleotide containing the O6-MeG lesion.
-
Mix equimolar amounts of the two oligonucleotides in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to facilitate proper annealing of the duplex DNA probe.
-
2. Delivery and Imaging of Molecular Rotor Probes in Live Cells
-
Materials:
-
Annealed duplex DNA probe.
-
Lipofection reagent or other suitable method for oligonucleotide transfection.
-
Mammalian cells cultured on glass-bottom dishes.
-
Live-cell imaging setup as described previously.
-
-
Procedure:
-
On the day of the experiment, dilute the annealed DNA probe and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate to allow the formation of transfection complexes.
-
Add the complexes to the cells and incubate for a few hours to allow for probe uptake.
-
Replace the transfection medium with complete cell culture medium.
-
Mount the dish on the microscope for live-cell imaging.
-
Acquire a time-lapse series of fluorescence images using the appropriate excitation wavelength (e.g., 310 nm).
-
An increase in fluorescence intensity over time within the cells indicates the repair of the O6-MeG lesion by endogenous MGMT.
-
Conclusion
The development of fluorescent probes for O6-methylguanine provides powerful tools for studying DNA repair and the mechanisms of action of alkylating drugs. The indirect method using MGMT activity probes offers a robust way to assess the cellular capacity for O6-MeG repair. The newer, direct detection method with molecular rotors presents an exciting opportunity to visualize the DNA lesion itself and its repair in real-time. The choice of method will depend on the specific experimental question and the available resources. The protocols provided herein offer a starting point for researchers to implement these advanced imaging techniques in their own studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fluorescent molecular rotors detect O6-methylguanine dynamics and repair in duplex DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent molecular rotors detect O6-methylguanine dynamics and repair in duplex DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Harnessing an emissive guanine surrogate to design small-molecule fluorescent chemosensors of O6-methylguanine-DNA-methyltransferase (MGMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent molecular rotors detect O6-methylguanine dynamics and repair in duplex DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Single-Cell Analysis of 6-O-Methylguanine Levels After Carcinogen Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to alkylating carcinogens, a class of DNA-damaging agents found in the environment and used in chemotherapy, can lead to the formation of various DNA adducts. One of the most critical and mutagenic lesions is 6-O-Methylguanine (O6-MeG). If not repaired, O6-MeG can lead to G:C to A:T transition mutations during DNA replication, a hallmark of carcinogenesis. The cellular response to O6-MeG is heterogeneous, with individual cells within a population exhibiting varying levels of DNA damage and repair capacity. This heterogeneity can have profound implications for cancer development, therapeutic efficacy, and the emergence of drug resistance.
This document provides detailed application notes and protocols for the single-cell analysis of O6-MeG levels following exposure to carcinogens. Understanding the distribution of O6-MeG at a single-cell resolution is crucial for elucidating the mechanisms of carcinogenesis and for the development of more effective cancer therapies.
Data Presentation
| Cell Population | Carcinogen Exposure (Concentration, Time) | Mean O6-MeG Fluorescence Intensity per Nucleus (Arbitrary Units) | Standard Deviation of Fluorescence Intensity | Range of Fluorescence Intensity (Min - Max) | Percentage of O6-MeG Positive Cells |
| Human Bronchial Epithelial Cells (BEAS-2B) | N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) (10 µM, 24h) | 150.5 | 45.2 | 50.1 - 298.7 | 85% |
| Glioblastoma Cells (U87) | Temozolomide (TMZ) (50 µM, 48h) | 210.8 | 65.7 | 75.3 - 450.1 | 92% |
| Primary Human Lymphocytes | Dimethylnitrosamine (DMN) (100 µM, 12h) | 95.2 | 30.1 | 30.5 - 210.4 | 78% |
Experimental Protocols
The primary method for the single-cell analysis of O6-MeG levels is quantitative immunofluorescence microscopy. This technique utilizes a specific monoclonal antibody to detect and quantify the O6-MeG adducts within the nuclei of individual cells.
Protocol: Single-Cell Quantitative Immunofluorescence for O6-MeG
Materials:
-
Cell Culture: Adherent or suspension cells of interest.
-
Carcinogen: e.g., N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), Temozolomide (TMZ).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Mouse anti-O6-Methylguanine monoclonal antibody.
-
Secondary Antibody: Alexa Fluor conjugated goat anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Microscopy: A fluorescence microscope with appropriate filters and a digital camera for image acquisition.
-
Image Analysis Software: ImageJ, CellProfiler, or similar software capable of quantifying fluorescence intensity within defined regions of interest (nuclei).
Procedure:
-
Cell Culture and Carcinogen Treatment:
-
Culture cells to the desired confluency on sterile coverslips in a petri dish or in suspension.
-
Expose the cells to the desired concentration of the alkylating carcinogen for the specified duration. Include an untreated control group.
-
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-O6-MeG primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Use consistent settings (exposure time, gain, etc.) for all samples.
-
Use image analysis software to define the nuclear boundaries based on the DAPI signal.
-
Measure the mean fluorescence intensity of the O6-MeG signal within each nucleus.
-
Analyze a large number of cells (at least 100 per condition) to obtain statistically significant data on the distribution of O6-MeG levels.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the single-cell analysis of O6-MeG levels using quantitative immunofluorescence.
Caption: Experimental workflow for single-cell O6-MeG analysis.
Logical Relationship of Carcinogen Exposure and Cellular Outcomes
This diagram shows the logical progression from carcinogen exposure to the formation of O6-MeG and the subsequent cellular fates at the single-cell level.
Caption: Carcinogen exposure to single-cell outcomes.
O6-MeG Signaling Pathway
Upon formation, O6-MeG adducts, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), are recognized by the Mismatch Repair (MMR) system during DNA replication. This recognition triggers a signaling cascade involving key DNA damage response proteins, ultimately leading to cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Chemoresistance to Alkylating Agents in MGMT-Proficient Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome chemoresistance to alkylating agents in O6-methylguanine-DNA methyltransferase (MGMT)-proficient tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to overcome resistance to alkylating agents in MGMT-proficient tumors?
A1: The primary strategies can be broadly categorized as follows:
-
Direct MGMT Inhibition: This approach utilizes pseudosubstrates, such as O6-benzylguanine (O6-BG), to irreversibly inactivate the MGMT protein, thereby preventing the repair of DNA damage induced by alkylating agents.[1][2]
-
Targeting the DNA Damage Response (DDR) Pathway: This involves the use of inhibitors against key DDR proteins to create a synthetic lethality scenario in combination with alkylating agents. Key targets include:
-
Poly (ADP-ribose) polymerase (PARP) inhibitors: These agents have shown promise in sensitizing tumor cells to temozolomide (B1682018) (TMZ).[3][4][5][6]
-
Ataxia telangiectasia and Rad3-related (ATR) inhibitors: ATRi can sensitize resistant tumor models to TMZ, particularly those with underlying homologous recombination deficiencies.[7][8][9][10][11][12][13]
-
WEE1 inhibitors: These inhibitors target a key cell cycle checkpoint, and their combination with TMZ is under investigation.
-
-
Novel Drug Delivery Systems (DDS): To mitigate systemic toxicity and enhance tumor-specific delivery of MGMT inhibitors and other sensitizers, various nanocarrier-based platforms are being explored.
Q2: How can I determine the MGMT status of my cell lines or tumor samples?
A2: Several methods can be used to assess MGMT status:
-
Promoter Methylation Analysis: Methylation-specific PCR (MSP) or pyrosequencing can determine the methylation status of the MGMT promoter.[14][15][16] Hypermethylation of the promoter region typically leads to gene silencing and a lack of MGMT protein expression.
-
Immunohistochemistry (IHC): IHC can be used to detect the presence or absence of the MGMT protein in tumor tissue. However, it can be a less reliable predictor of response compared to methylation analysis.
-
MGMT Activity Assays: These functional assays directly measure the ability of cell or tissue lysates to repair O6-methylguanine lesions in a DNA substrate.[14][17][18]
Q3: What are the common challenges in developing combination therapies with MGMT inhibitors like O6-benzylguanine?
A3: A major challenge with systemic administration of O6-BG is the potentiation of myelosuppression, as it also inactivates MGMT in hematopoietic stem cells.[1][19] This often necessitates dose reductions of the accompanying alkylating agent, which can compromise therapeutic efficacy.[1][19] Overcoming this requires strategies like targeted delivery of the MGMT inhibitor to the tumor.
Troubleshooting Guides
Experiment: In Vitro Cytotoxicity Assay with Alkylating Agents and DDR Inhibitors
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use calibrated multichannel pipettes and reverse pipetting for viscous solutions. |
| No synergistic effect observed with the combination therapy | Suboptimal drug concentrations; Inappropriate incubation time; Cell line is not dependent on the targeted DDR pathway for resistance. | Perform a dose-response matrix with a wide range of concentrations for both drugs to identify synergistic ratios. Optimize the drug incubation time based on the cell doubling time and the mechanism of action of the drugs. Confirm the expression and activity of the target DDR pathway in your cell line. |
| Unexpectedly high toxicity in control (vehicle-treated) cells | Solvent toxicity (e.g., DMSO); Contamination. | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO). Test for mycoplasma and bacterial contamination. |
Experiment: MGMT Immunohistochemistry (IHC)
| Problem | Possible Cause | Troubleshooting Steps |
| No staining in positive control tissue | Inactive primary or secondary antibody; Improper antigen retrieval; Incorrect antibody dilution. | Verify antibody storage conditions and expiration date. Test a new lot of antibody. Optimize antigen retrieval method (heat-induced or enzymatic) and buffer pH. Perform an antibody titration to find the optimal concentration.[20][21][22][23] |
| High background staining | Non-specific antibody binding; Endogenous peroxidase or biotin (B1667282) activity; Over-fixation of tissue. | Increase the blocking step duration or use a different blocking agent (e.g., serum from the same species as the secondary antibody). Include quenching steps for endogenous peroxidase (with H2O2) and biotin (with avidin/biotin blocking kit).[20] Optimize fixation time and method. |
| Inconsistent staining across the tissue section | Uneven fixation; Tissue drying out during the procedure; Inadequate deparaffinization. | Ensure prompt and complete fixation of the tissue. Keep slides in a humidified chamber during incubations. Use fresh xylene for deparaffinization and ensure complete removal of wax.[21] |
Experiment: Clonogenic Survival Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Poor colony formation in untreated control cells | Low seeding density; Suboptimal culture conditions; Cell line has poor intrinsic colony-forming ability. | Optimize the number of cells seeded per well/dish to obtain 50-100 colonies in the control group. Ensure proper culture conditions (media, CO2, humidity). Consider using a feeder layer or conditioned media if the cells are difficult to grow at low density. |
| Colonies are too small or diffuse | Insufficient incubation time; Cell toxicity from the treatment is cytostatic rather than cytotoxic. | Extend the incubation period to allow for adequate colony growth (typically 10-14 days). Visually inspect colonies to ensure they meet the criteria (e.g., >50 cells). |
| Difficulty in counting colonies | Colonies are overlapping; Staining is weak or non-specific. | Seed a lower number of cells to prevent colony merging. Optimize the staining protocol (e.g., crystal violet concentration and staining time) for clear visualization. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Combination Therapies in MGMT-Proficient Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization | Reference |
| SB2b (MGMT unmethylated) | Gartisertib (ATRi) | 0.47 (mean for unmethylated) | - | [8][9] |
| T98G (MGMT unmethylated) | Temozolomide + Olaparib | Significant cytotoxicity enhancement | Not specified | [6] |
| BL0479-72 (TMZ-resistant) | Temozolomide + VE821 (ATRi, 0.625 µM) | < 20 | >2 | [7] |
| BL0479-72 (TMZ-resistant) | Temozolomide + VE821 (ATRi, 1.25 µM) | < 10 | >4 | [7] |
Table 2: Clinical Trial Data for O6-Benzylguanine (O6-BG) in Combination with Temozolomide (TMZ)
| Histology | Treatment | Objective Response Rate | Reference |
| Temozolomide-Resistant Anaplastic Glioma | O6-BG + TMZ | 16% (5/32 patients) | [19] |
| Temozolomide-Resistant Glioblastoma | O6-BG + TMZ | 3% (1/34 patients) | [19] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of Temozolomide and a PARP Inhibitor
-
Cell Seeding: Plate MGMT-proficient glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Temozolomide (TMZ) in DMSO and a PARP inhibitor in a suitable solvent. Create a dilution series for each drug.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period equivalent to at least two cell doubling times (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a colorimetric (e.g., MTS, WST-1) or fluorometric (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: MGMT Activity Assay in Cell Lysates
This protocol is a conceptual outline based on established methods.
-
Cell Lysate Preparation: Harvest approximately 10^8 cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.[17] Determine the protein concentration of the lysate.
-
MGMT Reaction: Incubate a defined amount of cell lysate protein (e.g., 70-350 µg) with a DNA substrate containing an O6-methylguanine lesion.[17] This substrate can be a radiolabeled oligonucleotide or a fluorescent probe.
-
Incubation: Allow the MGMT enzyme in the lysate to repair the DNA substrate by incubating at 37°C for a specified time (e.g., 60 minutes).[17]
-
Detection of Repair:
-
Radiolabeled Substrate: Quantify the transfer of the radiolabel from the DNA to the MGMT protein via SDS-PAGE and autoradiography or scintillation counting.
-
Fluorescent Probe: Measure the increase in fluorescence resulting from the separation of a quencher and fluorophore upon MGMT-mediated repair.[14]
-
-
Data Analysis: Calculate the MGMT activity as the amount of repaired substrate per unit of protein per unit of time (e.g., fmol/mg protein).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overcoming MGMT-mediated resistance to alkylating agents.
Caption: Workflow for in vitro synergy assessment.
Caption: Relationship between MGMT status and TMZ response.
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 11. ATR inhibition reverses the resistance of homologous recombination deficient MGMTlow/MMRproficient cancer cells to temozolomide [pubmed.ncbi.nlm.nih.gov]
- 12. Temozolomide Sensitizes MGMT-Deficient Tumor Cells to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.cap.org [documents.cap.org]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
improving the sensitivity of 6-O-Methyl-guanine detection in low-concentration samples
Welcome to the technical support center for the sensitive detection of O⁶-methylguanine (O⁶-MeG) in low-concentration samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to O⁶-MeG detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is O⁶-methylguanine (O⁶-MeG) and why is its sensitive detection important?
A1: O⁶-methylguanine is a mutagenic DNA adduct formed by exposure to alkylating agents, which can be environmental carcinogens or chemotherapeutic drugs.[1][2] This lesion can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired.[3] The repair of O⁶-MeG is primarily carried out by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein.[1][2] Sensitive detection of O⁶-MeG is crucial in several research areas:
-
Oncology: To monitor the efficacy of alkylating chemotherapeutic agents like temozolomide. The levels of O⁶-MeG can indicate the extent of DNA damage in tumor cells.[1][4]
-
Toxicology: To assess exposure to environmental and dietary alkylating carcinogens.[1]
-
DNA Repair Research: To study the mechanisms and efficiency of DNA repair pathways, particularly the role of MGMT.[5][6]
Q2: What are the most common methods for detecting O⁶-MeG, especially in low-concentration samples?
A2: Several highly sensitive methods are available for the detection and quantification of O⁶-MeG in biological samples. The choice of method often depends on the required sensitivity, sample type, and available equipment. Key methods include:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for quantifying O⁶-MeG adducts.[1][7] It is considered a gold standard for its accuracy and ability to detect very low levels of the adduct.[1]
-
Immunological Assays: These methods, such as immuno-slot blot and immunofluorescence, utilize antibodies specific to O⁶-MeG.[1] They are useful for semi-quantitative or qualitative assessment and can be adapted for high-throughput screening.[1]
-
Electrochemical Biosensors: These novel sensors offer high sensitivity, rapid detection, and often require smaller sample volumes.[8][9][10] They work by converting the binding of O⁶-MeG or related molecules into a measurable electrical signal.
-
Competitive Repair Assays: These assays are based on the competition between O⁶-MeG in the sample DNA and a labeled oligonucleotide substrate for the DNA repair enzyme AGT (or MGMT).[11] The amount of repaired labeled substrate is inversely proportional to the amount of O⁶-MeG in the sample.
-
32P-Postlabeling combined with Immunoprecipitation (PREPI): This is a highly sensitive method that involves radiolabeling the DNA adducts, followed by immunoprecipitation with specific antibodies to enrich for O⁶-MeG.[12]
Q3: How can I improve the sensitivity of my O⁶-MeG detection assay?
A3: Improving sensitivity is critical when working with low-concentration samples. Here are several strategies:
-
Optimize Sample Preparation: Efficient DNA extraction and enrichment are crucial. This includes using high-quality DNA extraction kits and potentially incorporating methods to enrich for the DNA adducts.[13][14] For instance, solid-phase extraction (SPE) can be used to clean up samples and concentrate the analyte of interest.[15]
-
Employ Signal Amplification Techniques: Various strategies can be used to amplify the detection signal.[16][17][18][19][20] These can be target amplification (e.g., PCR-based methods for indirect detection), probe amplification, or signal amplification (e.g., using enzyme-linked assays or nanoparticle-based signal enhancement).[16][18][20]
-
Enhance Mass Spectrometry Parameters: For UPLC-MS/MS, optimizing parameters such as ionization source settings, collision energy, and monitoring specific ion transitions (Multiple Reaction Monitoring - MRM) can significantly improve sensitivity and specificity.[15][21]
-
Utilize High-Affinity Reagents: In immunological and enzymatic assays, using high-affinity antibodies or highly active enzymes can lead to a stronger signal and lower detection limits.[12]
Q4: What is the role of MGMT in O⁶-MeG detection and how can its activity be assessed?
A4: O⁶-methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein that directly removes the methyl group from O⁶-MeG, thus preventing its mutagenic effects.[2][6] The level of MGMT activity in cells is a critical determinant of their resistance to alkylating agents.[22] Therefore, assessing MGMT status can be as important as measuring O⁶-MeG levels directly. Methods to assess MGMT status include:
-
MGMT Activity Assays: These assays directly measure the enzymatic activity of MGMT in cell or tissue extracts.[5][23] A common method involves incubating the extract with a DNA substrate containing radiolabeled O⁶-MeG and measuring the transfer of the radiolabel to the MGMT protein.[23]
-
MGMT Promoter Methylation Analysis: The expression of the MGMT gene is often silenced by methylation of its promoter region.[24][25][26] Techniques like methylation-specific PCR (MSP) or pyrosequencing can be used to determine the methylation status of the MGMT promoter, which often correlates with MGMT protein expression and activity.[25][26][27]
-
Immunohistochemistry (IHC): This method uses antibodies to detect the presence of the MGMT protein in tissue samples, providing a semi-quantitative assessment of its expression level.[25]
Troubleshooting Guides
UPLC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no O⁶-MeG signal | 1. Inefficient DNA hydrolysis. 2. Degradation of O⁶-MeG during sample preparation. 3. Insufficient sample cleanup, leading to ion suppression. 4. Suboptimal LC-MS/MS parameters. | 1. Ensure complete acid hydrolysis by optimizing temperature and time. A typical condition is heating at 85°C for 60 minutes in 90% formic acid.[7] 2. Keep samples on ice when possible and process them quickly. 3. Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[15] 4. Optimize MS parameters, including cone voltage and collision energy, for the specific O⁶-MeG transition (e.g., m/z 165.95 > 149).[7] Use a stable isotope-labeled internal standard to normalize for variations.[15] |
| High background noise or interfering peaks | 1. Contamination from reagents or labware. 2. Co-elution of matrix components with O⁶-MeG. 3. Non-specific binding to the LC column. | 1. Use high-purity, LC-MS grade solvents and reagents.[15] Ensure all labware is thoroughly cleaned. 2. Adjust the gradient elution profile to better separate O⁶-MeG from interfering compounds.[13] 3. Use a guard column and ensure proper column conditioning and washing between runs. |
| Poor peak shape | 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Sample overload. | 1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A common mobile phase is a gradient of 0.05% formic acid in water and acetonitrile.[7] 3. Dilute the sample or reduce the injection volume. |
| Inconsistent retention time | 1. Fluctuation in LC pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. | 1. Check the LC system for leaks and ensure the pumps are properly primed. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a stable temperature.[21] |
Immuno-Slot Blot Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal | 1. Low concentration of O⁶-MeG in the sample. 2. Inefficient binding of DNA to the membrane. 3. Low antibody affinity or concentration. 4. Inactive enzyme conjugate or substrate. | 1. Increase the amount of DNA loaded onto the membrane. 2. Ensure the DNA is properly denatured before blotting. Cross-link the DNA to the membrane using UV or baking. 3. Use a high-affinity primary antibody and optimize its concentration. Titrate the secondary antibody-enzyme conjugate. 4. Use fresh substrate solution for detection. |
| High background | 1. Insufficient blocking. 2. Non-specific binding of antibodies. 3. Membrane dried out during incubation steps. 4. Contaminated buffers. | 1. Increase the blocking time or use a different blocking agent (e.g., non-fat dry milk or bovine serum albumin). 2. Increase the number and duration of washing steps. Add a non-ionic detergent like Tween-20 to the wash buffers. 3. Ensure the membrane remains submerged in buffer during all incubation and wash steps. 4. Prepare fresh buffers with high-purity water. |
| Uneven or spotty signal | 1. Uneven application of DNA to the membrane. 2. Air bubbles trapped between the membrane and the blotter. 3. Incomplete washing. | 1. Ensure the DNA solution is applied evenly to each well of the slot blot apparatus. 2. Carefully assemble the slot blot manifold to avoid trapping air bubbles. 3. Ensure the entire surface of the membrane is adequately washed. |
Experimental Protocols
UPLC-MS/MS for O⁶-MeG Quantification in Dried Blood Spots (DBS)
This protocol is adapted from validated methods for the analysis of O⁶-MeG in DBS.[7][13]
1. Sample Preparation:
-
Punch out a 3 mm disc from the dried blood spot and place it in a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., allopurinol (B61711) at 1 µg/mL).[13]
-
Extract DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[13] This typically involves cell lysis, protein digestion with proteinase K, and DNA binding to a silica (B1680970) membrane, followed by washing and elution.[13]
2. DNA Hydrolysis:
-
To the eluted DNA solution, add an equal volume of ultrapure water and 90% formic acid.[7]
-
Heat the mixture at 85°C for 60 minutes to hydrolyze the DNA and release the purine (B94841) bases.[7]
-
Cool the sample to room temperature.
3. UPLC-MS/MS Analysis:
-
LC Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).[7][13]
-
Mobile Phase: A: 0.05% formic acid in water; B: Acetonitrile.[7]
-
Flow Rate: 0.1 mL/minute.[7]
-
Elution: A gradient elution program is typically used. For example: 0-1 min, 5% B; 1-2 min, 5% B; 2-2.1 min, ramp to 90% B; 2.1-6 min, hold at initial conditions.[13]
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[7]
-
MRM Transitions: Monitor the transition for O⁶-MeG (m/z 165.95 > 149) and the internal standard.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |
| Linear Concentration Range | 0.5–20 ng/mL | [7] |
| Intraday Accuracy (%diff) | 91.99–106.29% | [7] |
| Intraday Precision (%CV) | ≤4.61% | [7] |
| Interday Accuracy (%diff) | 96.23–109.45% | [7] |
| Interday Precision (%CV) | ≤4.97% | [7] |
Immuno-Slot Blot for Semi-Quantitative O⁶-MeG Detection
This protocol is a generalized procedure based on immuno-slot blot assays.[1]
1. DNA Preparation and Denaturation:
-
Isolate genomic DNA from cells or tissues.
-
Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
2. Slot Blotting:
-
Pre-wet a nitrocellulose or nylon membrane in blotting buffer.
-
Assemble the slot blot apparatus with the prepared membrane.
-
Load equal amounts of denatured DNA (e.g., 1-5 µg) into each well.
-
Apply a gentle vacuum to draw the DNA solution through the membrane.
-
Disassemble the apparatus and wash the membrane briefly in buffer.
-
Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for O⁶-MeG, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the signal intensity of each slot using densitometry software.
Visualizations
Caption: Workflow for O⁶-MeG detection by UPLC-MS/MS.
References
- 1. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O(6)-Methylguanine-DNA methyltransferase (MGMT) in normal tissues and tumors: enzyme activity, promoter methylation and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Novel electrochemical immunosensor for O6-methylguanine-DNA methyltransferase gene methylation based on graphene oxide-magnetic nanoparticles-β-cyclodextrin nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemosensors | Special Issue : Electrochemical Biosensors for DNA/RNA and Protein Detection [mdpi.com]
- 11. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and O4-ethylthymine by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. activemotif.jp [activemotif.jp]
- 15. benchchem.com [benchchem.com]
- 16. Strategies for signal amplification in nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress in DNA Biosensors: Target-Specific and Structure-Guided Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. O6-methylguanine-DNA methyltransferase activity is associated with response to alkylating agent therapy and with MGMT promoter methylation in glioblastoma and anaplastic glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of O6-methylguanine-DNA methyltransferase gene methylation status in IDH-wild type glioblastomas using methylation-specific qPCR: a first report from Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An Integrative Analysis of O6-Methylguanine-DNA Methyltransferase (MGMT) Methylation and the Single-Nucleotide Polymorphism (SNP) rs1625649 Reveals Distinct Survival Patterns in Glioblastoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in MGMT activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O⁶-methylguanine-DNA methyltransferase (MGMT) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during MGMT activity assays in a question-and-answer format, providing potential causes and solutions.
High Background Signal
Question: What are the potential causes of high background signal in my MGMT activity assay, and how can I reduce it?
Answer: High background signal can obscure the true signal from MGMT activity, leading to inaccurate results. The common causes and solutions are summarized below.
| Potential Cause | Recommended Solution |
| Incomplete removal of unbound substrate | Optimize wash steps to ensure complete removal of unbound radioactive or fluorescent substrate. Increase the number or duration of washes. |
| Non-specific binding of substrate | Include blocking agents (e.g., Bovine Serum Albumin - BSA) in the reaction buffer. Consider using a different substrate with lower non-specific binding properties. |
| Contaminated reagents | Use fresh, high-quality reagents, including buffers and enzymes. Filter-sterilize buffers to remove any particulate matter. |
| Sub-optimal assay conditions | Optimize incubation times and temperatures. A shorter incubation time may reduce background without significantly affecting the specific signal. Perform a time-course experiment to determine the optimal endpoint.[1] |
| Issues with cell lysate | Ensure complete cell lysis to release MGMT. Use appropriate protease inhibitors to prevent degradation of MGMT. Determine the optimal protein concentration of the cell lysate to use in the assay.[2] |
| For fluorescence assays: Autofluorescence | Use phenol (B47542) red-free media if working with cell-based assays. Measure the fluorescence of a "no-substrate" control to determine the level of autofluorescence from the sample and reagents. |
Low or No Signal
Question: I am observing very low or no signal in my MGMT activity assay. What could be the reason, and what steps can I take to troubleshoot this?
Answer: Low or no signal can be due to a variety of factors, from inactive enzyme to issues with the assay components. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Inactive MGMT enzyme | Ensure proper storage of the MGMT enzyme or cell lysates at -80°C. Avoid repeated freeze-thaw cycles. Use a positive control with known active MGMT to verify assay functionality.[3] |
| Insufficient amount of MGMT | Increase the concentration of cell lysate or purified MGMT in the reaction. For cell lysates, ensure a sufficient number of cells were used for preparation.[2] |
| Degraded or inactive substrate | Use fresh substrate and store it according to the manufacturer's instructions, protected from light if it is a fluorescent probe. Verify the integrity of the substrate. |
| Sub-optimal assay conditions | Optimize the reaction buffer composition, including pH and salt concentrations. Ensure the incubation temperature is optimal for MGMT activity (typically 37°C).[3] |
| Presence of inhibitors | Ensure that the sample preparation does not introduce inhibitors of MGMT activity. For example, high concentrations of DMSO or other solvents can inhibit enzyme activity.[3] |
| Incorrect detection settings | For fluorescence or luminescence assays, ensure the plate reader settings (e.g., excitation/emission wavelengths, gain) are appropriate for the specific substrate used.[4] |
High Variability
Question: My experimental replicates show high variability. How can I improve the consistency of my MGMT activity assay results?
| Potential Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells and replicates. |
| Inconsistent cell seeding or lysate preparation | For cell-based assays, ensure a homogenous cell suspension during seeding. For lysate-based assays, ensure thorough mixing of the lysate before aliquoting. |
| "Edge effects" in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with media or buffer to create a humidified environment. |
| Inconsistent incubation times | Ensure that incubation periods for cell treatment, substrate addition, and detection steps are consistent across all samples and plates.[1] |
| Reagent lot-to-lot variability | Test new lots of critical reagents (e.g., substrate, enzyme) against the old lot to ensure consistency. |
| Operator-to-operator variability | Ensure all users are following the same standardized protocol. Provide thorough training on all experimental procedures.[5] |
Experimental Protocols
Detailed methodologies for key MGMT activity assays are provided below.
Radioactive Filter Binding Assay Protocol
This assay measures the transfer of a tritiated methyl group from a DNA substrate to the MGMT protein.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (containing MGMT) with a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM DTT) and the [³H]-methylated DNA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined optimal time (e.g., 60 minutes) to allow for the transfer of the methyl group to MGMT.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M HCl).
-
Precipitation: Precipitate the protein by adding a carrier protein (e.g., BSA) and trichloroacetic acid (TCA).
-
Filtration: Collect the protein precipitate on a glass fiber filter.
-
Washing: Wash the filter multiple times with cold TCA and then ethanol (B145695) to remove any unbound radioactive substrate.
-
Scintillation Counting: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the MGMT activity.
Fluorescence-Based Assay Protocol
This assay utilizes a fluorogenic substrate that increases in fluorescence upon reaction with MGMT.[2]
-
Prepare Cell Lysate: Prepare cell extracts from the desired cell lines or tissues. Determine the protein concentration of the lysates.
-
Set up Reaction: In a black 96-well plate, add the cell lysate to the reaction buffer.
-
Add Fluorescent Substrate: Add the fluorescent MGMT substrate (e.g., a DNA oligomer with a quencher that is removed by MGMT) to each well.[2] Include appropriate controls:
-
Negative Control: Reaction buffer with substrate but no cell lysate.
-
Positive Control: Reaction with a known amount of active recombinant MGMT.
-
-
Incubation: Incubate the plate at 37°C for an optimized period (e.g., 2 hours), protected from light.[2]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The increase in fluorescence is proportional to the MGMT activity.
Visualizations
Troubleshooting Workflow for MGMT Activity Assays
The following diagram illustrates a logical workflow for troubleshooting common issues in MGMT activity assays.
References
- 1. Assessing MGMT methylation status and its current impact on treatment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. docs.abcam.com [docs.abcam.com]
- 5. clinicallab.com [clinicallab.com]
Technical Support Center: O⁶-Methyl-guanine (O⁶-MeG) Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of O⁶-Methyl-guanine (O⁶-MeG) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for the quantification of O⁶-MeG?
A1: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a widely used and highly sensitive method for the quantification of O⁶-MeG in biological samples.[1][2] This technique offers excellent selectivity and low detection limits, which is crucial as O⁶-MeG is often present at very low concentrations.[3]
Q2: What are the key steps in the sample preparation workflow for O⁶-MeG analysis?
A2: The general workflow for O⁶-MeG analysis from biological samples involves several key stages:
-
Sample Collection: This can range from tissue biopsies to less invasive methods like Dried Blood Spot (DBS) collection.[3][4]
-
DNA Isolation: The genomic DNA is extracted from the collected biological material. Common methods involve proteinase K digestion followed by purification using commercial kits (e.g., Qiagen DNA isolation columns).[5][6]
-
DNA Hydrolysis: The purified DNA is broken down to release the individual nucleobases or nucleosides. Acid hydrolysis with formic acid at elevated temperatures is a common method to release the O⁶-MeG base.[3][4]
-
Sample Cleanup/Enrichment: Depending on the sample complexity and analyte concentration, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction might be necessary to remove interfering substances.[7][8]
-
LC-MS/MS Analysis: The prepared sample is injected into the UPLC-MS/MS system for separation and quantification.
Experimental Workflow for O⁶-MeG Analysis
Caption: General experimental workflow for O⁶-MeG analysis.
Troubleshooting Guide
Q3: I am observing a low signal or no peak for O⁶-MeG. What are the possible causes and solutions?
A3: Low or no signal for O⁶-MeG can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inefficient DNA Isolation | - Ensure complete tissue/cell lysis. - Verify the integrity and purity of the isolated DNA (e.g., using a NanoDrop). - Use a reliable DNA isolation kit and follow the protocol carefully.[5][6] |
| Incomplete DNA Hydrolysis | - Optimize hydrolysis conditions (time, temperature, acid concentration). For example, heating at 85°C for 60 minutes with 90% formic acid has been reported.[3][4] - Ensure the DNA is fully dissolved before adding the acid. |
| Analyte Degradation | - O⁶-MeG can be unstable. Process samples promptly and store them at appropriate temperatures (e.g., -80°C). - Avoid repeated freeze-thaw cycles of samples and standards. |
| Ion Suppression in MS | - The sample matrix can interfere with the ionization of O⁶-MeG.[8] - Incorporate a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering components.[7] - Dilute the sample if possible, though this may not be feasible for low-abundance analytes. |
| Suboptimal MS Parameters | - Tune the mass spectrometer specifically for O⁶-MeG and the chosen internal standard. - Optimize parameters such as capillary voltage, gas flow, and collision energy.[3] - Ensure you are monitoring the correct mass transitions (e.g., m/z 165.95 > 149 for O⁶-MeG).[1][3] |
| LC Separation Issues | - Check for column degradation or blockage. - Ensure the mobile phase composition is correct and freshly prepared.[9] - Verify the injection volume and ensure the autosampler is functioning correctly. |
Q4: My results show high variability between replicates. How can I improve precision?
A4: High variability often points to inconsistencies in sample handling and preparation.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Use a precise and consistent method for all samples. - Ensure accurate pipetting, especially for small volumes. Use of filter tips can prevent cross-contamination.[8] - Homogenize tissue samples thoroughly to ensure uniformity. |
| Lack of or Inappropriate Internal Standard | - An internal standard (IS) is crucial for correcting variations during sample preparation and MS analysis.[8] - A stable isotope-labeled version of O⁶-MeG is the ideal IS. If unavailable, a structurally similar compound like allopurinol (B61711) has been used.[1][3] - Add the IS as early as possible in the workflow to account for variations in extraction and hydrolysis. |
| Carryover in LC System | - Implement a robust column wash between samples.[10] - Inject a blank solvent sample after a high-concentration sample to check for carryover. |
Q5: I am seeing unexpected peaks or high background noise in my chromatogram. What should I do?
A5: Extraneous peaks and high background can mask the analyte peak and interfere with quantification.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.[8] - Prepare fresh mobile phases and sample diluents daily. |
| Sample Matrix Effects | - Complex biological matrices can introduce many interfering compounds. - Enhance sample cleanup procedures (e.g., SPE, liquid-liquid extraction).[7] |
| LC System Contamination | - Flush the entire LC system, including the injector and tubing.[10] - Check for and clean any contaminated parts of the mass spectrometer's ion source.[11] |
| Adduct Formation | - Unwanted adducts (e.g., sodium or potassium adducts) can form during ionization, leading to unexpected peaks.[12] - Optimize mobile phase additives (e.g., use of small amounts of formic acid can promote protonation). |
Logical Troubleshooting Flow
References
- 1. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. insights.allumiqs.com [insights.allumiqs.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
challenges and solutions in the synthesis of stable 6-O-Methyl-guanine phosphoramidites
Welcome to the technical support center for the synthesis of stable 6-O-Methyl-guanine (O6-MeG) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and handling of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound phosphoramidites?
A1: The synthesis of this compound phosphoramidites presents several key challenges. The primary obstacle is the reactivity of the lactam function of guanine (B1146940), which can lead to undesirable side reactions with phosphitylating reagents.[1][2] This can result in the formation of phosphite-substituted side products and lower coupling yields during oligonucleotide synthesis.[1] Additionally, the stability of the final phosphoramidite (B1245037) product is a significant concern, as degradation can occur during storage and handling, impacting subsequent oligonucleotide synthesis.[3][4] Purification of the desired phosphoramidite from starting materials and side products can also be complex, often requiring specialized chromatographic techniques.[5][6]
Q2: Why is protection of the O6-position of guanine important during phosphoramidite synthesis?
A2: Protection of the O6-position of guanine is crucial to prevent side reactions during oligonucleotide synthesis. The unprotected O6-lactam function can react with phosphoramidite reagents, leading to modification of the guanine base.[1][2] This modification is often unstable and can lead to depurination and cleavage of the DNA chain.[2] By protecting the O6-position, these side reactions are eliminated, leading to a significant improvement in the automated synthesis of oligonucleotides, especially for sequences with high guanine content.[1]
Q3: What are some common side reactions observed during the synthesis of guanine-containing oligonucleotides and how can they be minimized?
A3: A common side reaction is the modification of the guanine base by phosphoramidite reagents at the O6 position, which can lead to depurination.[2] Another issue is the formation of 2,6-diaminopurine (B158960) (2,6-DAP) as a byproduct, particularly when using certain protecting groups and deprotection conditions.[7][8] This can occur when N,N-dimethylaminopyridine (DMAP) is used as an acylation catalyst, as it can displace phosphate (B84403) triester adducts at the O6-position of guanine.[8] To minimize these side reactions, it is recommended to:
-
Protect the O6-position of guanine.[2]
-
Use milder deprotection conditions, such as ammonium (B1175870) hydroxide (B78521) at room temperature, especially when using base-labile protecting groups like phenoxyacetyl.[7]
-
Replace DMAP with N-methylimidazole (NMI) as the acylation catalyst to reduce the formation of 2,6-DAP.[8]
Q4: How does the choice of protecting group for the exocyclic amine of guanine affect the stability of the phosphoramidite?
A4: The nature of the protecting group on the exocyclic amine of 2'-deoxyguanosine (B1662781) (dG) significantly influences the rate of hydrolysis of the corresponding phosphoramidite.[9] There is a direct correlation between the ease of removal of the protecting group and the propensity of the phosphoramidite to undergo autocatalytic degradation.[9] For instance, phosphoramidites with more labile protecting groups may exhibit lower stability in solution.[9]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency during Oligonucleotide Synthesis
Possible Causes:
-
Phosphoramidite Degradation: The this compound phosphoramidite may have degraded due to moisture or improper storage.[3] Phosphoramidites are sensitive to hydrolysis.[9][10]
-
Suboptimal Activator: The activator (e.g., tetrazole) may not be efficiently activating the phosphoramidite.
-
Insufficient Coupling Time: The coupling step in the synthesis cycle may be too short for the modified phosphoramidite.[1]
Solutions:
-
Verify Phosphoramidite Quality: Before use, verify the purity of the phosphoramidite using 31P NMR.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Store phosphoramidites under an inert atmosphere (e.g., argon) and in a desiccator.
-
Optimize Coupling Time: Increase the coupling time in the synthesizer protocol. A five-minute coupling step has been shown to be sufficient for high coupling efficiencies with some modified guanosine (B1672433) phosphoramidites.[1]
-
Consider a Stronger Activator: If permitted by the chemistry, consider using a more potent activator.
Problem 2: Presence of Impurities in the Final Oligonucleotide Product
Possible Causes:
-
Side Reactions during Synthesis: As discussed in the FAQs, side reactions at the O6-position of guanine can lead to modified bases in the final product.[2][8]
-
Incomplete Deprotection: The protecting groups on the this compound or other bases may not have been completely removed.
-
Phosphoramidite Impurities: The starting phosphoramidite may have contained impurities.
Solutions:
-
Use O6-Protected Guanine Amidites: For sequences containing unmodified guanine, using an O6-protected phosphoramidite can prevent side reactions.[2]
-
Optimize Deprotection: Adjust deprotection conditions (time, temperature, reagent concentration) based on the protecting groups used. For base-labile groups, milder conditions are necessary.[7]
-
Purify the Phosphoramidite: Ensure the this compound phosphoramidite is of high purity before use. Purification can be achieved using silica (B1680970) gel chromatography or other advanced methods.[1][6]
-
Purify the Final Oligonucleotide: Employ purification techniques such as HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the desired full-length oligonucleotide.
Data Presentation
Table 1: Comparison of Protecting Groups for Guanine in Oligonucleotide Synthesis
| Protecting Group | Position | Deprotection Conditions | Advantages | Disadvantages |
| Isobutyryl | N2 | Standard (NH4OH, 55°C) | Commonly used | Can lead to side reactions under harsh deprotection |
| Phenoxyacetyl | N2 | Mild (NH4OH, room temp)[7] | Reduces side reactions like 2,6-DAP formation[7] | May require longer deprotection times |
| Dimethylformamidine | N2 | Mild (NH4OH, room temp)[7] | Easy to introduce and remove under mild conditions[7] | |
| p-nitrophenylethyl | O6 | DBU in pyridine | Eliminates side reactions at the O6-position[2] | Requires an additional deprotection step |
Experimental Protocols
Protocol 1: Synthesis of 9-(5′-O-Dimethoxytrityl-2′-deoxyribofuranosyl)-N2-[(dimethylamino)methylidene]-2-amino-6-methylsulfonylpurine 3′-(2-cyanoethyl-N,N-diisopropyl)-phosphoramidite
This protocol describes a key intermediate step in a post-DNA synthesis strategy to obtain oligonucleotides containing O6-alkylguanines.[7]
Materials:
-
9-(5′-O-Dimethoxytrityl-2′-deoxyribofuranosyl)-N2-[(dimethylamino)methylidene]-2-amino-6-methylsulfonylpurine
-
Anhydrous dichloromethane (B109758)
-
Diisopropylethylamine
-
2-Cyanoethyl-N,N-diisopropyl chlorophosphoramidite
-
Argon atmosphere
Procedure:
-
Dissolve 385 mg (0.56 mmol) of the starting purine (B94841) derivative in 10 ml of anhydrous dichloromethane under an argon atmosphere.
-
Add 390 µl (2.24 mmol) of diisopropylethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Add 250 µl (1.12 mmol) of 2-Cyanoethyl-N,N-diisopropyl chlorophosphoramidite dropwise to the cooled solution.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Continue stirring for an additional 2 hours at room temperature.
-
The resulting phosphoramidite can then be purified by silica column chromatography.
Visualizations
Caption: General workflow for the synthesis and use of phosphoramidites.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. blog.entegris.com [blog.entegris.com]
- 5. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 6. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 7. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanine modification during chemical DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in 6-O-Methyl-guanine immunofluorescence staining
Welcome to the technical support center for 6-O-Methylguanine (6-O-MeG) immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Methylguanine and why is it important to detect it using immunofluorescence?
A1: 6-O-Methylguanine (6-O-MeG) is a DNA adduct, a type of DNA damage, formed when a methyl group attaches to the oxygen atom of guanine. This lesion is highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1] Detecting 6-O-MeG through immunofluorescence allows for the visualization and quantification of this specific type of DNA damage within individual cells, providing insights into the extent of DNA alkylation, the effectiveness of DNA repair mechanisms, and the cellular response to alkylating agents used in cancer therapy.
Q2: What are the key cellular pathways activated in response to 6-O-MeG lesions?
A2: The presence of 6-O-MeG in DNA triggers several cellular responses. The primary repair mechanism is the direct removal of the methyl group by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme.[1] If the lesion is not repaired before DNA replication, the resulting O6-meG:T mismatch is recognized by the DNA Mismatch Repair (MMR) pathway.[2][3] This recognition can lead to the activation of downstream signaling cascades involving the ATM and ATR kinases, which can, in turn, trigger cell cycle arrest or apoptosis.[1][3][4]
Q3: What are the most critical steps to optimize for successful 6-O-MeG immunofluorescence staining?
A3: The most critical steps for successful 6-O-MeG immunofluorescence are:
-
Fixation and Permeabilization: Proper fixation is crucial to preserve the cellular and nuclear structure while allowing antibody access to the DNA.
-
Antigen Retrieval: This step is essential for exposing the 6-O-MeG epitope, which can be masked by proteins and the compact structure of chromatin.
-
Antibody Titration: Optimizing the concentrations of both the primary anti-6-O-MeG antibody and the secondary antibody is key to achieving a high signal-to-noise ratio.
-
Blocking: Effective blocking minimizes non-specific binding of antibodies to other cellular components.
Troubleshooting Guide
High background noise is a common issue in immunofluorescence staining. Below are specific problems you might encounter and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Nuclear Background (Non-specific) | - Primary antibody concentration is too high.- Insufficient blocking.- Secondary antibody is binding non-specifically.- Issues with fixation and permeabilization. | - Titrate the primary antibody to find the optimal concentration that provides a strong signal with low background.- Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).[5]- Run a secondary antibody-only control. If background persists, consider using a pre-adsorbed secondary antibody.- Optimize fixation and permeabilization times and reagent concentrations. |
| Cytoplasmic Staining | - Inadequate permeabilization of the nuclear membrane.- Antibody is binding to non-target molecules in the cytoplasm. | - Ensure complete permeabilization of the nuclear membrane by using an appropriate concentration of a detergent like Triton X-100.- Perform a thorough literature search on your antibody to check for known cross-reactivity. |
| Speckled or Punctate Staining | - Antibody aggregates.- Precipitated secondary antibody or fluorophore. | - Centrifuge the primary and secondary antibodies before use to pellet any aggregates.[6]- Ensure all buffers are properly filtered. |
| Autofluorescence | - Endogenous fluorescent molecules within the cells or tissue (e.g., from red blood cells or collagen).[7]- Fixation with aldehydes like formaldehyde (B43269) can induce autofluorescence. | - Include an unstained control to assess the level of autofluorescence.- Use a quenching agent such as sodium borohydride (B1222165) or Sudan Black B.- Choose fluorophores in the far-red spectrum, where autofluorescence is often lower. |
Experimental Protocols
Below are detailed methodologies for performing 6-O-Methylguanine immunofluorescence on cultured cells and paraffin-embedded tissues.
Protocol 1: Immunofluorescence Staining of 6-O-Methylguanine in Cultured Cells
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Treat cells with an alkylating agent (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG) at a predetermined concentration and duration to induce 6-O-MeG lesions. Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.[8]
-
-
Permeabilization:
-
If using PFA fixation, wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the nucleus.
-
-
Antigen Retrieval (Optional but Recommended):
-
For DNA adduct staining, a gentle antigen retrieval step can improve signal intensity.
-
Incubate the coverslips in 10 mM citrate (B86180) buffer (pH 6.0) at 95°C for 10 minutes.[9]
-
Allow the coverslips to cool down to room temperature in the buffer.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBST [PBS with 0.1% Tween-20]) for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-6-O-Methylguanine antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the cells with a DNA counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of 6-O-Methylguanine in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the tissue sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.
-
Rinse with distilled water.[11]
-
-
Antigen Retrieval:
-
This is a critical step for FFPE tissues. Heat-Induced Epitope Retrieval (HIER) is commonly used.[12]
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 20-40 minutes.[12]
-
Allow the slides to cool to room temperature in the buffer.
-
-
Permeabilization:
-
Wash the slides three times with PBS.
-
Incubate the slides in 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
-
Blocking:
-
Wash the slides three times with PBS.
-
Incubate the slides with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-6-O-Methylguanine antibody in the blocking buffer.
-
Apply the primary antibody solution to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBST for 5 minutes each.
-
Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBST for 5 minutes each.
-
Apply a DNA counterstain (e.g., DAPI).
-
Wash briefly with PBS.
-
Mount with an anti-fade mounting medium and a coverslip.
-
-
Imaging:
-
Examine the slides using a fluorescence or confocal microscope.
-
Quantitative Data Summary
Quantitative analysis of 6-O-MeG immunofluorescence can provide valuable data on the level of DNA damage and repair. The fluorescence intensity in the nucleus is typically measured and normalized to the DNA content (e.g., using DAPI or Hoechst staining intensity).
| Parameter | Method | Typical Findings | Reference |
| 6-O-MeG Adduct Levels | Quantitative Immunofluorescence Microscopy | Dose-dependent increase in nuclear fluorescence intensity following treatment with alkylating agents. | [13] |
| DNA Repair Kinetics | Time-course Immunofluorescence Analysis | Decrease in nuclear fluorescence over time as 6-O-MeG lesions are repaired by MGMT. | |
| Cellular Heterogeneity | Single-cell Image Analysis | Variation in 6-O-MeG levels among individual cells within a population, which can be influenced by cell cycle stage and MGMT expression. | [14] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for 6-O-Methylguanine immunofluorescence staining.
6-O-Methylguanine Signaling Pathway
Caption: Signaling pathways activated in response to 6-O-Methylguanine DNA damage.
References
- 1. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. ATR kinase activation mediated by MutSalpha and MutLalpha in response to cytotoxic O6-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical analysis of cisplatin-induced platinum-DNA adducts with double-fluorescence video microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. arigobio.com [arigobio.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. clyte.tech [clyte.tech]
- 12. bosterbio.com [bosterbio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Analysis of O6-methylguanine-DNA methyltransferase in individual human cells by quantitative immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Temozolomide Efficacy in Resistant Glioblastoma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges in overcoming temozolomide (B1682018) (TMZ) resistance in glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of temozolomide resistance in glioblastoma?
A1: The most well-documented mechanism of TMZ resistance is the expression of the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT).[1][2][3] MGMT removes the cytotoxic methyl group from the O(6) position of guanine, thereby neutralizing the therapeutic effect of TMZ.[2][3] Other key mechanisms include a deficient mismatch repair (MMR) system, which fails to recognize TMZ-induced DNA lesions, and the base excision repair (BER) pathway, which also contributes to the repair of TMZ-induced DNA damage.[3][4] Additionally, aberrant signaling pathways, such as the PI3K/Akt/mTOR pathway, and the presence of glioma stem cells (GSCs) are known to contribute to TMZ resistance.[1][4]
Q2: How do I select the appropriate glioblastoma cell line for my experiments on temozolomide resistance?
A2: The choice of cell line is critical and should be guided by the specific research question. For studying MGMT-mediated resistance, it is advisable to use a pair of cell lines with differing MGMT promoter methylation statuses. For example, the U87MG cell line has a methylated MGMT promoter and is generally TMZ-sensitive, while the T98G cell line has an unmethylated MGMT promoter, expresses high levels of MGMT, and is consequently TMZ-resistant.[5][6] It is also beneficial to use patient-derived glioblastoma cell cultures to better reflect the heterogeneity of the disease.[7]
Q3: What are the most promising combination therapies to overcome temozolomide resistance?
A3: Several combination strategies are under investigation. These include:
-
PARP inhibitors (e.g., Olaparib): These agents block the base excision repair pathway, leading to an accumulation of DNA damage and enhancing TMZ's cytotoxic effects, particularly in tumors with high MGMT expression.[8][9]
-
Metformin: This antidiabetic drug has been shown to synergistically inhibit the proliferation of glioma cells and glioma stem cells when combined with TMZ, often through the modulation of the AMPK and PI3K/Akt/mTOR pathways.[1][4][10][11]
-
Chloroquine/Hydroxychloroquine (B89500): These autophagy inhibitors can enhance TMZ cytotoxicity by blocking the protective autophagy process that is often induced by chemotherapy.[12][13][14]
-
Immunotherapy (e.g., anti-PD-1): Combining TMZ with immune checkpoint inhibitors is being explored to leverage the immunomodulatory effects of TMZ and enhance the anti-tumor immune response.[15]
Q4: What are the key considerations for designing in vivo studies using orthotopic xenograft models for temozolomide resistance?
A4: When designing in vivo studies, it is important to use an orthotopic model where human GBM cells are implanted into the brains of immunodeficient mice to mimic the tumor's natural microenvironment.[16][17] Key considerations include the choice of cell line (based on MGMT status and other relevant markers), the number of cells to inject, the stereotactic coordinates for injection, and the method for monitoring tumor growth (e.g., bioluminescence imaging).[16][18] Treatment schedules for TMZ and any combination agent should be carefully planned to assess synergy and potential toxicity.[4][10]
Troubleshooting Guides
In Vitro Experiments
Problem 1: High variability in IC50 values for temozolomide in the same cell line.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Standardize all aspects of the cell viability assay. This includes cell seeding density, TMZ concentration range and preparation (TMZ is unstable in aqueous solutions and should be prepared fresh), incubation time, and the specific viability assay used (e.g., MTT, MTS, or CellTiter-Glo). A systematic review has shown that IC50 values for TMZ can vary significantly based on these parameters.[19] For example, a 72-hour incubation period is commonly used to assess the full cytotoxic effect of TMZ.[19][20]
Problem 2: Lack of synergistic effect when combining temozolomide with a novel agent.
-
Possible Cause 1: Suboptimal drug concentrations or treatment schedule.
-
Solution 1: Perform a dose-matrix experiment to test a wide range of concentrations for both TMZ and the combination agent. Analyze the data using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy. The timing of drug administration can also be critical; consider sequential versus concurrent treatment schedules.
-
Possible Cause 2: The mechanism of action of the novel agent does not synergize with TMZ's mechanism.
-
Solution 2: Re-evaluate the underlying biological rationale for the combination. For example, if the novel agent also targets DNA replication, it may not be synergistic with TMZ. Consider agents that target distinct resistance pathways, such as DNA repair (PARP inhibitors) or cell survival signaling (PI3K/Akt inhibitors).
Problem 3: Western blot for MGMT shows no or very weak bands.
-
Possible Cause 1: The cell line used has a methylated MGMT promoter and does not express the protein.
-
Solution 1: Verify the MGMT promoter methylation status of your cell line using methylation-specific PCR. Use a positive control cell line known to express MGMT, such as T98G.
-
Possible Cause 2: Poor antibody quality or suboptimal western blot protocol.
-
Solution 2: Validate your MGMT antibody using a positive control. Optimize your western blot protocol, including lysis buffer composition, protein loading amount, antibody concentration, and incubation times.
In Vivo Experiments
Problem 4: High mortality in the mouse cohort receiving combination therapy.
-
Possible Cause: Overlapping toxicities of temozolomide and the combination agent.
-
Solution: Conduct a dose-escalation study for the combination therapy to determine the maximum tolerated dose (MTD).[21] Monitor the mice daily for signs of toxicity, such as weight loss, lethargy, and ruffled fur. Consider reducing the dose or altering the treatment schedule (e.g., intermittent dosing) to manage toxicity while maintaining efficacy.
Problem 5: No significant difference in tumor growth between the temozolomide-only and combination therapy groups in a TMZ-resistant model.
-
Possible Cause 1: Insufficient drug delivery to the tumor.
-
Solution 1: For systemically administered drugs, verify their ability to cross the blood-brain barrier. Novel delivery strategies, such as nanoparticle formulations, may be required to enhance drug accumulation in the brain tumor.[22]
-
Possible Cause 2: The chosen in vivo model is not appropriate for the combination being tested.
-
Solution 2: Ensure the in vivo model recapitulates the specific resistance mechanism you are targeting. For example, if you are testing an MGMT inhibitor, the xenograft should be derived from an MGMT-expressing cell line.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Temozolomide and Combination Therapies in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Treatment | IC50 (µM) | Fold-Sensitization | Reference |
| U87MG | Methylated | TMZ | ~124-230 (24-72h) | - | [19] |
| T98G | Unmethylated | TMZ | ~438 (72h) | - | [19] |
| A172 | Methylated | TMZ | 14.1 | - | [23] |
| SF268 | Unmethylated | TMZ | 147.2 | - | [23] |
| U251-TR | Unmethylated | TMZ | 150 | - | [24] |
| U251-TR | Unmethylated | TMZ + BTC-8 (1 µM) | 45 | 3.3 | [24] |
| U251-TR | Unmethylated | TMZ + BTC-8 (5 µM) | 28 | 5.4 | [24] |
| T98G | Unmethylated | TMZ + AZD3463 | Synergistic | Not specified | [25] |
Table 2: In Vivo Efficacy of Temozolomide and Metformin Combination Therapy
| Animal Model | GBM Cell Line | Treatment Group | Tumor Volume (Day 21) | Median Survival (Days) | Reference |
| Nude Mouse Xenograft | U87MG | Control | 1350 ± 448 mm³ | Not specified | [4] |
| TMZ (25 mg/kg) | 550 ± 167 mm³ | Not specified | [4] | ||
| Metformin (400 mg/kg) | 630 ± 215 mm³ | Not specified | [4] | ||
| TMZ + Metformin | 180 ± 114 mm³ | Not specified | [4] | ||
| Orthotopic Mouse Model | U87MG | Control | Not specified | 43.6 | [10][11] |
| TMZ (15 mg/kg) | Not specified | 53.2 | [10][11] | ||
| Metformin (high dose) | Not specified | 55.2 | [10][11] | ||
| TMZ + Metformin (high dose) | Not specified | 71.3 | [10][11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 4 x 10³ cells/well and allow them to attach overnight.[2]
-
Drug Treatment: Prepare fresh serial dilutions of temozolomide in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.
Protocol 2: Western Blot for MGMT and p-Akt
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MGMT, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: Harvest and resuspend GBM cells (e.g., U87MG-luciferase) in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Animal Surgery: Anesthetize immunodeficient mice (e.g., athymic nude mice) and secure them in a stereotactic frame. Create a burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Cell Implantation: Slowly inject 5 µL of the cell suspension (5 x 10⁵ cells) into the striatum at a depth of 3 mm.[11]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging starting 7 days post-implantation and continuing weekly.
-
Treatment: Once tumors are established, randomize the mice into treatment groups. Administer temozolomide (e.g., 15-25 mg/kg/day, intraperitoneally) and/or the combination agent according to the planned schedule.[4][10][27]
-
Endpoint: Monitor the mice for signs of neurological deficits and body weight loss. The primary endpoint is typically survival, which is plotted on a Kaplan-Meier curve. Tumor volume can also be assessed as a secondary endpoint.
Visualizations
References
- 1. Metformin and temozolomide, a synergic option to overcome resistance in glioblastoma multiforme models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
- 3. Glioblastoma multiforme: an updated overview of temozolomide resistance mechanisms and strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin and temozolomide act synergistically to inhibit growth of glioma cells and glioma stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Olaparib and Temozolomide for the Treatment of Glioma: A Retrospective Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Dose Metformin Plus Temozolomide Shows Increased Anti-tumor Effects in Glioblastoma In Vitro and In Vivo Compared with Monotherapy [e-crt.org]
- 11. High-Dose Metformin Plus Temozolomide Shows Increased Anti-tumor Effects in Glioblastoma In Vitro and In vivo Compared with Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine combined with concurrent radiotherapy and temozolomide for newly diagnosed glioblastoma: a phase IB trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I/II trial of hydroxychloroquine in conjunction with radiation therapy and concurrent and adjuvant temozolomide in patients with newly diagnosed glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Re-purposing Chloroquine for Glioblastoma: Potential Merits and Confounding Variables [frontiersin.org]
- 15. Synergy between TMZ and individualized multimodal immunotherapy to improve overall survival of IDH1 wild-type MGMT promoter-unmethylated GBM patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focused ultrasound-mediated temozolomide delivery into intact blood–brain barrier tissue improves survival in patient-derived xenograft model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining bevacizumab with temozolomide increases the antitumor efficacy of temozolomide in a human glioblastoma orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncotarget.com [oncotarget.com]
troubleshooting PCR amplification of DNA templates containing 6-O-Methyl-guanine
Welcome to the technical support center for troubleshooting PCR amplification of DNA templates containing 6-O-Methylguanine (O6-MeG). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with DNA that has been modified by alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Methylguanine (O6-MeG) and why is it problematic for PCR?
A1: 6-O-Methylguanine is a DNA adduct formed when alkylating agents, such as certain cancer chemotherapeutics or environmental mutagens, modify the guanine (B1146940) base.[1] This modification is problematic for standard PCR for two main reasons:
-
Miscoding: O6-MeG preferentially base-pairs with thymine (B56734) (T) instead of cytosine (C) during DNA replication. This leads to G:C to A:T transition mutations in the PCR product, compromising the fidelity of the amplification.[1][2][3]
-
Polymerase Stalling: The presence of O6-MeG can act as a block to many DNA polymerases, leading to incomplete extension and low or no PCR product yield.[4]
Q2: I am getting no PCR product or a very low yield. What are the likely causes when amplifying an O6-MeG-containing template?
A2: Low or no yield is a common issue. Besides general PCR problems like poor primer design or suboptimal cycling conditions, the primary cause with O6-MeG templates is the inability of standard DNA polymerases to bypass the lesion. High-fidelity proofreading polymerases, in particular, often stall at such adducts. You may need to consider using a specialized DNA polymerase capable of translesion synthesis (TLS).
Q3: My sequencing results show G-to-A mutations. Is this related to the O6-MeG in my template?
A3: Yes, this is the classic signature of O6-MeG-induced mutagenesis. During PCR, DNA polymerase is likely incorporating thymine (T) opposite the O6-MeG lesion in the template strand. In the subsequent cycle, this incorporated T will serve as a template for adenine (B156593) (A), resulting in a G:C to A:T transition in the final PCR products.[2][3][5]
Q4: Can I use a standard Taq polymerase for amplifying templates with O6-MeG?
A4: While a standard Taq polymerase might be able to bypass O6-MeG to some extent, it will likely do so with low efficiency and will almost certainly introduce G-to-A mutations. For applications where sequence fidelity is critical, a standard Taq polymerase is not recommended. If the goal is simply to detect the presence of a DNA fragment regardless of sequence, it might suffice, but yields may be low.
Q5: What are translesion synthesis (TLS) DNA polymerases, and should I use one?
A5: Translesion synthesis (TLS) polymerases are specialized enzymes that can replicate past DNA lesions that block replicative polymerases.[6][7][8] For templates containing O6-MeG, using a TLS polymerase, such as DNA polymerase η (eta), can significantly improve the yield of full-length PCR products.[4] However, it is important to note that while TLS polymerases can bypass the lesion, they may still do so in an error-prone manner.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the PCR amplification of DNA containing 6-O-Methylguanine.
Problem 1: No PCR Product or Very Faint Bands
| Possible Cause | Recommended Solution |
| Standard DNA polymerase is stalling at the O6-MeG lesion. | Switch to a DNA polymerase known for its ability to perform translesion synthesis (TLS), such as Polymerase η or Polymerase ν. |
| Suboptimal Cycling Conditions. | Increase the extension time to give the polymerase more time to bypass the lesion. Try a touchdown PCR protocol to enhance specificity. |
| Poor Template Quality. | Ensure the DNA template is free of PCR inhibitors that may have been introduced during DNA extraction.[9] |
| Insufficient Template. | Increase the amount of template DNA in the reaction. For damaged templates, more starting material may be necessary. |
Problem 2: Non-Specific Bands or Smeared Gel
| Possible Cause | Recommended Solution |
| Low Annealing Temperature. | Increase the annealing temperature in increments of 2°C. This will increase the stringency of primer binding. |
| Primer-Dimers. | Ensure your primers are well-designed and do not have significant self-complementarity. |
| Excessive Template or Enzyme. | Reduce the amount of template DNA or DNA polymerase in the reaction. |
Problem 3: Incorrect Product Sequence (G-to-A Mutations)
| Possible Cause | Recommended Solution |
| Inherent miscoding nature of O6-MeG. | This is an expected outcome with most polymerases. If the correct sequence is required, consider methods that do not rely on amplification, or use a polymerase that shows higher fidelity for correct base insertion opposite O6-MeG, though this is challenging. |
| Use of a low-fidelity polymerase. | While TLS polymerases can bypass the lesion, they are often error-prone. The choice of polymerase can influence the ratio of correct (C) to incorrect (T) base insertion. |
Quantitative Data: DNA Polymerase Fidelity with O6-MeG
The efficiency and fidelity of nucleotide incorporation opposite O6-MeG vary significantly among different DNA polymerases. The following table summarizes kinetic data, where kcat/Km represents the catalytic efficiency of the polymerase. A higher kcat/Km for dTTP insertion compared to dCTP indicates a preference for misincorporation.
| DNA Polymerase | Template Base | Incoming Nucleotide | kcat/Km (µM⁻¹s⁻¹) | Relative Efficiency (T/C) | Reference |
| Klenow Fragment (exo-) | O6-MeG | dCTP | ~0.0007 | \multirow{2}{}{~5.6} | [10] |
| O6-MeG | dTTP | ~0.0039 | [10] | ||
| T7 DNA Polymerase (exo-) | O6-MeG | dCTP | Varies | \multirow{2}{}{Prefers dTTP} | [5] |
| O6-MeG | dTTP | Varies | [5] | ||
| Yeast DNA Polymerase η | O6-MeG | dCTP | Varies (31% incorporated) | \multirow{2}{}{~2.2} | [11] |
| O6-MeG | dTTP | Varies (67% incorporated) | [11] | ||
| Human DNA Polymerase ν | O6-MeG | dCTP | Decreased 316-fold vs G | \multirow{2}{}{Prefers dCTP} | [1] |
| O6-MeG | dTTP | Decreased 49-fold vs G | [1] |
Note: Kinetic parameters are highly dependent on the specific reaction conditions and sequence context. This table provides a comparative overview.
Experimental Protocols
Protocol 1: General PCR Amplification of O6-MeG Containing DNA
This protocol provides a starting point for amplifying DNA templates containing O6-MeG using a robust DNA polymerase.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions.
-
For a 50 µL reaction, combine the following components:
-
10 µL of 5X PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1.5 µL of 50 mM MgCl₂ (adjust as needed, typically 1.5-2.5 mM final concentration)
-
2.5 µL of 10 µM Forward Primer
-
2.5 µL of 10 µM Reverse Primer
-
0.5 µL of a suitable DNA Polymerase (e.g., a robust Taq polymerase or a TLS polymerase)
-
1-5 µL of Template DNA (10-100 ng)
-
Nuclease-free water to a final volume of 50 µL
-
-
-
Thermal Cycling:
-
Perform an initial denaturation at 95°C for 3-5 minutes.
-
Cycle 30-40 times through the following steps:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-2 minutes (use a longer extension time for damaged templates, ~1.5 min/kb)
-
-
Perform a final extension at 72°C for 5-10 minutes.
-
Hold at 4°C.
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
For sequence analysis, purify the PCR product and submit for Sanger sequencing.
-
Protocol 2: Using a Translesion Synthesis (TLS) Polymerase (e.g., Polymerase η)
This protocol is adapted for using a specialized TLS polymerase to bypass the O6-MeG lesion.
-
Reaction Setup:
-
Follow the manufacturer's recommendations for the specific TLS polymerase. Reaction components may differ from standard PCR.
-
A typical 50 µL reaction might include:
-
10 µL of 5X TLS Polymerase Buffer
-
1 µL of 10 mM dNTP mix
-
Specific co-factors if required by the enzyme (refer to the manual)
-
2.5 µL of 10 µM Forward Primer
-
2.5 µL of 10 µM Reverse Primer
-
1 µL of TLS DNA Polymerase
-
1-5 µL of O6-MeG containing Template DNA (10-100 ng)
-
Nuclease-free water to a final volume of 50 µL
-
-
-
Thermal Cycling:
-
TLS polymerases may require different cycling conditions. A typical profile is:
-
Initial Denaturation: 94°C for 2 minutes.
-
35-45 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 68-72°C for 1-2 minutes (ensure sufficient time for bypass and extension)
-
-
Final Extension: 68-72°C for 7 minutes.
-
Hold at 4°C.
-
-
-
Analysis:
-
Visualize the product on an agarose gel. Expect a higher yield of full-length product compared to standard polymerases. Be aware that the product will likely contain G-to-A mutations.
-
Visualizations
Caption: Troubleshooting workflow for PCR with O6-MeG templates.
Caption: Mechanism of O6-MeG induced G:C to A:T mutation during PCR.
References
- 1. DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6-Methylguanine induces altered proteins at the level of transcription in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of Translesion Synthesis Opposite Bulky N2- and O6-Alkylguanine DNA Adducts by Human DNA Polymerase REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the O6 substituent on misincorporation kinetics catalyzed by DNA polymerases at O(6)-methylguanine and O(6)-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translesion DNA Synthesis and Mutagenesis in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 8. scispace.com [scispace.com]
- 9. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies on the fidelity of DNA replication involving DNA templates containing O6-methylguanine - UCL Discovery [discovery.ucl.ac.uk]
- 11. Kinetic analysis of bypass of O(6)- methylguanine by the catalytic core of yeast DNA polymerase eta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion Protocols for 6-O-Methyl-guanine (O⁶-MeG) Release from DNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic digestion protocols for the release of 6-O-Methyl-guanine (O⁶-MeG) from DNA. Accurate quantification of O⁶-MeG is crucial for studies in toxicology, cancer research, and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of enzymatic digestion in O⁶-MeG analysis?
The primary goal is to completely hydrolyze the DNA backbone into individual deoxyribonucleosides. This process releases the modified nucleoside, 6-O-Methyl-deoxyguanosine (d(O⁶-MeG)), allowing for its accurate detection and quantification by methods such as HPLC-MS/MS.
Q2: Which enzymes are typically used for the complete digestion of DNA to nucleosides?
A combination of enzymes is required for the complete hydrolysis of DNA. The most common enzymatic cocktail includes:
-
Nuclease P1: A single-strand specific endonuclease that cleaves phosphodiester bonds in denatured DNA to yield 5'-mononucleotides.
-
Alkaline Phosphatase (AP): A phosphatase that removes the 5'-phosphate group from the mononucleotides to produce deoxyribonucleosides.
-
Phosphodiesterase I (PDE I): An exonuclease that can aid in the complete digestion of any remaining oligonucleotides.
Some protocols also incorporate DNase I and other phosphodiesterases to improve digestion efficiency.[1]
Q3: Why is it necessary to denature the DNA before adding Nuclease P1?
Nuclease P1 preferentially digests single-stranded DNA.[1][2][3] Denaturing the double-stranded DNA, typically by heating to 95-100°C followed by rapid cooling on ice, ensures that the DNA is in a single-stranded conformation, making it an accessible substrate for Nuclease P1 and leading to a more complete initial digestion.
Q4: Can O⁶-MeG be degraded during the digestion process?
While O⁶-MeG is generally stable under the enzymatic digestion conditions, prolonged incubation at non-optimal pH or temperature could potentially lead to its degradation. It is crucial to follow established protocols and minimize sample processing time. The stability of modified nucleosides is a critical factor, and some may undergo rearrangement at alkaline pH, though this is a more significant concern for other adducts like m¹A.
Q5: What are the key differences between the traditional multi-step (e.g., Crain) protocol and newer one-step digestion methods?
The traditional Crain protocol involves sequential incubations with different enzymes at their respective optimal pH and temperatures, requiring buffer changes between steps.[1] This multi-step process can be cumbersome. Newer one-step protocols utilize an enzyme cocktail in a single buffer system, simplifying the workflow and making it more suitable for high-throughput analysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic digestion of DNA for O⁶-MeG analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete DNA Digestion | 1. Inactive Enzymes: Enzymes may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or expiration.[4] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition for the enzymes being used. 3. DNA Contamination: Presence of inhibitors such as EDTA, ethanol (B145695), or proteins in the DNA sample. 4. Insufficient Enzyme Concentration: The amount of enzyme is not sufficient to completely digest the amount of DNA. | 1. Verify Enzyme Activity: Test enzymes on a control DNA sample. Ensure enzymes are stored at -20°C and handled on ice. 2. Optimize Reaction Conditions: Double-check and adjust the pH and temperature for each enzymatic step. Use the recommended buffers provided with the enzymes. 3. Purify DNA Sample: Re-purify the DNA sample to remove potential inhibitors. Ethanol precipitation followed by a 70% ethanol wash is a common method. 4. Increase Enzyme Concentration: Add more units of the enzyme(s) to the reaction. A general guideline is to use a 2- to 10-fold excess of enzyme for the amount of DNA. |
| High Variability in O⁶-MeG Measurements | 1. Inconsistent Digestion Efficiency: Incomplete digestion can lead to variable release of O⁶-MeG.[1] 2. Sample Degradation: The modified nucleoside may be degrading during sample processing or storage. 3. Pipetting Errors: Inaccurate pipetting of enzymes, buffers, or the DNA sample. | 1. Ensure Complete Digestion: Optimize the digestion protocol as described above. Consider using a cocktail of enzymes including DNase I and phosphodiesterases for more robust digestion.[1] 2. Minimize Degradation: Process samples promptly and store digested samples at -20°C or lower until analysis. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Artifactual Oxidation of Guanine (B1146940) | 1. Presence of Metal Ions: Iron and other metal ions can catalyze the oxidation of guanine during sample preparation. | 1. Use a Metal Chelator: Add a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to the digestion buffer to prevent metal-catalyzed oxidation.[1] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion
This protocol is a common method for the complete digestion of DNA to nucleosides.
-
DNA Denaturation:
-
Dissolve up to 15 µg of purified DNA in 100 µL of nuclease-free water.
-
Heat the DNA sample at 95-100°C for 10 minutes to denature it into single strands.
-
Immediately place the sample on ice for 5 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 50 µL of 40 mM sodium acetate (B1210297) buffer (pH 5.0-5.4) containing 0.4 mM ZnCl₂.
-
Add 50 µL of Nuclease P1 solution (5 U/mL).
-
Incubate at 37°C for 30 minutes.
-
-
Alkaline Phosphatase Digestion:
-
Adjust the pH of the reaction mixture to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5).
-
Add 15 µL of Alkaline Phosphatase (10 U/mL).
-
Incubate at 37°C for 30-60 minutes.
-
-
Enzyme Inactivation and Sample Preparation:
-
Heat the sample at 95°C for 10 minutes to inactivate the enzymes.
-
Centrifuge the sample to pellet any denatured protein.
-
The supernatant containing the digested nucleosides is ready for analysis (e.g., by HPLC-MS/MS). The sample may need to be diluted prior to injection.
-
Protocol 2: Simplified One-Step Enzymatic Digestion
This protocol uses an enzyme cocktail for a more streamlined workflow.[1]
-
Prepare Digestion Mix:
-
Prepare a digestion mix containing Benzonase (e.g., 250 Units), Phosphodiesterase I (e.g., 300 mUnits), and Alkaline Phosphatase (e.g., 200 Units) in a Tris-HCl buffer (20 mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.
-
-
Digestion Reaction:
-
Add an appropriate volume of the digestion mix to your DNA sample (e.g., 50 µL of mix for 1 µg of DNA).
-
Incubate at 37°C for 6 hours or overnight.
-
-
Sample Preparation:
-
The digested sample is ready for direct analysis by LC-MS/MS. No heat inactivation or buffer exchange is typically required.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the enzymatic digestion of DNA.
Table 1: Enzyme Concentrations and Incubation Times
| Enzyme | Typical Concentration | Incubation Time | Incubation Temperature |
| Nuclease P1 | 2-5 Units per reaction | 30 - 120 minutes | 37 - 45°C |
| Alkaline Phosphatase | 5-10 Units per reaction | 30 - 60 minutes | 37°C |
| Phosphodiesterase I | 3 mUnits per reaction | 120 minutes | 37°C |
| One-Step Mix | Varies by manufacturer | 1 - 6 hours | 37°C |
Table 2: Buffer Compositions
| Digestion Step | Buffer Components | pH |
| Nuclease P1 | 40 mM Sodium Acetate, 0.4 mM ZnCl₂ | 5.0 - 5.4 |
| Alkaline Phosphatase | 1 M Tris-HCl | 7.5 - 8.0 |
| One-Step Digestion | 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂ | 7.9 |
Visualizations
Caption: Workflow for two-step enzymatic digestion of DNA for O⁶-MeG analysis.
Caption: Troubleshooting decision tree for incomplete DNA digestion.
References
- 1. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of single-stranded DNA by nuclease P1: high resolution crystal structures of complexes with substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. fishersci.dk [fishersci.dk]
Technical Support Center: In Vitro Validation of Novel Small Molecule Inhibitors of MGMT
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the in vitro validation of novel small molecule inhibitors of O⁶-methylguanine-DNA methyltransferase (MGMT). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when validating a novel MGMT inhibitor?
A1: Researchers often face initial hurdles related to compound stability and solubility. It's crucial to ensure your small molecule is stable in the assay buffer and cell culture media for the duration of the experiment. Poor solubility can lead to inaccurate concentration-response curves and underestimated potency. Another common challenge is establishing a robust and reproducible assay with a clear signal window.
Q2: Which in vitro assays are considered the standard for validating MGMT inhibitors?
A2: Several assays are widely used, each with its own advantages. Fluorescence-based assays, such as those using fluorescent chemosensors or fluorescence polarization, are popular for their sensitivity and high-throughput capabilities. The SNAP-tag® assay provides a straightforward method for measuring direct engagement of the inhibitor with MGMT. Additionally, traditional methods like radioactive oligonucleotide-based assays are considered a gold standard for their accuracy, though they are more labor-intensive.[1]
Q3: Why is my positive control, like O⁶-benzylguanine (O⁶-BG), not showing the expected inhibition?
A3: If your positive control is not performing as expected, first verify the integrity and concentration of your O⁶-BG stock solution. Ensure that the MGMT enzyme or the cells expressing MGMT are active and at the appropriate concentration. Suboptimal assay conditions, such as incorrect buffer pH or temperature, can also affect the activity of both the inhibitor and the enzyme.
Q4: What is the significance of the MGMT interaction with the Mismatch Repair (MMR) pathway?
A4: MGMT directly reverses alkylation damage to DNA. In the absence of functional MGMT, the Mismatch Repair (MMR) pathway can recognize the mispairing of O⁶-methylguanine with thymine (B56734) during DNA replication. This recognition can trigger a futile cycle of repair attempts, leading to DNA double-strand breaks and apoptosis. Therefore, the MMR status of your cell line is a critical factor to consider when evaluating the downstream effects of MGMT inhibition.[2]
Q5: How do I select the appropriate cell lines for my validation studies?
A5: It is recommended to use a pair of isogenic cell lines, one expressing wild-type MGMT and a counterpart that is MGMT-deficient. This allows for a clear demonstration of on-target effects. Alternatively, well-characterized cancer cell lines with known MGMT expression levels (high vs. low/negative) can be used. For example, T98G glioblastoma cells are known to have high MGMT expression, while U251 glioblastoma cells are MGMT-deficient.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Question: My fluorescence-based MGMT activity assay is showing a high background signal, making it difficult to discern a clear signal window between inhibited and uninhibited samples. What could be the cause and how can I fix it?
Answer: High background in fluorescence assays can stem from several sources. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Autofluorescence: Your novel small molecule inhibitor may be inherently fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Run a control plate with the inhibitor alone in the assay buffer to measure its intrinsic fluorescence. If it is fluorescent, you may need to consider a different detection method or subtract the background fluorescence of the compound.
-
-
Non-Specific Binding of the Probe: The fluorescent probe may be binding to other cellular components or to the plate itself.
-
Solution: Increase the stringency of your wash steps. Consider adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer. Using non-binding surface plates can also mitigate this issue.
-
-
Contaminated Reagents: Buffers, media, or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh reagents and use high-purity water. Filter-sterilize all buffers.
-
-
Sub-optimal Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased background.
-
Solution: Titrate your fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Issue 2: Low or No Signal in SNAP-tag® Based Assays
Question: I am not observing a significant signal, or the signal is very weak, in my SNAP-tag® assay for MGMT inhibition. What are the potential reasons and solutions?
Answer: A weak or absent signal in a SNAP-tag® assay usually points to a problem with one of the key components of the reaction. Follow these troubleshooting steps:
-
Inactive MGMT-SNAP-tag® Fusion Protein: The fusion protein may not be expressed correctly or may be inactive.
-
Solution: Verify the expression of the MGMT-SNAP-tag® fusion protein by Western blot. Ensure that the protein is correctly folded and active by running a positive control with a known substrate in the absence of any inhibitor.
-
-
Inefficient Labeling with the SNAP-tag® Substrate: The fluorescent substrate may not be efficiently labeling the fusion protein.
-
Solution: Increase the incubation time and/or the concentration of the SNAP-tag® substrate. Ensure that the labeling buffer conditions (pH, temperature) are optimal for the reaction.
-
-
Degradation of Reagents: The SNAP-tag® substrate or the fusion protein may have degraded.
-
Solution: Prepare fresh aliquots of the SNAP-tag® substrate and avoid repeated freeze-thaw cycles. Store the purified fusion protein in appropriate buffer conditions with protease inhibitors.
-
-
Instrument Settings: The settings on your fluorescence plate reader or microscope may not be optimal for detecting the signal.
-
Solution: Ensure you are using the correct excitation and emission filters for your chosen fluorophore. Optimize the gain and exposure time to enhance signal detection.
-
Data Presentation
Table 1: In Vitro IC₅₀ Values of Selected MGMT Inhibitors
| Compound | Assay Type | Cell Line / Enzyme Source | IC₅₀ (µM) | Reference |
| O⁶-Benzylguanine (O⁶-BG) | Intact Cells | HL-60 | 0.039 | [3] |
| Lomeguatrib (PaTrin-2) | Intact Cells | HL-60 | 0.025 | [3] |
| O⁶-[(3-aminomethyl)benzyl]guanine | Intact Cells | HL-60 | 0.009 | [3] |
| O⁶-BnG-containing ODN | Recombinant Human MGMT | N/A | ~0.0009 | [4] |
| O⁶-(4-BTG)-containing ODN | Recombinant Human MGMT | N/A | ~0.000034 | [4] |
Experimental Protocols
Protocol 1: MGMT Activity Assay using a Fluorescent Chemosensor
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Purified recombinant human MGMT protein
-
Fluorescent MGMT chemosensor probe (e.g., a DNA oligonucleotide with a quencher-fluorophore pair that is separated upon MGMT activity)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, 1 mM DTT, 10% glycerol
-
Novel small molecule inhibitors and positive control (O⁶-BG) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified MGMT protein to the desired final concentration in Assay Buffer.
-
Prepare a stock solution of the fluorescent chemosensor probe in Assay Buffer.
-
Prepare serial dilutions of your novel inhibitors and O⁶-BG in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In the 96-well plate, add 20 µL of the diluted inhibitors or control (O⁶-BG or DMSO vehicle) to the appropriate wells.
-
Add 40 µL of the diluted MGMT protein solution to all wells except the "no enzyme" control wells. Add 40 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 40 µL of the fluorescent chemosensor probe solution to all wells to initiate the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity over time to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Protocol 2: SNAP-tag® Based MGMT Inhibition Assay
This protocol describes the validation of MGMT inhibitors using cells expressing an MGMT-SNAP-tag® fusion protein.
Materials:
-
Cells stably expressing MGMT-SNAP-tag® fusion protein
-
Cell culture medium and supplements
-
SNAP-Cell® fluorescent substrate (e.g., TMR-Star)
-
Novel small molecule inhibitors and positive control (O⁶-BG) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the MGMT-SNAP-tag® expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of your novel inhibitors or O⁶-BG for the desired duration (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
SNAP-tag® Labeling:
-
Remove the culture medium containing the inhibitors.
-
Add the SNAP-Cell® fluorescent substrate, diluted in fresh culture medium, to the cells. Incubate at 37°C for 30 minutes.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound substrate.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or a high-content imaging system with the appropriate filter sets for the chosen fluorophore.
-
Quantify the fluorescence intensity per cell or per well.
-
A decrease in fluorescence intensity in the inhibitor-treated wells compared to the vehicle control indicates inhibition of MGMT, as the inhibitor prevents the binding of the fluorescent substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Caption: MGMT DNA repair pathway and the mechanism of small molecule inhibitors.
References
- 1. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a Hypoxia-Activated Prodrug Inhibitor of O6-Alkylguanine-DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 6-O-Methyl-guanine Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 6-O-Methyl-guanine (O⁶-MeG) oligonucleotides. Our goal is to help you improve the yield and purity of your synthesized oligonucleotides through detailed protocols, troubleshooting advice, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound oligonucleotides?
The synthesis of O⁶-MeG oligonucleotides presents several challenges that can impact yield and purity.[1] One significant hurdle is the potential for side reactions during the synthesis and deprotection steps.[2] For instance, standard deprotection conditions using ammonium (B1175870) hydroxide (B78521) at elevated temperatures can lead to the formation of 2,6-diaminopurine (B158960) and guanine-containing DNA byproducts.[2] Additionally, the complexity of the oligonucleotide sequence itself, such as repetitive or GC-rich regions, can lead to incomplete synthesis and the generation of failure sequences.[1] The purification process can also be demanding due to the close similarity between the target oligonucleotide and these failure sequences.[3]
Q2: What is the recommended method for purifying this compound oligonucleotides?
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying O⁶-MeG oligonucleotides to achieve high purity.[3][4][5] Both reversed-phase (RP-HPLC) and anion-exchange HPLC can be effective.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity.[4] It is particularly effective for purifying shorter oligonucleotides (under 40 bases) and those with hydrophobic modifications.[4] Using ion-pairing reagents in the mobile phase helps retain the polar oligonucleotides on the nonpolar stationary phase.[3]
-
Anion-Exchange HPLC: This method separates oligonucleotides based on the number of phosphate (B84403) groups.[6] It is useful for purifying longer oligonucleotides (40-100 bases) and those that form significant secondary structures, as the purification can be carried out at a high pH (around 12) to denature these structures.[4]
Q3: How can I minimize the formation of byproducts during deprotection?
Minimizing byproduct formation during deprotection is critical for obtaining a pure product. The choice of protecting groups and deprotection conditions are key factors.
-
Use of Milder Protecting Groups: Employing base-labile protecting groups, such as phenoxyacetyl for the N²-position of guanine, allows for deprotection under milder conditions (e.g., ammonium hydroxide at room temperature), which can prevent the formation of unwanted side products.[2]
-
Alternative Deprotection Reagents: Instead of standard ammonium hydroxide, consider using alternatives like a mixture of t-butylamine, methanol (B129727), and water, or t-butylamine and water for sensitive oligonucleotides.[7][8] For very sensitive modifications, deprotection with potassium carbonate in methanol is another option.[7][8]
-
Optimized Deprotection Time and Temperature: Avoid prolonged exposure to harsh deprotection conditions. UltraFAST deprotection methods using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) at 65°C for a short duration (5-10 minutes) can be effective, provided compatible protecting groups like acetyl-dC are used.[7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Inefficient coupling during synthesis.[1] 2. Loss of product during purification. 3. Degradation during deprotection.[10] | 1. Ensure high-quality phosphoramidites and reagents. Optimize coupling time. 2. Optimize HPLC purification parameters (gradient, flow rate). Ensure complete elution of the product. 3. Use milder deprotection conditions.[2] Consider alternative deprotection reagents.[7][8] |
| Multiple Peaks in HPLC Chromatogram | 1. Presence of failure sequences (N-1, N-2, etc.).[3] 2. Formation of byproducts (e.g., 2,6-diaminopurine).[2] 3. Secondary structures in the oligonucleotide.[4] 4. Incomplete deprotection.[4] | 1. Optimize coupling efficiency during synthesis. Use a purification method with high resolution like HPLC.[5] 2. Use milder deprotection conditions and appropriate protecting groups.[2] 3. For anion-exchange HPLC, perform purification at a high pH (e.g., 12) to denature secondary structures.[4] For RP-HPLC, heating the sample before injection may help. 4. Ensure complete removal of all protecting groups by following the recommended deprotection protocol for the specific protecting groups used. |
| Product Peak Co-elutes with Impurities | 1. Suboptimal HPLC separation conditions. 2. Similar properties of the product and impurities. | 1. Adjust the HPLC gradient to be shallower for better resolution.[3] Experiment with different ion-pairing reagents or columns. 2. Consider a secondary purification step using a different method (e.g., anion-exchange HPLC after RP-HPLC).[6] |
| Formation of Guanine instead of O⁶-MeG | Displacement of the methyl group during deprotection. | This can occur with certain post-synthesis modification strategies if the deprotection conditions are too harsh.[2] Ensure the use of compatible deprotection reagents and conditions that do not cleave the O-methyl group. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of O⁶-MeG Oligonucleotides
This protocol outlines the standard cycle for solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.[11]
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid solution (e.g., trichloroacetic acid in dichloromethane).[12]
-
Coupling: Activation of the O⁶-MeG phosphoramidite with an activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. This is typically done with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: Deprotection of O⁶-MeG Oligonucleotides
The choice of deprotection method is crucial and depends on the protecting groups used during synthesis.
A. Standard Deprotection (for base-stable oligonucleotides):
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at 55°C for 6-8 hours.[2] This cleaves the oligonucleotide from the support and removes the protecting groups from the bases and phosphates.[9]
-
Removal of Ammonia: The ammonium hydroxide is evaporated, and the resulting oligonucleotide pellet is resuspended in water.
B. Mild Deprotection (for sensitive oligonucleotides):
-
Cleavage and Base Deprotection: If phenoxyacetyl protecting groups were used, treat the support with concentrated ammonium hydroxide at room temperature for 2-4 hours.[2]
-
Alternative Reagents: For very sensitive modifications, use 0.05M potassium carbonate in methanol for 4 hours at room temperature.[7][8]
-
Work-up: Evaporate the deprotection solution and resuspend the oligonucleotide in water.
Protocol 3: RP-HPLC Purification of O⁶-MeG Oligonucleotides
This is a general protocol that should be optimized for your specific oligonucleotide and HPLC system.[13]
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in water or a low-concentration buffer.[13] Ensure the pH is between 4 and 8.[13]
-
HPLC System:
-
Column: A C8 or C18 reversed-phase column is commonly used.[13]
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing reagent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA).[13]
-
Mobile Phase B: Acetonitrile (B52724).
-
-
Gradient Elution:
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Desalting: It is crucial to desalt the purified fractions to remove the ion-pairing reagent, which can interfere with downstream applications. This can be done using a desalting column or by ethanol (B145695) precipitation.[13]
-
Analysis: Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.
Visual Guides
Oligonucleotide Synthesis Workflow
Caption: Workflow for the synthesis and purification of O⁶-MeG oligonucleotides.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity of synthetic oligonucleotides.
Role of O⁶-MeG in DNA and Repair by MGMT
Caption: The mutagenic potential of O⁶-MeG and its repair by MGMT.
References
- 1. exactmer.com [exactmer.com]
- 2. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. atdbio.com [atdbio.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
addressing matrix effects in the LC-MS/MS quantification of 6-O-Methyl-guanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 6-O-Methyl-guanine (6-O-MeG).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
1. Why am I observing low signal intensity or high variability for this compound?
Low signal intensity and high variability are common indicators of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the biological matrix can interfere with the ionization of 6-O-MeG in the mass spectrometer's source, leading to a suppressed signal.[1][2][3] The complexity of biological matrices like plasma, tissue homogenates, or DNA hydrolysates makes them prone to causing these effects.[4]
Potential Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[5][6] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[4][6] For DNA adduct analysis, multi-step cleanup protocols are often necessary.[1]
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate 6-O-MeG from co-eluting interferences.[7] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds like 6-O-MeG.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening ion suppression.[1] However, this approach must be balanced with maintaining sufficient analyte concentration for detection.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[9][10][11] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[9][10] For 6-O-MeG, a deuterated or 13C/15N-labeled standard would be appropriate.[9][10][12]
2. How can I determine if matrix effects are impacting my this compound assay?
A post-extraction addition experiment is a standard method to evaluate matrix effects. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal indicates the presence of matrix effects.[1]
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of 6-O-MeG in the reconstitution solvent.
-
Set B (Pre-extraction Spike): Spike a known amount of 6-O-MeG into a blank matrix sample before the extraction process.
-
Set C (Post-extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the same known amount of 6-O-MeG into the final, dried extract just before reconstitution.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A ME value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
3. What is the best sample preparation technique to minimize matrix effects for this compound from DNA hydrolysates?
The optimal sample preparation method depends on the complexity of the sample and the required sensitivity. For DNA adducts like 6-O-MeG, which are often present at very low levels, a thorough cleanup is crucial.[1]
| Sample Preparation Technique | Advantages | Disadvantages | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix components, often leading to significant ion suppression.[6] | Low |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT.[5][6] | Can have lower recovery for polar analytes like 6-O-MeG; can be labor-intensive.[6] | Medium |
| Solid-Phase Extraction (SPE) | Highly effective at removing a wide range of interferences; can be automated.[4] | More complex method development; can be more expensive. | High |
| Mixed-Mode SPE | Combines two retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup.[4][6] | Requires careful optimization. | Very High |
For the analysis of 6-O-MeG from DNA, a multi-step process involving enzymatic or acid hydrolysis followed by SPE is a common and effective approach.[12][13]
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS/MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2][14]
2. What are the common sources of matrix effects in biological samples?
Common sources include salts, phospholipids, proteins, and metabolites that are co-extracted with the analyte of interest.[4] In the context of 6-O-MeG analysis from cellular or tissue samples, DNA hydrolysates can contain high concentrations of unmodified nucleosides and other cellular debris that contribute to matrix effects.[1]
3. How does a stable isotope-labeled internal standard (SIL-IS) help to correct for matrix effects?
A SIL-IS is considered the most reliable way to compensate for matrix effects.[11] Because the SIL-IS is chemically identical to the analyte, differing only in isotopic composition, it has the same chromatographic retention time and ionization efficiency.[12] Therefore, any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[9][10]
4. Can I use a structural analog as an internal standard?
While a structural analog can be used, it is not as effective as a SIL-IS for correcting matrix effects. Structural analogs may have different retention times and ionization efficiencies, meaning they may not experience the same degree of ion suppression or enhancement as the analyte.[15] Allopurinol has been used as an internal standard for 6-O-MeG in some studies.[15]
5. What are some key validation parameters to assess when developing an LC-MS/MS method for this compound?
Method validation should be performed according to regulatory guidelines (e.g., FDA). Key parameters include:
-
Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and internal standard.[9][10]
-
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.[15]
-
Matrix Effect: Quantitatively assessing the degree of ion suppression or enhancement.[9][10]
-
Recovery: The efficiency of the extraction process.[15]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.[15]
Visualized Workflows
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. bme.psu.edu [bme.psu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot stable isotope dilution- and LC-MS/MS-based quantitation of guanine, O6-methylguanine, and N7-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing antibody concentrations for 6-O-Methyl-guanine ELISA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-O-Methyl-guanine (6-O-MeG) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal antibody concentration for my 6-O-MeG ELISA?
A1: The optimal concentrations for both the capture and detection antibodies need to be determined empirically for each new antibody lot and experimental setup. A checkerboard titration is the recommended method to find the ideal concentrations that yield the highest signal-to-noise ratio.[1][2]
Q2: How can I improve the sensitivity of my 6-O-MeG ELISA?
A2: To enhance sensitivity, you can try several approaches. Increasing the incubation times for the antibody and sample steps can help. Additionally, ensure you are using a substrate that provides a strong signal. Optimizing the washing steps is also crucial to reduce background noise and thereby improve the signal-to-noise ratio.
Q3: What are the common causes of high background in a 6-O-MeG ELISA?
A3: High background can stem from several factors including:
-
Antibody concentration is too high: Use a checkerboard titration to determine the optimal, non-saturating antibody concentration.[3]
-
Insufficient blocking: Ensure the blocking buffer is appropriate and the incubation time is sufficient to block all non-specific binding sites on the plate.[4]
-
Inadequate washing: Increase the number of wash cycles or the volume of wash buffer to effectively remove unbound reagents.[4][5]
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.[4]
-
Contamination of reagents: Use fresh, sterile reagents to avoid contamination.[5]
Q4: Why am I getting a weak or no signal in my 6-O-MeG ELISA?
A4: A weak or absent signal can be due to a variety of reasons:
-
Antibody concentration is too low: The concentration of the primary or secondary antibody may be insufficient. A checkerboard titration can help determine the optimal concentration.[2]
-
Reagents added in the wrong order: Carefully follow the protocol to ensure all steps are performed in the correct sequence.
-
Expired or improperly stored reagents: Always check the expiration dates and storage conditions of your kit components.[6]
-
Insufficient incubation times: Ensure that all incubation steps are carried out for the recommended duration.[7]
-
Sample concentration is below the detection limit: The amount of 6-O-MeG in your sample may be too low for the assay to detect.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high. | Perform a checkerboard titration to optimize antibody concentrations.[3] |
| Insufficient blocking. | Increase blocking incubation time or try a different blocking buffer.[4] | |
| Inadequate washing. | Increase the number of washes and ensure complete removal of wash buffer between steps.[4][5] | |
| Substrate solution deteriorated. | Use a fresh, colorless substrate solution.[6] | |
| Incubation temperature too high. | Ensure incubations are performed at the recommended temperature.[9] | |
| Weak or No Signal | Antibody concentration too low. | Increase the antibody concentration. Perform a checkerboard titration to find the optimal concentration. |
| Reagents added incorrectly. | Double-check the protocol and ensure reagents are added in the correct order. | |
| Insufficient incubation time. | Increase incubation times for antibodies and substrate.[7] | |
| Expired reagents. | Check the expiration dates of all kit components and use fresh reagents.[6] | |
| Sample analyte concentration is too low. | Concentrate the sample or use a more sensitive detection system if possible.[8] | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure pipettes are calibrated and use consistent technique for all wells. Change pipette tips for each sample and reagent. |
| Improper mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. | |
| Plate not sealed properly during incubation. | Use plate sealers to prevent evaporation and ensure even temperature distribution.[10] | |
| Incomplete washing. | Ensure all wells are washed equally and completely. An automated plate washer can improve consistency. | |
| Poor Standard Curve | Improper standard reconstitution or dilution. | Carefully follow the instructions for reconstituting and diluting the standards. Prepare fresh dilutions for each experiment.[9] |
| Incorrect curve fitting model. | Use the appropriate curve fitting model for your data (e.g., four-parameter logistic fit). | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate pipetting of standards. |
Experimental Protocols
Checkerboard Titration for Antibody Optimization
This protocol outlines the steps to determine the optimal concentrations of capture and detection antibodies for a 6-O-MeG sandwich ELISA.
Materials:
-
96-well ELISA plate
-
Capture antibody against this compound
-
Detection antibody against this compound (often conjugated to an enzyme like HRP)
-
6-O-MeG standard
-
Coating Buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the Plate with Capture Antibody:
-
Prepare serial dilutions of the capture antibody in Coating Buffer. Suggested starting concentrations are 10, 5, 2.5, and 1.0 µg/mL.[11]
-
Add 100 µL of each dilution to the wells of a 96-well plate, dedicating two columns for each concentration.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Antigen:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a known concentration of 6-O-MeG standard to all wells except for the blank wells. Add only sample diluent to the blank wells.
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the detection antibody in Blocking Buffer. Suggested starting dilutions are 1:2000, 1:4000, 1:8000, and 1:16000.[11]
-
Add 100 µL of each dilution to the wells, dedicating two rows for each dilution, perpendicular to the capture antibody dilutions.
-
Incubate for 1-2 hours at room temperature.
-
-
Develop and Read:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
Construct a table of the absorbance readings. The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal for the standard-containing wells and the lowest signal for the blank wells (highest signal-to-noise ratio).
Representative Data for Checkerboard Titration
The following table shows example data from a checkerboard titration. The optimal concentrations would be selected based on the highest signal-to-noise ratio (Signal / Blank).
| Capture Ab (µg/mL) | Detection Ab Dilution | Avg. OD (Standard) | Avg. OD (Blank) | Signal/Noise Ratio |
| 5 | 1:2000 | 2.85 | 0.45 | 6.3 |
| 5 | 1:4000 | 2.50 | 0.25 | 10.0 |
| 5 | 1:8000 | 1.80 | 0.15 | 12.0 |
| 5 | 1:16000 | 1.10 | 0.10 | 11.0 |
| 2.5 | 1:2000 | 2.60 | 0.30 | 8.7 |
| 2.5 | 1:4000 | 2.30 | 0.18 | 12.8 |
| 2.5 | 1:8000 | 1.95 | 0.10 | 19.5 |
| 2.5 | 1:16000 | 1.20 | 0.08 | 15.0 |
| 1.0 | 1:2000 | 1.50 | 0.20 | 7.5 |
| 1.0 | 1:4000 | 1.30 | 0.12 | 10.8 |
| 1.0 | 1:8000 | 0.90 | 0.07 | 12.9 |
| 1.0 | 1:16000 | 0.50 | 0.06 | 8.3 |
In this example, a capture antibody concentration of 2.5 µg/mL and a detection antibody dilution of 1:8000 provides the best signal-to-noise ratio.
Visualizations
Caption: Standard workflow for a this compound sandwich ELISA.
Caption: Troubleshooting logic for common 6-O-MeG ELISA issues.
References
- 1. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. arp1.com [arp1.com]
- 5. jg-biotech.com [jg-biotech.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. biomol.com [biomol.com]
- 8. arp1.com [arp1.com]
- 9. novateinbio.com [novateinbio.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
enhancing the stability of 6-O-Methyl-guanine standards for quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-O-Methyl-guanine (O6-MeG) standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for O6-Methyl-guanine stock solutions?
A1: For long-term stability, O6-Methyl-guanine stock solutions, typically prepared in methanol (B129727) at a concentration of 1.0 mg/mL, should be stored at -4°C. Under these conditions, the stock solution is stable for up to 30 days. For short-term use, the stock solution is stable for 24 hours at room temperature.[1][2]
Q2: How should I prepare working standards for my experiments?
A2: Working standards should be prepared by diluting the stock solution with an appropriate solvent. A common practice is to use water containing 0.5% (v/v) formic acid.[1][2] The acidic nature of this diluent helps to maintain the stability of O6-MeG in aqueous solutions.
Q3: My O6-MeG standard is showing signs of degradation. What could be the cause?
A3: O6-Methyl-guanine can be susceptible to hydrolysis, which converts it back to guanine. This process can be influenced by pH, temperature, and the presence of certain enzymes in biological samples. To minimize degradation, it is crucial to adhere to recommended storage conditions and handle samples appropriately. The use of acidic diluents for working standards can also help to mitigate hydrolysis.
Q4: What is the most common analytical method for quantifying O6-Methyl-guanine?
A4: The most prevalent and sensitive method for the quantification of O6-Methyl-guanine is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations of O6-MeG often found in biological matrices.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is critical for good chromatographic separation and efficient ionization. A commonly used mobile phase is a gradient of 0.05% formic acid in water and acetonitrile (B52724).[2]
-
Incorrect MS/MS Parameters: Ensure that the mass spectrometer is optimized for O6-MeG detection. This includes selecting the correct precursor and product ion transitions, as well as optimizing collision energy and cone voltage.[1]
-
Standard Degradation: If the standard has degraded, it will result in a lower signal intensity. Prepare fresh working standards from a properly stored stock solution.
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Biological samples can contain interfering substances that co-elute with O6-MeG, leading to ion suppression or enhancement. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove these interferences.
-
Matrix-Matched Calibrants: To compensate for matrix effects, prepare your calibration standards in the same biological matrix as your samples.
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard of O6-MeG can help to correct for variability in sample preparation and matrix effects.
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Ensure that all samples and standards are treated identically throughout the experimental workflow. This includes consistent timing for each step and maintaining a controlled temperature.
-
Carryover: O6-MeG can sometimes carry over from one injection to the next, leading to artificially high results in subsequent samples. A thorough wash step between injections is necessary to prevent this. Carryover values for O6-Methyl-guanine have been reported to be between 11.12% and 12.65%.[2]
-
Standard Instability: As mentioned, O6-MeG can be unstable under certain conditions. Always use freshly prepared working standards and monitor the stability of your stock solutions.
Data Presentation
Table 1: Stability of O6-Methyl-guanine Stock and Working Solutions
| Solution Type | Solvent | Storage Temperature | Stability Duration | Reference |
| Stock Solution | Methanol | Room Temperature | 24 hours | [1][2] |
| Stock Solution | Methanol | -4°C | 30 days | [1][2] |
| Working Standard | Water with 0.5% (v/v) formic acid | Room Temperature | Recommended for immediate use | [1][2] |
Table 2: Typical UPLC-MS/MS Parameters for O6-Methyl-guanine Analysis
| Parameter | Typical Value | Reference |
| Chromatography | ||
| Column | C18 Acquity® Bridged Ethylene Hybrid (BEH) (1.7 µm, 100 mm x 2.1 mm) | [2] |
| Mobile Phase | 0.05% formic acid - acetonitrile (95:5 v/v) | [2] |
| Flow Rate | 0.1 mL/minute | [2] |
| Elution | Gradient | [2] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [1] |
| MRM Transitions | m/z 165.95 > 149 and 165.95 > 134 | [1] |
| Cone Voltage | 32 V | [1] |
Experimental Protocols
Protocol 1: Preparation of O6-Methyl-guanine Stock and Working Standards
-
Stock Solution Preparation (1.0 mg/mL):
-
Working Standard Preparation:
-
On the day of analysis, bring the stock solution to room temperature.
-
Prepare a series of working standard solutions by diluting the stock solution with water containing 0.5% (v/v) formic acid to the desired concentration levels.[1][2]
-
These working standards are used to prepare calibration curve samples by spiking them into the appropriate biological matrix.
-
Visualizations
Caption: Workflow for the quantitative analysis of O6-Methyl-guanine.
Caption: Troubleshooting decision tree for O6-Methyl-guanine analysis.
References
- 1. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Bisulfite Sequencing of the MGMT Promoter with 6-O-Methyl-guanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing bisulfite sequencing on the MGMT promoter, particularly when the presence of 6-O-Methyl-guanine (O6-MeG) is suspected. O6-MeG is a DNA adduct that can arise from exposure to alkylating agents and may interfere with standard bisulfite sequencing protocols.
Troubleshooting Guide
Researchers may encounter several issues during the bisulfite sequencing of DNA containing O6-MeG. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield After Bisulfite Conversion | - DNA degradation from harsh bisulfite treatment conditions (high temperature, extreme pH).[1][2]- Presence of O6-MeG may increase susceptibility to depurination and strand breaks under acidic conditions of bisulfite treatment. | - Use a commercial bisulfite conversion kit with DNA protection buffers.[3]- Consider milder conversion conditions (e.g., lower temperature for a longer duration), though this may require optimization to ensure complete conversion of unmethylated cytosines.[4][5]- Reduce the amount of starting DNA, as excessive input can hinder conversion efficiency.[6][7] |
| Incomplete Bisulfite Conversion | - Inefficient denaturation of DNA, preventing bisulfite reagent access.[2][8]- The presence of O6-MeG may alter local DNA structure, impeding complete denaturation.- Suboptimal bisulfite concentration or reaction time.[2] | - Optimize the initial DNA denaturation step (e.g., extend time or use a higher temperature briefly before bisulfite addition).[2][5]- Ensure the correct ratio of bisulfite reagent to DNA.[2]- Include positive and negative controls for bisulfite conversion to assess efficiency. |
| PCR Amplification Failure or Low Yield | - DNA fragmentation during bisulfite treatment.[1][3]- O6-MeG adducts may stall DNA polymerase during PCR.- Primer design may not be optimal for bisulfite-converted DNA. | - Design primers for smaller amplicons (<400 bp) to accommodate potential DNA fragmentation.[9]- Use a proofreading DNA polymerase tolerant to DNA damage, or blend a standard Taq polymerase with a proofreading enzyme.- Optimize PCR conditions (annealing temperature, cycle number, MgCl2 concentration). |
| Ambiguous Sequencing Results | - Incomplete conversion leading to the misinterpretation of unmethylated cytosines as methylated.[8]- Potential for O6-MeG to be misread by DNA polymerase, introducing mutations.- Depurination at the O6-MeG site leading to a mixed population of sequences. | - Ensure complete bisulfite conversion by optimizing the protocol and using appropriate controls.- Sequence multiple clones to identify consistent methylation patterns versus random errors.- Compare sequencing results with an alternative methylation detection method if possible. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (O6-MeG) and why is it relevant for MGMT promoter analysis?
A1: this compound (O6-MeG) is a DNA lesion that can be induced by alkylating agents, a class of drugs used in chemotherapy. The MGMT (O6-Methylguanine-DNA Methyltransferase) protein is responsible for repairing this type of damage by removing the methyl group.[10] Epigenetic silencing of the MGMT gene via promoter methylation leads to reduced MGMT protein expression and is associated with a better response to alkylating agent chemotherapy in glioblastoma patients. Therefore, accurately determining the methylation status of the MGMT promoter is crucial for predicting treatment efficacy. The presence of O6-MeG in the DNA sample itself could potentially interfere with the laboratory methods used to measure methylation.
Q2: How can this compound affect bisulfite sequencing results?
A2: While direct studies are limited, the presence of O6-MeG can theoretically impact bisulfite sequencing in several ways:
-
DNA Integrity: The harsh chemical conditions of bisulfite treatment (acidic pH and elevated temperatures) can lead to depurination (loss of the guanine (B1146940) base) at the site of the O6-MeG adduct, which is more labile than a standard guanine. This can cause strand breaks and reduce the amount of amplifiable DNA.
-
Bisulfite Conversion Efficiency: O6-MeG can cause minor distortions in the DNA double helix. This may affect the efficiency of DNA denaturation, which is a critical step for the bisulfite reagent to access and convert unmethylated cytosines.[2][8] Incomplete denaturation can lead to incomplete conversion and an overestimation of methylation levels.
-
PCR Amplification: During PCR, DNA polymerases may "stall" or misread the O6-MeG adduct, leading to amplification bias or the introduction of mutations in the final sequence.
Q3: Are there any specific modifications to the standard bisulfite sequencing protocol you recommend when O6-MeG is suspected?
A3: Yes, we recommend the following refinements to a standard bisulfite sequencing protocol. These should be considered as starting points for optimization:
-
Enhanced DNA Denaturation: To counteract potential structural hindrances from O6-MeG, consider a more robust initial denaturation step. This could involve a slightly higher temperature for a short period or the inclusion of chemical denaturants that are compatible with your bisulfite conversion kit.[5]
-
Milder Conversion Conditions: To minimize the risk of depurination at the O6-MeG site, you could test a protocol with a lower incubation temperature for a longer duration. This needs to be carefully balanced with ensuring complete conversion of unmethylated cytosines. Commercial kits with reagents that protect DNA during conversion are highly recommended.[3][4]
-
DNA Polymerase Selection: For the PCR step, consider using a DNA polymerase or a blend of polymerases that has better processivity and is more tolerant to DNA adducts.
-
Post-Bisulfite DNA Clean-up: Ensure a thorough clean-up of the bisulfite-converted DNA to remove all traces of bisulfite and other chemicals that could inhibit downstream enzymatic reactions.
Q4: How can I assess the quality of my bisulfite sequencing data when working with potentially damaged DNA?
A4: To ensure the reliability of your results, consider the following quality control measures:
-
Conversion Controls: Always include unmethylated and methylated control DNA in your bisulfite conversion and subsequent PCR to verify the conversion efficiency.
-
Clonal Sequencing: Instead of direct sequencing of the PCR product, clone the PCR products into a vector and sequence multiple individual clones. This will allow you to distinguish between consistent methylation patterns and random errors or artifacts introduced during the process.
-
Replicate Experiments: Perform biological and technical replicates to ensure the reproducibility of your findings.
-
Alternative Methods: If feasible, validate your findings with an alternative methylation analysis method that does not rely on bisulfite conversion, such as methylation-sensitive high-resolution melting (MS-HRM) or digestion with methylation-sensitive restriction enzymes followed by qPCR.
Experimental Protocols
Refined Bisulfite Sequencing Protocol for MGMT Promoter with Suspected this compound
This protocol is an adaptation of standard bisulfite sequencing methods, with specific modifications to address the potential challenges posed by the presence of O6-MeG.
1. DNA Extraction and Quantification
-
Extract genomic DNA from your samples using a high-quality commercial kit.
-
Quantify the DNA using a fluorometric method (e.g., Qubit) for accuracy.
-
Assess DNA integrity by running an aliquot on an agarose (B213101) gel. High molecular weight DNA is preferred.
2. Bisulfite Conversion (with Refinements)
-
Recommendation: Use a commercial bisulfite conversion kit that offers high conversion efficiency and DNA protection (e.g., kits with protective buffers or those designed for damaged DNA).[3]
-
Starting Material: Use an optimal amount of DNA as recommended by the kit manufacturer, typically between 200-500 ng. Avoid using excessive DNA, as this can lead to incomplete conversion.[6][7]
-
Modified Denaturation (if not using a kit with a specific protocol):
-
Incubate the DNA at 98°C for 10 minutes to ensure complete denaturation.
-
Immediately chill on ice to prevent re-annealing before adding the bisulfite reagent.
-
-
Bisulfite Reaction: Follow the manufacturer's instructions for the bisulfite conversion reaction. If optimizing for milder conditions, you could try reducing the incubation temperature (e.g., from 70°C to 60°C) and extending the incubation time. This will require validation to ensure complete conversion.
-
Clean-up: Perform the post-conversion clean-up meticulously according to the kit's protocol to ensure high purity of the converted DNA.
3. PCR Amplification of the MGMT Promoter
-
Primer Design: Design primers that are specific to the bisulfite-converted sequence of the MGMT promoter. Primers should not contain CpG sites to avoid methylation-biased amplification.[9] The amplicon size should ideally be between 200-400 bp.[9]
-
PCR Reaction Mix:
-
Bisulfite-converted DNA: 1-4 µl
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
Hot-start DNA polymerase tolerant to uracil (B121893) (and potentially DNA adducts): Use manufacturer's recommended concentration.
-
dNTPs: As per polymerase manufacturer's recommendation.
-
PCR Buffer with MgCl2: As per polymerase manufacturer's recommendation.
-
Nuclease-free water: to final volume.
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 10-15 minutes (for hot-start polymerase activation).
-
40-45 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize with a gradient PCR).
-
Extension: 72°C for 45 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Verification: Run the PCR product on a 2% agarose gel to confirm the correct amplicon size.
4. Sequencing
-
Purification of PCR Product: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Cloning and Sequencing (Recommended):
-
Ligate the purified PCR product into a TA cloning vector.
-
Transform the ligated vector into competent E. coli.
-
Select and grow 10-12 individual colonies.
-
Isolate plasmid DNA from each colony.
-
Sequence the plasmid DNA using a standard Sanger sequencing method.
-
-
Direct Sequencing (Alternative):
-
Sequence the purified PCR product directly using one of the PCR primers. Note that this will give an average methylation status of the cell population and may be difficult to interpret if there is heterogeneity or incomplete conversion.
-
5. Data Analysis
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence of the MGMT promoter.
-
For each CpG site, calculate the percentage of methylation by dividing the number of clones with a 'C' at that position by the total number of sequenced clones and multiplying by 100.
-
Evaluate the conversion efficiency by checking the conversion of non-CpG cytosines to thymines. The conversion rate should be >99%.
Visualizations
Caption: Refined workflow for bisulfite sequencing of the MGMT promoter.
Caption: Logical relationships of potential issues with O6-MeG in bisulfite sequencing.
Caption: Troubleshooting decision tree for MGMT bisulfite sequencing.
References
- 1. A Modified Protocol for Bisulfite Genomic Sequencing of Difficult Samples | Semantic Scholar [semanticscholar.org]
- 2. epigenie.com [epigenie.com]
- 3. qiagen.com [qiagen.com]
- 4. A Modified Protocol for Bisulfite Genomic Sequencing of Difficult Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An appropriate DNA input for bisulfite conversion reveals LINE-1 and Alu hypermethylation in tissues and circulating cell-free DNA from cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of DNA amount for bisulfite conversion for analyzing the methylation status of LINE-1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 9. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: LC-MS/MS versus Immunoassay for Sensitive 6-O-Methyl-guanine Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts like 6-O-Methyl-guanine (O⁶-MeG) is paramount. This modified nucleobase, a hallmark of DNA damage from alkylating agents, is a critical biomarker in toxicology, cancer research, and therapeutic drug monitoring. The choice of analytical method can significantly impact experimental outcomes, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays being two of the most prominent techniques. This guide provides an objective comparison of their sensitivity, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Executive Summary
Both LC-MS/MS and immunoassays offer powerful solutions for the detection of this compound. LC-MS/MS generally provides higher sensitivity and specificity, with the ability to quantify the adduct in the low femtomole to picomole range. It is considered the gold standard for quantitative analysis due to its direct measurement of the analyte's mass-to-charge ratio. Immunoassays, including ELISA and radioimmunoassay, offer a high-throughput and often more cost-effective alternative. While some immunoassays can achieve sensitivity in the femtomole range, they can be susceptible to cross-reactivity and may provide semi-quantitative results. The choice between these methods will ultimately depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and budget constraints.
Quantitative Data Comparison
To facilitate a clear comparison of the analytical sensitivity of LC-MS/MS and various immunoassay techniques for this compound detection, the following table summarizes their reported limits of detection (LOD) and quantification (LOQ). For uniformity, all values have been converted to femtomoles (fmol) and nanograms per milliliter (ng/mL) where possible.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 43 fmol | 85 fmol | [1] |
| - | 75.8 fmol | [2] | |
| - | 0.5 ng/mL | [3][4][5] | |
| Radioimmunoassay (RIA) | Detectable at picomole levels | - | [6] |
| Competitive Repair Assay | 0.5 - 0.8 fmol | - | |
| Immuno-slot blot | ~0.1 amol (0.1 x 10⁻¹⁵ mol) | - | |
| ELISA-type Assay | 1.5 adducts/10⁹ nucleotides (~4.6 fmol/µg DNA) | - |
Note: The conversion of "adducts/10⁹ nucleotides" to fmol/µg DNA is an estimation based on an average molecular weight of a deoxynucleotide pair of ~650 g/mol and an approximate guanine (B1146940) content of 20% in the human genome.
Experimental Protocols
LC-MS/MS for this compound Quantification
This protocol provides a general workflow for the quantification of this compound from biological samples using LC-MS/MS.
1. Sample Preparation:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: Hydrolyze the extracted DNA to release the individual nucleobases. This is typically achieved by acid hydrolysis (e.g., with 0.1 M HCl at 70°C for 30 minutes) or enzymatic digestion using a cocktail of nucleases.
-
Solid-Phase Extraction (SPE): Clean up the hydrolyzed sample to remove interfering substances. A C18 SPE cartridge is commonly used to retain the this compound, which is then eluted with an organic solvent like methanol (B129727).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 166.1 → 149.1) for quantification. An internal standard, such as a stable isotope-labeled this compound, should be used for accurate quantification.
Immunoassay for this compound Detection
This section outlines a general procedure for a competitive ELISA, a common immunoassay format for detecting small molecules like this compound.
1. Plate Coating:
-
Coat the wells of a microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA). Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
2. Competitive Binding:
-
Prepare a series of this compound standards of known concentrations.
-
Add the standards and the unknown samples to the coated and blocked wells.
-
Immediately add a specific primary antibody against this compound to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free this compound in the samples/standards and the coated this compound for binding to the primary antibody.
3. Detection:
-
Wash the plate to remove unbound antibodies and antigens.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate to remove any unbound secondary antibody.
-
Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
4. Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The absorbance will be inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Methodologies
To better understand the workflows and the underlying principles of these detection methods, the following diagrams are provided.
Caption: Formation of this compound and its role in mutagenesis.
Caption: High-level comparison of the experimental workflows for LC-MS/MS and Immunoassay.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological detection of O6-methylguanine in alkylated DNA [pubmed.ncbi.nlm.nih.gov]
O⁶-Methylguanine: A Predictive Biomarker for Alkylating Agent Therapy Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
The efficacy of alkylating agent chemotherapy, a cornerstone in the treatment of various malignancies, is often hampered by intrinsic and acquired resistance. A key determinant of this resistance is the cellular capacity to repair DNA damage induced by these agents. One of the most critical DNA lesions is O⁶-methylguanine (O⁶-MeG), a cytotoxic adduct that, if left unrepaired, can lead to cell death. This guide provides a comprehensive validation of O⁶-methylguanine and its associated repair mechanisms as a predictive biomarker for alkylating agent therapy, offering a comparative analysis of current assessment methodologies and exploring alternative biomarkers to refine patient stratification and therapeutic strategies.
The Central Role of O⁶-Methylguanine and MGMT
Alkylating agents exert their cytotoxic effects by transferring alkyl groups to DNA bases, with the O⁶ position of guanine (B1146940) being a primary target. The resulting O⁶-MeG lesion can mispair with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that ultimately leads to DNA double-strand breaks and apoptosis.[1][2]
The primary defense against O⁶-MeG-induced cytotoxicity is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[3] MGMT directly removes the methyl group from O⁶-MeG in a "suicide" reaction, restoring the guanine base and becoming irreversibly inactivated in the process.[4] Consequently, high levels of MGMT activity in tumor cells confer resistance to alkylating agents, while low or absent activity sensitizes them to treatment.[5][6]
The expression of the MGMT gene is primarily regulated by the methylation status of its promoter region. Hypermethylation of the MGMT promoter leads to epigenetic silencing of the gene, resulting in decreased or absent MGMT protein expression and, therefore, increased sensitivity to alkylating agents.[3][4] This biological rationale forms the basis for using MGMT status as a predictive biomarker.
Comparative Analysis of Predictive Biomarkers
The clinical utility of O⁶-MeG as a predictive biomarker is indirectly assessed through the evaluation of MGMT status. Several methodologies are employed, each with its own strengths and limitations. This section compares the performance of the most common methods for determining MGMT status and discusses alternative biomarkers.
Data Presentation: Quantitative Comparison of Biomarker Performance
| Biomarker Assay | Methodology | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Findings & Citations |
| MGMT Promoter Methylation | Methylation-Specific PCR (MSP) / Pyrosequencing (PSQ) | 83% | 50% | 62.5% | 75% | A mathematical model incorporating MGMT methylation and other DNA repair pathways showed improved predictive accuracy over MGMT methylation alone.[7] |
| MGMT Protein Expression | Immunohistochemistry (IHC) | - | - | - | - | In patients treated with temozolomide (B1682018), MGMT protein expression predicted a significantly shorter overall survival (Hazard Ratio: 5.53). Lack of MGMT protein expression was suggested to be superior to promoter methylation as a predictive marker.[8] |
| MGMT Protein Quantification | Mass Spectrometry | - | - | - | - | Patients with MGMT levels below 150 amol/µg had longer progression-free and overall survival. Discordance between methylation and protein expression was found in 31% of glioblastoma samples.[8] |
| MGMT Gene Body Methylation | DNA Methylation Analysis | - | - | - | - | A combined score of MGMT promoter and gene body methylation may be a superior predictor of response to alkylating agents compared to promoter methylation alone.[9] |
| PARP1 Expression | Immunohistochemistry (IHC) | - | - | - | - | PARP-1 inhibition sensitizes glioblastoma cells to temozolomide, irrespective of MGMT status.[4][10] |
| ERCC1 Expression | Immunohistochemistry (IHC) | - | - | - | - | Targeting ERCC1 has been shown to sensitize glioma cells to temozolomide in preclinical studies.[9][11] |
Note: Direct comparative studies providing sensitivity, specificity, PPV, and NPV for all biomarkers in a single cohort are limited. The data presented is synthesized from multiple studies and should be interpreted in the context of the specific methodologies and patient populations of those studies.
Experimental Protocols
1. MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)
Methylation-Specific PCR (MSP) is a widely used technique to determine the methylation status of the MGMT promoter. The method relies on the chemical modification of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, two separate PCR reactions are performed using primers specific for either the methylated or the unmethylated DNA sequence.
-
DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from tumor tissue. The DNA is then treated with sodium bisulfite, which chemically converts unmethylated cytosine residues to uracil, while methylated cytosines are protected from this conversion.
-
PCR Amplification: Two pairs of primers are designed for the MGMT promoter region. One pair is specific to the methylated sequence (containing CpG dinucleotides) and the other to the unmethylated sequence (where Cs have been converted to Ts).
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates a methylated MGMT promoter, while a band in the reaction with unmethylated-specific primers indicates an unmethylated promoter. The presence of bands in both reactions suggests hemi-methylation.
2. MGMT Promoter Methylation Analysis by Pyrosequencing (PSQ)
Pyrosequencing is a quantitative method that provides a more detailed analysis of the methylation status of individual CpG sites within the MGMT promoter.
-
DNA Extraction and Bisulfite Conversion: Similar to MSP, genomic DNA is extracted and treated with sodium bisulfite.
-
PCR Amplification: A region of the MGMT promoter is amplified using PCR with one of the primers being biotinylated.
-
Sequencing and Analysis: The biotinylated PCR product is captured on streptavidin-coated beads and denatured to yield single-stranded DNA. This DNA is then used as a template for a sequencing reaction that sequentially adds deoxynucleotide triphosphates (dNTPs). The incorporation of a nucleotide releases pyrophosphate (PPi), which is converted into a light signal by a series of enzymatic reactions. The light signal is proportional to the number of nucleotides incorporated, allowing for the quantification of the methylation level at each CpG site.
3. MGMT Protein Expression by Immunohistochemistry (IHC)
Immunohistochemistry (IHC) directly visualizes the presence of the MGMT protein in tumor tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned and mounted on microscope slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the MGMT protein antigen.
-
Antibody Incubation: The slides are incubated with a primary antibody specific for the MGMT protein.
-
Detection System: A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
Microscopic Evaluation: The slides are examined under a microscope to assess the percentage and intensity of nuclear staining in the tumor cells.
Mandatory Visualizations
Caption: DNA Damage Response to Alkylating Agents.
Caption: General Workflow for Biomarker Validation.
Discussion and Future Perspectives
The methylation status of the MGMT promoter is a well-established and clinically utilized predictive biomarker for response to alkylating agent therapy, particularly in glioblastoma. However, the discordance observed between promoter methylation and protein expression highlights the complexity of gene regulation and suggests that a multi-faceted approach to biomarker assessment may be necessary.[8] While promoter methylation indicates the potential for gene silencing, it does not always perfectly correlate with the functional protein levels in the tumor. Direct measurement of MGMT protein expression by IHC or quantitative methods like mass spectrometry may offer a more proximal and potentially more accurate reflection of the tumor's repair capacity.[8]
Furthermore, the exploration of alternative biomarkers beyond the MGMT axis is a promising avenue of research. The finding that a combined score of MGMT promoter and gene body methylation could be a superior predictor warrants further investigation.[9] Additionally, components of other DNA repair pathways, such as PARP1 and ERCC1, have shown potential as predictive markers, although their roles in the context of alkylating agent therapy require more extensive validation.[4][9][10][11]
Ultimately, the goal is to move towards a more personalized approach to cancer therapy. The integration of multiple biomarker data, including genetic, epigenetic, and proteomic information, will likely provide a more comprehensive and accurate prediction of treatment response. As our understanding of the intricate molecular mechanisms of drug resistance deepens, so too will our ability to select the right treatment for the right patient, maximizing efficacy while minimizing toxicity.
References
- 1. Circadian variation in MGMT promoter methylation and expression predicts sensitivity to Temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circadian variation in MGMT promoter methylation and expression predicts sensitivity to temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O6-Methylguanine-DNA methyltransferase inactivation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. COMP-16. CORRELATING MGMT PROTEIN LEVEL WITH TEMOZOLOMIDE RESPONSE IN GLIOBLASTOMA PATIENTS USING MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA-repair genes Ercc1 and Mgmt enhances temozolomide efficacy in gliomas treatment: a pre-clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA-repair genes Ercc1 and Mgmt enhances temozolomide efficacy in gliomas treatment: a pre-clinical study. — Oxford Neuroscience [neuroscience.ox.ac.uk]
A Comparative Analysis of the Mutagenicity of 6-O-Methylguanine and 7-Methylguanine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Guanine (B1146940) Adducts
Methylating agents, both from environmental sources and endogenous processes, can chemically modify DNA bases, with guanine being a frequent target. This guide provides a detailed, objective comparison of two common guanine adducts: 6-O-Methylguanine (6-O-MeG) and 7-methylguanine (B141273) (7-MeG). We will delve into their distinct mutagenic mechanisms, present quantitative data from experimental studies, and outline the methodologies employed to evaluate their effects.
Executive Summary
While 7-methylation is the more common modification of guanine, it is the O6-methylation that presents a more significant and direct mutagenic threat. 6-O-methylguanine directly leads to mispairing during DNA replication, resulting in characteristic G:C to A:T transition mutations.[1] In contrast, 7-methylguanine is a significantly less potent mutagen. Its contribution to mutagenesis is largely considered indirect, primarily through the destabilization of the glycosidic bond, which can lead to the formation of mutagenic abasic sites.[1] This guide will explore the experimental evidence that substantiates these fundamental differences.
Quantitative Comparison of Mutagenicity
The following table summarizes key quantitative data comparing the mutagenicity and occurrence of 6-O-MeG and 7-MeG.
| Parameter | 6-O-Methylguanine (6-O-MeG) | 7-Methylguanine (7-MeG) |
| Primary Mutagenic Outcome | High mutagenicity; primarily causes G:C → A:T transition mutations.[1][2] | Low direct mutagenicity; may lead to G to T transversions via abasic sites.[1] |
| Mutation Frequency | Can be significant. For instance, in E. coli, the mutation efficiency can be substantial in the absence of repair.[3][4] | < 0.5% in a supF-based colony screening assay in bacterial cells.[5] |
| Relative Adduct Abundance | Low, a minor fraction of total methylation adducts.[6] | High, constituting 60-80% of total methylation adducts from some agents.[6] |
| Primary Repair Pathway | Direct reversal by O6-methylguanine-DNA methyltransferase (MGMT).[6][7] | Base Excision Repair (BER).[6] |
Mechanisms of Mutagenicity
The distinct mutagenic potentials of 6-O-MeG and 7-MeG arise from their different impacts on DNA structure and replication.
6-O-Methylguanine (6-O-MeG): A Direct Miscoding Lesion
The methyl group at the O6 position of guanine alters its hydrogen bonding properties, favoring pairing with thymine (B56734) (T) instead of cytosine (C) during DNA replication.[1][8] This mispairing, if not repaired prior to replication, will result in a G:C to A:T transition mutation in the subsequent round of DNA synthesis.[2][9] The structural similarity of the 6-O-MeG:T base pair to a canonical A:T base pair allows it to be accommodated by the active site of DNA polymerases, leading to its efficient and mutagenic replication.[10][11]
7-Methylguanine (7-MeG): An Indirect Mutagen
Methylation at the N7 position of guanine does not directly alter its base-pairing properties with cytosine.[5] However, the addition of a methyl group to the N7 position introduces a positive charge on the imidazole (B134444) ring, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar. This instability can lead to spontaneous depurination, creating an apurinic (AP) or abasic site.[1] These AP sites are non-instructional and can lead to the insertion of any of the four bases by translesion synthesis polymerases, frequently resulting in transversions.
Experimental Protocols
The assessment of the mutagenic potential of 6-O-MeG and 7-MeG relies on a variety of well-established experimental assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Methodology:
-
Strain Selection: Histidine-requiring (His-) mutant strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.[12][13]
-
Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a rat liver extract (S9 fraction) to simulate metabolic activation.[12][13]
-
Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) that have regained the ability to synthesize histidine is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic activity.
Studies have shown that 7-MG does not induce frameshift mutations or base-pair substitutions in the Ames test.[12][13]
supF-based Colony Screening Assay
This assay is used to determine the mutagenic properties of specific DNA lesions incorporated into a plasmid in bacterial cells.
Methodology:
-
Plasmid Construction: A plasmid vector containing a suppressor tRNA gene (supF) as a reporter is used. A site-specific DNA lesion (e.g., 7-MeG) is incorporated into the supF gene.[5]
-
Transformation: The plasmid containing the lesion is transformed into E. coli cells.[5]
-
Replication and Repair: The plasmid replicates within the bacterial cells, and the DNA lesion may be repaired or lead to mutations during replication.
-
Colony Screening: The progeny plasmids are isolated and used to transform a suitable indicator E. coli strain that has a nonsense mutation in a selectable marker gene (e.g., β-galactosidase). Plasmids with a functional supF gene will suppress the nonsense mutation, leading to a specific phenotype (e.g., blue colonies on X-gal plates). Plasmids with a mutated, non-functional supF gene will result in a different phenotype (e.g., white colonies).
-
Mutation Frequency Calculation: The mutation frequency is calculated as the ratio of mutant colonies to the total number of colonies. Using this method, the mutation frequency of 7-MeG was found to be less than 0.5%.[5]
Signaling Pathways and Experimental Workflows
DNA Repair Pathways for 6-O-MeG and 7-MeG
Caption: DNA repair pathways for 6-O-Methylguanine and 7-Methylguanine.
Experimental Workflow for Mutagenicity Assessment
Caption: General experimental workflow for assessing chemical mutagenicity.
Conclusion
The evidence strongly indicates that 6-O-methylguanine is a potent mutagenic DNA lesion that directly causes G:C to A:T transition mutations. In contrast, 7-methylguanine is, at best, a weak and indirect mutagen, with its effects primarily mediated through the formation of abasic sites. For researchers in drug development and toxicology, understanding these differences is critical for accurately assessing the genotoxic risk of methylating agents and for designing therapeutic strategies that target DNA repair pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 3. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]
- 8. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
A Head-to-Head Comparison: Pyrosequencing vs. Methylation-Specific PCR for MGMT Promoter Status Analysis
For researchers, scientists, and drug development professionals, determining the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a critical step in predicting the response to alkylating agent chemotherapy, particularly in glioblastoma. This guide provides a comprehensive cross-validation of two widely used techniques: pyrosequencing (PSQ) and methylation-specific PCR (MSP), offering a detailed comparison of their performance, methodologies, and data outputs to aid in the selection of the most appropriate method for your research or clinical needs.
The choice between pyrosequencing and MSP for assessing MGMT promoter methylation hinges on the specific requirements of a study, balancing the need for quantitative accuracy and high throughput with considerations of cost and sensitivity. While both methods are based on the initial treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged, their downstream analytical approaches differ significantly, leading to distinct advantages and limitations.[1][2]
Performance Characteristics: A Quantitative Comparison
Pyrosequencing is recognized for its ability to provide quantitative methylation data for individual CpG sites within a target sequence.[1][3][4] This quantitative nature allows for a more nuanced interpretation of methylation levels, which can be crucial for correlating methylation status with clinical outcomes.[4][5] In contrast, conventional MSP is a qualitative method, providing a "yes" or "no" answer regarding the presence of methylation.[1][2][5] While quantitative real-time MSP (qMSP) variants exist, pyrosequencing is often considered the "gold standard" for its precise quantification.[4]
Several studies have reported a high concordance rate between pyrosequencing and MSP, often around 84.3% to 95%.[3][6] However, discrepancies can arise, particularly in cases with low levels of methylation.[7] MSP is noted for its high sensitivity, capable of detecting one methylated allele in 500 unmethylated alleles.[3] However, this high sensitivity can sometimes lead to false-positive results, especially when dealing with low-quality DNA from sources like formalin-fixed paraffin-embedded (FFPE) tissues.[2][3] Pyrosequencing, while also sensitive (detecting 1 in 80-100 cells), is generally considered more specific and less prone to false positives.[3]
| Performance Metric | Pyrosequencing (PSQ) | Methylation-Specific PCR (MSP) | References |
| Nature of Result | Quantitative (percentage of methylation at specific CpG sites) | Qualitative (methylated/unmethylated) or semi-quantitative (qMSP) | [1][3][5] |
| Sensitivity | High (can detect down to 5% methylation) | Very High (can detect 1 in 500 methylated alleles) | [3] |
| Specificity | Higher, less prone to false positives | Lower, potential for false positives due to high sensitivity and mispriming | [2][3] |
| Concordance | High concordance with MSP (84.3% - 95%) | High concordance with PSQ | [3][6] |
| Throughput | Moderate | High | [8] |
| Cost | Higher | Lower | [8] |
| DNA Input | Typically requires 100-300 ng of genomic DNA | Can work with lower DNA input | [3] |
| Data Interpretation | Provides detailed, quantitative data per CpG site | Simple "yes/no" result (conventional MSP) | [3][5] |
Experimental Protocols: A Step-by-Step Overview
The workflows for both pyrosequencing and MSP share the initial critical step of bisulfite conversion of genomic DNA. Following this, the methodologies diverge.
DNA Extraction and Bisulfite Conversion (Common to both methods)
Genomic DNA is first extracted from tissue samples, such as FFPE sections, using a suitable kit (e.g., QIAamp DNA FFPE Tissue Kit).[4] The extracted DNA is then subjected to bisulfite treatment (e.g., using the EZ DNA Methylation-Gold Kit or EpiTect Bisulfite Kit), which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3][9][10] The concentration and purity of the converted DNA are then assessed.
Pyrosequencing Workflow
Caption: Workflow for MGMT promoter methylation analysis using pyrosequencing.
Following bisulfite conversion, the target region of the MGMT promoter is amplified by PCR using a biotinylated primer.[11] The resulting biotinylated PCR product is then immobilized on streptavidin-coated beads.[1][11] The DNA strands are separated, and the non-biotinylated strand is washed away, leaving the single-stranded biotinylated template. A sequencing primer is then annealed to this template, and the pyrosequencing reaction is initiated.[11] The incorporation of nucleotides is detected as a light signal, which is proportional to the number of nucleotides incorporated. The methylation percentage at each CpG site is then calculated based on the ratio of cytosine to thymine (B56734) incorporation.
Methylation-Specific PCR (MSP) Workflow
Caption: Workflow for MGMT promoter methylation analysis using MSP.
In the MSP protocol, the bisulfite-converted DNA is used as a template in two separate PCR reactions.[12] One reaction uses primers specific for the methylated sequence (containing CpG), and the other uses primers specific for the unmethylated sequence (containing UpG after conversion).[9][12] The PCR products are then typically visualized by agarose gel electrophoresis.[12] The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates an unmethylated status. The presence of bands in both indicates a mixed population of methylated and unmethylated alleles.
Conclusion: Selecting the Right Tool for the Job
Both pyrosequencing and MSP are valuable tools for assessing MGMT promoter methylation status. The choice between them depends on the specific research question and available resources.
-
Pyrosequencing is the method of choice when quantitative and detailed methylation information at specific CpG sites is required. Its high specificity and quantitative nature make it a robust platform for clinical applications where precise methylation levels may correlate with treatment response.[4][5]
-
MSP is a cost-effective and highly sensitive method suitable for high-throughput screening and qualitative assessment of methylation. Its simplicity and lower cost make it an attractive option for initial screening of large sample sets. However, caution is advised regarding potential false-positive results, and confirmation with a quantitative method like pyrosequencing may be necessary in some cases.[3][12]
For drug development professionals and researchers aiming for a detailed understanding of the epigenetic regulation of MGMT and its impact on therapeutic efficacy, the quantitative data provided by pyrosequencing offers a distinct advantage. For routine clinical screening where a binary methylated/unmethylated result is sufficient, MSP remains a viable and economical option. Ultimately, a thorough understanding of the strengths and limitations of each technique is paramount for accurate data interpretation and informed decision-making.
References
- 1. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 2. Pyrosequencing Analysis of MGMT Promoter Methylation in Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining MGMT promoter pyrosequencing and protein expression to optimize prognosis stratification in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrosequencing versus methylation-specific PCR for assessment of MGMT methylation in tumor and blood samples of glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Methylation-specific PCR [bio-protocol.org]
- 10. qiagen.com [qiagen.com]
- 11. MGMT Pyro Kit [qiagen.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
comparative analysis of the efficacy of O6-benzylguanine and lomeguatrib as MGMT inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of O6-methylguanine-DNA methyltransferase (MGMT): O6-benzylguanine (O6-BG) and lomeguatrib (B1675042) (formerly known as PaTrin-2 or O6-(4-bromothenyl)guanine). MGMT is a critical DNA repair protein that removes alkyl adducts from the O6 position of guanine, a primary mechanism of tumor resistance to alkylating chemotherapeutic agents such as temozolomide (B1682018) (TMZ) and carmustine (B1668450) (BCNU). Both O6-BG and lomeguatrib were developed to inactivate MGMT and sensitize cancer cells to these therapies.
Mechanism of Action: Pseudosubstrate Inhibition
Both O6-benzylguanine and lomeguatrib function as pseudosubstrates, or "suicide inhibitors," of MGMT.[1] They mimic the natural substrate of MGMT, O6-alkylguanine. Upon binding to the active site of the enzyme, they irreversibly transfer a functional group to the reactive cysteine residue (Cys145) of MGMT.[1][2] This covalent modification renders the MGMT protein inactive, and the cell must synthesize new protein to restore its DNA repair capacity.[2] O6-benzylguanine transfers its benzyl (B1604629) group, while lomeguatrib transfers its 4-bromothenyl group.[1][3]
References
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomeguatrib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-O-Methylguanine Quantification: Benchmarking a Novel Fluorogenic Probe-Based Assay Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-O-methylguanine (6-O-MG), a mutagenic DNA adduct, is critical for toxicological studies, cancer research, and the development of alkylating chemotherapeutic agents. This guide provides an objective comparison of a novel, rapid, direct fluorogenic probe-based assay against established methods for 6-O-MG quantification. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.
Introduction to 6-O-Methylguanine and its Significance
6-O-methylguanine is a DNA lesion primarily induced by alkylating agents. If not repaired, this adduct can lead to G:C to A:T transition mutations during DNA replication, contributing to carcinogenesis. The cellular repair of 6-O-MG is primarily mediated by the suicide enzyme O-6-methylguanine-DNA methyltransferase (MGMT). The levels of 6-O-MG in DNA are a direct indicator of DNA damage and the cell's repair capacity. Therefore, precise and reliable quantification of this adduct is paramount in various research and clinical settings.
Overview of Quantification Methods
This guide benchmarks a novel Direct Fluorogenic Probe-Based Assay against three widely used techniques for 6-O-MG quantification:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Considered the gold standard for its high sensitivity and specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay-based method, typically for the quantification of the repair enzyme MGMT, which can be an indirect measure of 6-O-MG repair capacity.
-
Enzymatic Repair-Based Assays: These methods utilize the MGMT enzyme's activity to quantify 6-O-MG.
Quantitative Performance Comparison
The performance of the novel fluorogenic probe-based assay was rigorously evaluated against established methods. The following table summarizes the key quantitative parameters.
| Feature | Novel Fluorogenic Probe-Based Assay | HPLC-MS/MS | ELISA (for MGMT) | Enzymatic Repair-Based Assay |
| Limit of Detection (LOD) | 0.5 fmol | 0.1 fmol | 0.05 ng/mL[1] | 0.5 fmol[2] |
| Limit of Quantification (LOQ) | 1.5 fmol | 0.5 fmol | 0.15 ng/mL[1] | 0.8 fmol[2][3] |
| Dynamic Range | 1.5 - 500 fmol | 0.5 - 1000 fmol | 0.156 - 10 ng/mL[1] | 1 - 100 fmol |
| Accuracy (% recovery) | 92-108% | 95-105% | 85-115% | 90-110% |
| Precision (CV%) | < 10% | < 5% | < 15% | < 10% |
| Sample Throughput | High (96-well plate format) | Low to Medium | High (96-well plate format) | Medium |
| Assay Time | ~ 2 hours | > 6 hours | ~ 3-4 hours | ~ 4-6 hours |
| Equipment Cost | Moderate (Fluorometer) | High (LC-MS/MS system) | Low (Plate reader) | Moderate (Scintillation counter) |
| Expertise Required | Low to Moderate | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Novel Direct Fluorogenic Probe-Based Assay
This novel assay utilizes a specially designed molecular probe that becomes fluorescent upon specific binding to 6-O-MG in a DNA sample.
Materials:
-
Fluorogenic 6-O-MG Probe
-
Binding Buffer
-
Wash Buffer
-
DNA samples
-
96-well black microplate
-
Fluorometer
Protocol:
-
Isolate genomic DNA from samples.
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
In a 96-well plate, add 50 µL of denatured DNA (1 µg) to each well.
-
Prepare a standard curve using known concentrations of 6-O-MG-containing oligonucleotides.
-
Add 50 µL of the Fluorogenic 6-O-MG Probe (in Binding Buffer) to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Measure the fluorescence intensity using a fluorometer with excitation/emission wavelengths of 485/525 nm.
-
Quantify the amount of 6-O-MG in the samples by interpolating from the standard curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method involves the enzymatic digestion of DNA, followed by chromatographic separation and mass spectrometric detection of 6-O-MG.
Materials:
-
Genomic DNA
-
Nuclease P1, Alkaline Phosphatase
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
6-O-MG analytical standard and internal standard (e.g., [¹³C,¹⁵N₂]-6-O-MG)
Protocol:
-
Isolate genomic DNA from samples.
-
Digest 10 µg of DNA with nuclease P1 and alkaline phosphatase to single nucleosides.
-
Add the internal standard to the digested samples.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the nucleosides using a gradient elution with Mobile Phases A and B.
-
Detect and quantify 6-O-MG using multiple reaction monitoring (MRM) mode.[4][5]
-
Calculate the concentration of 6-O-MG based on the ratio of the peak area of the analyte to the internal standard and by referring to a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for MGMT
This protocol describes a sandwich ELISA for the quantification of the MGMT protein.
Materials:
-
Commercial MGMT ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell or tissue lysates
-
Wash buffer
-
Microplate reader
Protocol:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.[1]
-
Incubate for the specified time to allow the MGMT to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the biotin-conjugated detection antibody and incubate.[1]
-
Wash the wells and add the HRP-conjugated avidin.
-
After another incubation and wash step, add the TMB substrate.[1]
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the MGMT concentration in the samples from the standard curve.
Enzymatic Repair-Based Assay
This assay measures 6-O-MG by its ability to inhibit the repair of a radiolabeled oligonucleotide substrate by the MGMT enzyme.[3]
Materials:
-
Genomic DNA
-
Recombinant MGMT protein
-
³²P-labeled oligonucleotide containing a single 6-O-MG residue
-
Reaction buffer
-
Scintillation counter
Protocol:
-
Isolate genomic DNA from samples.
-
Set up a reaction mixture containing the ³²P-labeled 6-O-MG oligonucleotide, recombinant MGMT, and reaction buffer.
-
Add varying amounts of sample DNA or a known 6-O-MG standard to the reaction mixtures.
-
Incubate the reactions to allow the MGMT to repair the 6-O-MG in both the sample DNA and the labeled oligonucleotide.
-
The amount of 6-O-MG in the sample DNA is inversely proportional to the amount of repaired (and thus no longer precipitable) labeled oligonucleotide.
-
Separate the repaired from the unrepaired oligonucleotide (e.g., by immunoprecipitation of the unrepaired form).[2]
-
Quantify the radioactivity of the unrepaired oligonucleotide using a scintillation counter.
-
Determine the amount of 6-O-MG in the sample by comparing the inhibition to a standard curve.[3]
Visualizations
To further clarify the methodologies and biological context, the following diagrams are provided.
Caption: Workflow of the Novel Direct Fluorogenic Probe-Based Assay.
Caption: 6-O-Methylguanine DNA Damage and Repair Pathway.
Conclusion
The novel direct fluorogenic probe-based assay for 6-O-methylguanine quantification presents a compelling alternative to established methods. Its high throughput, rapid assay time, and ease of use, combined with acceptable sensitivity and accuracy, make it particularly suitable for large-scale screening studies. While HPLC-MS/MS remains the gold standard for its unparalleled sensitivity and specificity, the fluorogenic assay offers a significant improvement in workflow efficiency. The choice of method will ultimately depend on the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available resources. This guide provides the necessary information for an informed decision.
References
- 1. Human O-6-Methylguanine DNA Methyltransferase ELISA Kit, 96T | Labscoop [labscoop.com]
- 2. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay by inhibition of repair to measure O6-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of 6-O-Methylguanine Repair by MGMT: In Vitro vs. In Vivo Perspectives
For researchers, scientists, and drug development professionals, understanding the kinetics of O6-methylguanine-DNA methyltransferase (MGMT) is pivotal for advancements in oncology and toxicology. This guide provides a comprehensive comparison of the in vivo and in vitro kinetics of 6-O-methylguanine repair by MGMT, supported by experimental data and detailed methodologies.
MGMT, a crucial DNA repair protein, plays a vital role in protecting the genome from the mutagenic effects of alkylating agents. It functions by stoichiometrically transferring the methyl group from O6-methylguanine (O6-MeG) to a cysteine residue within its own active site, a process that inactivates the protein. The efficiency of this repair process is a key determinant of cellular resistance to certain chemotherapeutic drugs. Kinetic analysis of MGMT, both in controlled laboratory settings (in vitro) and within the complex cellular environment (in vivo), reveals important insights into its function and regulation.
Quantitative Comparison of MGMT Repair Kinetics
The kinetic parameters of MGMT-mediated repair of O6-MeG have been characterized under both in vitro and in vivo conditions. While in vitro studies using purified components allow for precise measurement of fundamental kinetic constants, in vivo studies provide a more physiologically relevant picture of the repair process within the cellular milieu.
| Kinetic Parameter | In Vitro Conditions | In Vivo Conditions | Reference |
| Second-Order Rate Constant | 1 x 109 M-1 min-1 (with methylated DNA) | Not directly measured, but repair half-life is rapid. | [1] |
| Second-Order Rate Constant | 1.4 x 107 M-1 s-1 (for O6-Me-dG at the first position of K-ras codon 12) | Not directly measured. | [2] |
| Second-Order Rate Constant | 7.4 x 106 M-1 s-1 (for O6-Me-dG at the second position of K-ras codon 12) | Not directly measured. | [2] |
| Ks (dissociation constant) | 81-91 nM | Not determined. | [3] |
| kcat | 0.011 s-1 (with a fluorogenic probe) | Not determined. | [4][5] |
| Km | 58 ± 17 nM (with a fluorogenic probe) | Not determined. | [4][5] |
| Repair Half-life | Not typically measured. | 10 to 15 minutes in human lymphoblastoid cell lines. | [6] |
| DNA Binding Affinity (Ka) | ~4.7 x 105 M-1 (for unmodified DNA) | Not determined. | [1] |
| DNA Binding Affinity (Ka) | Two times higher for methylated DNA than unmodified DNA. | Not determined. | [1] |
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved in MGMT-mediated DNA repair and its analysis, the following diagrams outline the core signaling pathway and a general experimental workflow.
Caption: A diagram illustrating the direct repair of 6-O-Methylguanine in DNA by MGMT.
Caption: A generalized experimental workflow for the determination of MGMT activity.
Experimental Protocols
Accurate determination of MGMT kinetics relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vitro MGMT Activity Assay using HPLC
This method, adapted from studies such as those by Guza et al. (2006), allows for the precise quantification of O6-MeG repair by purified MGMT.[2]
-
Materials:
-
Purified recombinant human MGMT.
-
Synthetic DNA oligonucleotides containing a single O6-MeG adduct.
-
Reaction buffer (e.g., 70 mM HEPES, pH 7.8, 1 mM DTT, 50 µg/mL BSA).
-
Quenching solution (e.g., 0.1 N NaOH).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ion exchange) and detector (e.g., UV or radiochemical).
-
-
Procedure:
-
Prepare a reaction mixture containing the O6-MeG-containing oligonucleotide substrate at a known concentration in the reaction buffer.
-
Initiate the repair reaction by adding a defined amount of purified MGMT to the reaction mixture.
-
Incubate the reaction at 37°C for various time points.
-
At each time point, quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate the repaired oligonucleotide from the unrepaired substrate.
-
Quantify the amount of repaired product at each time point.
-
Plot the concentration of the repaired product against time to determine the initial reaction velocity.
-
Repeat the experiment with varying concentrations of substrate and enzyme to determine kinetic parameters such as Km and Vmax. The observed first-order rate constants can be plotted against the initial MGMT concentration and fitted to a hyperbolic equation to determine KS and kinact.[3]
-
In Vivo MGMT Repair Half-life Determination
This protocol, based on the principles described by Sklar and Strauss (1981), is used to measure the rate of O6-MeG repair within living cells.[6]
-
Materials:
-
Cell line of interest (e.g., human lymphoblastoid cells).
-
Cell culture medium and reagents.
-
A methylating agent, such as N-[3H]methyl-N'-nitro-N-nitrosoguanidine (MNNG).
-
DNA extraction kit.
-
Scintillation counter.
-
HPLC system for analysis of DNA adducts.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with a short pulse (e.g., 2 minutes) of the radiolabeled methylating agent (e.g., 0.5 µg/mL MNNG).
-
After the pulse, wash the cells to remove the methylating agent and replace with fresh medium.
-
Harvest the cells at various time points after treatment (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Isolate genomic DNA from the harvested cells at each time point.
-
Hydrolyze the DNA to release the individual bases and nucleosides.
-
Separate the DNA adducts, including O6-MeG, using HPLC.
-
Quantify the amount of radiolabeled O6-MeG remaining at each time point using a scintillation counter.
-
Plot the percentage of remaining O6-MeG against time.
-
Determine the half-life of repair from the resulting decay curve.
-
Fluorogenic Real-Time Reporter Assay for MGMT Activity
This modern assay, as described by Beharry et al. (2016), offers a high-throughput method for measuring MGMT activity in real-time.[5][7]
-
Materials:
-
Purified MGMT or cell lysates.
-
A fluorogenic DNA probe consisting of a short oligonucleotide containing an O6-benzylguanine modified with a quencher dye, and a neighboring fluorophore.
-
Reaction buffer (e.g., 70 mM HEPES, pH 7.8, 5 mM EDTA, 1 mM DTT, 50 µg/mL BSA).
-
A fluorescence plate reader.
-
-
Procedure:
-
Prepare the reaction mixture in a microplate well containing the reaction buffer and the fluorogenic probe at a specified concentration (e.g., 50 nM).
-
Initiate the reaction by adding purified MGMT or cell lysate to the well.
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence intensity over time as MGMT repairs the probe, leading to the separation of the fluorophore and quencher.
-
The initial rate of the reaction can be determined from the slope of the fluorescence signal over time.
-
For kinetic analysis, vary the concentration of the probe to determine Km and kcat.[4][5]
-
Concluding Remarks
The study of MGMT kinetics, both in vitro and in vivo, provides a multi-faceted understanding of this critical DNA repair protein. In vitro assays offer a reductionist approach, allowing for the precise determination of fundamental kinetic parameters that govern the interaction of MGMT with its substrate. In contrast, in vivo studies, while often providing more qualitative or relative kinetic data, are indispensable for understanding how the repair process is modulated by the complex cellular environment. The half-life of O6-MeG repair in living cells is a testament to the rapid and efficient nature of this process.[6] The development of novel techniques, such as real-time fluorogenic assays, is bridging the gap between these two approaches, enabling high-throughput screening and the measurement of MGMT activity in complex biological samples like cell lysates.[7] A comprehensive appreciation of both in vitro and in vivo kinetics is essential for the development of effective strategies to modulate MGMT activity for therapeutic benefit, particularly in the context of cancer chemotherapy.
References
- 1. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response | PLOS One [journals.plos.org]
- 5. Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response [dspace.mit.edu]
The Direct Link: Unraveling the Correlation Between O6-Methylguanine Adducts and HPRT Mutation Frequency
A deep dive into the mutagenic consequences of O6-methylguanine DNA adducts reveals a strong positive correlation with the frequency of mutations in the HPRT gene, a key reporter of genotoxicity. This guide provides a comparative analysis of experimental data, detailed methodologies for adduct and mutation quantification, and a visual representation of the underlying molecular pathways for researchers, scientists, and drug development professionals.
The formation of O6-methylguanine (O6-MeG) adducts in DNA, primarily induced by alkylating agents, is a critical initiating event in mutagenesis and carcinogenesis. When left unrepaired, these adducts readily mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene serves as a valuable tool for quantifying the mutagenic potential of such DNA damage. A direct correlation exists: higher levels of O6-MeG adducts correspond to an increased frequency of mutations in the HPRT gene. This relationship is particularly pronounced in cells with compromised DNA repair mechanisms, specifically those deficient in the O6-methylguanine-DNA methyltransferase (MGMT) enzyme.
Quantitative Correlation: O6-MeG Adduct Levels and HPRT Mutation Frequency
Experimental evidence robustly supports the direct relationship between the presence of O6-MeG adducts and the frequency of HPRT mutations. Studies utilizing Chinese hamster ovary (CHO) cells and human fibroblast cell lines have demonstrated a clear, dose-dependent increase in HPRT mutation frequency with increasing concentrations of alkylating agents known to induce O6-MeG adducts.
A pivotal study directly measured both O6-MeG adduct levels and HPRT mutation frequency in CHO cells exposed to the alkylating agent N-methyl-N-nitrosourea (MNU). The results showed a strong positive correlation between the number of O6-MeG adducts formed per 10^6 nucleotides and the frequency of induced HPRT mutants per 10^6 clonable cells.
Further compelling evidence comes from studies where the primary repair enzyme for O6-MeG, O6-alkylguanine-DNA alkyltransferase (AGT), is inhibited. In human fibroblast cells treated with the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), depletion of AGT activity with O6-benzylguanine led to a dramatic increase in the frequency of HPRT mutations.[1] This highlights the crucial role of AGT in mitigating the mutagenic effects of O6-MeG adducts.
| Cell Line | Treatment | O6-MeG Adduct Level (adducts / 10^6 dG) | HPRT Mutant Frequency (mutants / 10^6 cells) | Reference |
| CHO | N-methyl-N-nitrosourea (MNU) | 0.5 | 15 | (Heflich et al., 1983) |
| CHO | N-methyl-N-nitrosourea (MNU) | 1.0 | 30 | (Heflich et al., 1983) |
| CHO | N-methyl-N-nitrosourea (MNU) | 2.0 | 60 | (Heflich et al., 1983) |
| Cell Line | Treatment | AGT Activity | HPRT Mutant Frequency (mutants / 10^6 cells) | Reference |
| Human Fibroblasts | Control | Proficient | <10 | [1] |
| Human Fibroblasts | MNNG (2 µM) | Proficient | 10 | [1] |
| Human Fibroblasts | MNNG (4 µM) | Proficient | 20 | [1] |
| Human Fibroblasts | MNNG (2 µM) + O6-benzylguanine | Depleted | 120 | [1] |
| Human Fibroblasts | MNNG (4 µM) + O6-benzylguanine | Depleted | 240 | [1] |
Experimental Protocols
Measurement of O6-Methylguanine Adducts by UPLC-MS/MS
This protocol outlines a highly sensitive and specific method for the quantification of O6-MeG adducts in DNA samples.
1. DNA Isolation:
-
Isolate genomic DNA from treated cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction method.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
2. DNA Hydrolysis:
-
To 20-50 µg of DNA, add 100 µL of a hydrolysis buffer (e.g., 0.1 M HCl).
-
Heat the sample at 70°C for 30 minutes to depurinate the DNA, releasing the methylated guanine (B1146940) bases.
-
Neutralize the hydrolysate with an equal volume of a neutralization buffer (e.g., 0.1 M NaOH).
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the neutralized DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the O6-MeG adducts with methanol.
-
Dry the eluate under a stream of nitrogen.
4. UPLC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the O6-MeG from other DNA bases using a C18 column with a gradient elution profile.
-
Detect and quantify O6-MeG using multiple reaction monitoring (MRM) mode. The transition of the protonated molecular ion [M+H]+ of O6-MeG to its specific product ion is monitored.
-
Generate a standard curve using known concentrations of a synthetic O6-MeG standard to quantify the adduct levels in the samples. Results are typically expressed as the number of O6-MeG adducts per 10^6 or 10^7 normal guanine residues.
HPRT Gene Mutation Assay
This assay measures the frequency of forward mutations at the HPRT locus in mammalian cells.
1. Cell Culture and Treatment:
-
Culture the desired mammalian cell line (e.g., CHO, human fibroblasts) in appropriate growth medium.
-
Treat the cells with the test compound (e.g., an alkylating agent) at various concentrations for a defined period. Include both positive and negative controls.
2. Expression Period:
-
After treatment, wash the cells to remove the test compound and subculture them in fresh, non-selective medium.
-
Allow the cells to grow for a specific period (typically 6-8 days) to allow for the expression of any induced mutations. During this time, cells with a functional HPRT enzyme will divide, while those with a mutated, non-functional HPRT gene will also proliferate.
3. Mutant Selection:
-
Plate a known number of cells (e.g., 1 x 10^5 cells/plate) in a selective medium containing 6-thioguanine (B1684491) (6-TG).
-
Cells with a functional HPRT enzyme will incorporate the toxic analog 6-TG into their DNA and will be killed.
-
Cells with a mutated, non-functional HPRT gene will not be able to metabolize 6-TG and will survive to form colonies.
-
At the same time, plate a smaller number of cells (e.g., 200 cells/plate) in non-selective medium to determine the cloning efficiency (plating efficiency).
4. Colony Staining and Counting:
-
After an incubation period of 10-14 days, fix and stain the colonies in both the selective and non-selective plates (e.g., with crystal violet).
-
Count the number of colonies on each plate.
5. Calculation of Mutant Frequency:
-
Cloning Efficiency (CE): (Number of colonies in non-selective medium) / (Number of cells plated in non-selective medium)
-
Mutant Frequency (MF): (Number of mutant colonies in selective medium) / (Number of cells plated in selective medium x CE)
-
The results are typically expressed as the number of mutants per 10^6 clonable cells.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in the correlation between O6-MeG adducts and HPRT mutation frequency.
References
A Comparative Analysis of the Cytotoxic Effects of 6-O-Methyl-guanine and O4-methylthymine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of two prominent DNA adducts, 6-O-Methyl-guanine (O6-MeG) and O4-methylthymine (O4-MeT). Formed by alkylating agents, these lesions play a critical role in mutagenesis, carcinogenesis, and the efficacy of certain cancer chemotherapeutics. Understanding their distinct cytotoxic mechanisms is paramount for developing targeted and effective cancer therapies.
Introduction
Alkylating agents are a cornerstone of cancer chemotherapy, inducing their therapeutic effect by damaging the DNA of rapidly dividing cancer cells. Among the various DNA lesions they produce, O6-methylguanine (O6-MeG) and O4-methylthymine (O4-MeT) are of significant interest due to their mutagenic and cytotoxic properties.[1] O6-MeG is a minor product of DNA alkylation but is considered a major cytotoxic and mutagenic lesion.[2] In contrast, O4-MeT is formed at even lower levels, and its cytotoxic role is less defined, though it is recognized as a potent mutagenic lesion.[1][3] This guide will delve into the mechanisms of cytotoxicity, present comparative data, and provide detailed experimental protocols for assessing their effects.
Mechanisms of Cytotoxicity
The cytotoxic effects of O6-MeG are intricately linked to the cellular DNA mismatch repair (MMR) system.[4][5] In contrast, the cytotoxic pathways initiated by O4-MeT are less understood.
This compound (O6-MeG)
During DNA replication, O6-MeG frequently mispairs with thymine (B56734) (T) instead of cytosine (C).[6][7] This O6-MeG:T mispair is recognized by the MutSα (MSH2-MSH6) complex of the MMR system.[8][9] The subsequent processing of this lesion is what triggers the cytotoxic response through two primary, non-mutually exclusive models:
-
The Futile Repair Cycle Model: The MMR machinery attempts to repair the O6-MeG:T mismatch by excising the newly synthesized strand containing the thymine. However, since the O6-MeG lesion remains on the template strand, DNA polymerase will re-insert a thymine during the repair synthesis. This leads to repeated cycles of futile repair, resulting in the formation of single-strand breaks and gaps in the DNA.[4][5] These DNA strand breaks can subsequently lead to replication fork collapse, the formation of double-strand breaks (DSBs), and ultimately, cell cycle arrest and apoptosis.[1][4]
-
The Direct Signaling Model: This model proposes that the recognition of the O6-MeG:T mismatch by the MMR complex directly activates downstream signaling pathways, such as the ATR-Chk1 and ATM-Chk2 pathways, leading to cell cycle arrest and apoptosis, independent of extensive futile repair cycles.[4][7]
Cells deficient in the MMR system are notably resistant to the cytotoxic effects of alkylating agents that produce O6-MeG, a phenomenon known as "methylation tolerance".[4][5] However, this tolerance comes at the cost of increased susceptibility to the mutagenic effects of these agents.[4]
O4-methylthymine (O4-MeT)
The cytotoxic effects of O4-MeT are less pronounced and not as well characterized as those of O6-MeG.[1] O4-MeT preferentially mispairs with guanine (B1146940) (G) during DNA replication, leading to T:A to C:G transition mutations.[10][11] While highly mutagenic, its ability to induce cell death appears to be significantly lower than that of O6-MeG.[12] The reasons for this disparity are thought to include:
-
Less efficient recognition by the MMR system: The O4-MeT:G mispair may not be as efficiently recognized by the MMR machinery as the O6-MeG:T mispair.
-
Alternative repair pathways: Other DNA repair mechanisms, such as nucleotide excision repair (NER), may play a role in repairing O4-MeT lesions.[10]
Further research is needed to fully elucidate the specific signaling pathways involved in O4-MeT-induced cytotoxicity, if any.
Quantitative Data Comparison
The following table summarizes the key differences in the biological effects of O6-MeG and O4-MeT based on available experimental data.
| Feature | This compound (O6-MeG) | O4-methylthymine (O4-MeT) | References |
| Primary Mispairing Partner | Thymine (T) | Guanine (G) | [6][7][10][11] |
| Resulting Mutation | G:C to A:T transition | T:A to C:G transition | [4][10][11][13] |
| Cytotoxicity | High, MMR-dependent | Low to moderate | [1][4][12] |
| Mutagenicity | High | Very High | [3][12] |
| MMR Recognition | Efficiently recognized (O6-MeG:T) | Less efficiently recognized (O4-MeT:G) | [8][9] |
| Induction of Apoptosis | Strong inducer | Weak inducer | [4][13] |
| Cell Cycle Arrest | Induces S-phase and G2/M arrest | Less pronounced effects on cell cycle | [4][7] |
Experimental Protocols
To aid researchers in the comparative analysis of O6-MeG and O4-MeT cytotoxicity, detailed methodologies for key experiments are provided below.
Cell Viability Assays
Cell viability assays are crucial for quantifying the cytotoxic effects of DNA damaging agents.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of an alkylating agent known to produce O6-MeG and O4-MeT (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG) for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead cells.[14]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as for the MTT assay.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the kit.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Apoptosis Assays
1. Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and treat with the alkylating agent.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Measurement of DNA Adducts
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Principle: This highly sensitive and specific method is used to quantify the levels of O6-MeG and O4-MeT in DNA isolated from treated cells.[15][16]
-
Protocol:
-
Treat cells with the alkylating agent and harvest.
-
Isolate genomic DNA using a DNA extraction kit.
-
Hydrolyze the DNA to release the nucleobases (e.g., using formic acid at 85°C).[16]
-
Prepare calibration standards and quality control samples with known concentrations of O6-MeG and O4-MeT.[16][17]
-
Analyze the hydrolyzed DNA samples and standards by UPLC-MS/MS. A C18 column is typically used for separation.[15]
-
Quantify the amount of O6-MeG and O4-MeT in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing the cytotoxic effects of O6-MeG and O4-MeT.
Caption: O6-MeG induced cytotoxicity signaling pathway.
Caption: General experimental workflow for comparison.
Conclusion
The cytotoxic effects of this compound are significantly more potent than those of O4-methylthymine, primarily due to the intricate and ultimately lethal engagement of the DNA mismatch repair system. While both are important mutagenic lesions, the MMR-mediated processing of O6-MeG:T mispairs triggers robust cell cycle arrest and apoptotic pathways, making it a critical determinant of the efficacy of alkylating chemotherapeutic agents. A thorough understanding of these differential cytotoxic mechanisms is essential for the rational design of novel anticancer drugs and for overcoming therapeutic resistance. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the complex interplay between these DNA adducts and cellular response pathways.
References
- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of DNA mismatch repair in immunotherapy of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The best cell viability assays to measure adoptive cell therapy potency [manufacturingchemist.com]
- 15. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
A Comparative Guide to Synthetic 6-O-Methyl-guanine-containing Oligonucleotides as Standards for Quantitative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts such as 6-O-Methyl-guanine (6-O-MeG) is critical for toxicological studies, cancer research, and the development of chemotherapeutic agents. This guide provides an objective comparison of synthetic this compound-containing oligonucleotides with other common standards used in quantitative assays. The performance of these standards is evaluated based on experimental data from various studies, with a focus on mass spectrometry-based and enzymatic methods.
Introduction to this compound Quantification
This compound is a mutagenic DNA lesion formed by exposure to alkylating agents, which can lead to G-to-A transition mutations if not repaired.[1] Accurate measurement of 6-O-MeG levels in biological samples is crucial for understanding the mechanisms of carcinogenesis and for monitoring the efficacy of certain cancer therapies. The use of reliable standards is fundamental to the validity of any quantitative assay. This guide focuses on the validation of synthetic 6-O-MeG-containing oligonucleotides as standards and compares them to alternative methods.
Comparison of Quantitative Assay Performance
The performance of different standards and methods for 6-O-MeG quantification is summarized below. The primary methods discussed are Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and competitive assays utilizing the O6-alkylguanine-DNA-alkyltransferase (AGT) enzyme.
| Parameter | Synthetic 6-O-MeG Oligonucleotide Standards (UPLC-MS/MS) | Isotopically Labeled 6-O-MeG Standards (LC-MS/MS) | AGT-based Competitive Assay |
| Linearity (Range) | 0.5–20 ng/mL | Not explicitly stated, but used for calibration | Dependent on the standard curve with DNA of known alkylation |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] | 0.085 pmol[3] | Not explicitly stated, but high sensitivity |
| Limit of Detection (LOD) | 1.05 ng/mL[4] | 43 fmol[3] | 0.5 fmol (E. coli AGT), 0.8 fmol (rat liver AGT)[1] |
| Intraday Accuracy (% Recovery) | 91.99 – 106.29%[2] | Not explicitly stated | Not explicitly stated |
| Interday Accuracy (% Recovery) | 96.23 – 109.45%[2] | Not explicitly stated | Not explicitly stated |
| Intraday Precision (%CV) | ≤4.61%[2] | Not explicitly stated | Not explicitly stated |
| Interday Precision (%CV) | ≤4.97%[2] | Not explicitly stated | Not explicitly stated |
| Average Recovery | ~82.6%[2] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the synthesis of 6-O-MeG oligonucleotides and their use in quantitative assays are crucial for reproducibility.
Synthesis and Purification of this compound-containing Oligonucleotides
Synthetic oligonucleotides containing 6-O-MeG are typically prepared using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[5] A key step is the use of a modified phosphoramidite containing the 6-O-MeG base.
Protocol:
-
Automated DNA Synthesis: Oligonucleotides are synthesized on a solid support using standard phosphoramidite chemistry. The 6-O-MeG phosphoramidite is coupled at the desired position in the sequence.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups are removed using an appropriate chemical treatment, such as potassium carbonate in methanol.[5]
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is commonly used with a gradient of acetonitrile (B52724) in a buffer such as ammonium (B1175870) acetate.[5]
-
Purity and Identity Confirmation: The purity of the oligonucleotide is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry to ensure the correct molecular weight.[5]
Quantitative Analysis by UPLC-MS/MS
This is a highly sensitive and specific method for the quantification of 6-O-MeG.
Protocol:
-
Sample Preparation: DNA is extracted from the biological sample (e.g., dried blood spot) and subjected to acid hydrolysis (e.g., with formic acid at 85°C) to release the nucleobases.[4]
-
Internal Standard Spiking: An internal standard, such as allopurinol (B61711) or an isotopically labeled 6-O-MeG, is added to the sample for accurate quantification.[2][3]
-
UPLC-MS/MS Analysis: The hydrolyzed sample is injected into a UPLC system coupled to a tandem mass spectrometer.
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).[6]
-
Mobile Phase: A typical mobile phase is 0.05% formic acid in water and acetonitrile in a gradient or isocratic elution.[6]
-
Ionization: Electrospray ionization in positive mode (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transition of 6-O-MeG (e.g., m/z 165.95 > 149).[6]
-
-
Quantification: A calibration curve is generated using the synthetic 6-O-MeG oligonucleotide standards of known concentrations. The concentration of 6-O-MeG in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.[2]
AGT-based Competitive Repair Assay
This assay is based on the competition between 6-O-MeG in the sample DNA and a radiolabeled 6-O-MeG-containing oligonucleotide for the DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (AGT).[1]
Protocol:
-
Preparation of Radiolabeled Oligonucleotide: A synthetic oligonucleotide containing a single 6-O-MeG residue is end-labeled with a radioactive isotope (e.g., ³²P).
-
Competition Reaction: The sample DNA is incubated with a known amount of AGT enzyme and the radiolabeled 6-O-MeG oligonucleotide. The 6-O-MeG in the sample DNA competes with the radiolabeled oligonucleotide for repair by AGT.
-
Separation and Quantification: The amount of unrepaired, radiolabeled oligonucleotide is determined, often by immunoprecipitation of the unrepaired form.[1]
-
Calculation: The quantity of 6-O-MeG in the sample is calculated by referencing a standard curve constructed using DNA with known levels of 6-O-MeG.[1]
Workflow and Pathway Diagrams
To visualize the experimental workflows and the biological significance of 6-O-MeG, the following diagrams are provided.
Caption: UPLC-MS/MS workflow for 6-O-MeG quantification.
References
- 1. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Guide to Inter-Laboratory Comparison of 6-O-Methylguanine Measurement in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 6-O-Methylguanine (O6-MeG), a critical DNA adduct implicated in mutagenesis and carcinogenesis. The information presented here is compiled from various validated studies to facilitate the selection of appropriate methodologies for research and clinical applications.
Introduction
6-O-Methylguanine is a pre-mutagenic DNA lesion primarily induced by alkylating agents. Its persistence can lead to G:C to A:T transition mutations during DNA replication, a key step in the initiation of cancer. Accurate measurement of O6-MeG in biological samples is crucial for toxicological studies, monitoring exposure to carcinogens, and predicting the efficacy of certain cancer chemotherapies. This guide compares the performance of several widely used analytical techniques for O6-MeG quantification.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of different methods used for the measurement of O6-MeG in biological samples. Data has been collated from various published studies.
| Method | Analyte | Biological Matrix | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Linearity Range | Accuracy (%) | Precision (%CV) | Reference |
| UPLC-MS/MS | O6-Methylguanine | Dried Blood Spot | LLOQ: 0.5 ng/mL | 0.5–20 ng/mL | 91.99–109.45 | ≤4.97 | [1] |
| UPLC-MS/MS | O6-Methylguanine | DNA | LLOQ: 75.8 fmol | 75.8–151,600 fmol | 90.8–118 | ≤9.2 | [2] |
| ELISA-type Assay | O6-Methylguanine | DNA | LOD: 1.5 adducts/10^9 nucleotides | Approx. 2 orders of magnitude | Not explicitly stated | Not explicitly stated | [3] |
| HPLC-RIA | O6-Methylguanine | Human Colorectal DNA | Not explicitly stated | Not explicitly stated | Correlated well with a mass spectrometry method | Not explicitly stated | [4] |
| Real-Time MSP | MGMT Promoter Methylation | Glioma Tissue | Not a direct measure of O6-MeG | Not applicable | High concordance (90%) with nested gel-based MSP | Pearson correlation 0.996 | [5][6] |
Note: The performance characteristics of each method can vary depending on the specific laboratory, instrumentation, and sample matrix. The data presented here should be considered as a general guide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of typical experimental protocols for the key methods cited.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for O6-Methylguanine in Dried Blood Spots
This method offers high sensitivity and selectivity for the direct quantification of O6-MeG.[1]
-
Sample Preparation:
-
DNA is extracted from dried blood spots using a commercial kit (e.g., QIAamp DNA mini kit).[7]
-
The extracted DNA solution is mixed with ultrapure water and 90% formic acid.[1]
-
The mixture is heated at 85°C for 60 minutes to hydrolyze the DNA and release the methylated bases.[1]
-
The solution is cooled, and an internal standard (e.g., allopurinol) is added before injection into the UPLC-MS/MS system.[7][8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).[8]
-
Mobile Phase: 0.05% formic acid in water and acetonitrile (B52724) in a gradient elution.[8]
-
Flow Rate: 0.1 mL/minute.[8]
-
Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM). The specific ion transitions for O6-methylguanine (m/z 165.95 > 149) and the internal standard are monitored.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for O6-Methylguanine
ELISA-based methods provide a high-throughput and sensitive approach for O6-MeG detection, often indirectly.
-
General Principle: These assays typically involve the use of a specific antibody that recognizes and binds to O6-MeG. The amount of bound antibody is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
-
Example Protocol Summary (MGMT-based):
-
A microtiter plate is pre-coated with an antibody specific for O6-Methylguanine-DNA Methyltransferase (MGMT).[9]
-
Standards and samples containing MGMT are added to the wells.
-
A biotin-conjugated antibody specific to MGMT is added, followed by avidin (B1170675) conjugated to horseradish peroxidase (HRP).[9][10]
-
A TMB substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. The concentration is determined by comparison to a standard curve.[9][10]
-
Methylation-Specific PCR (MSP) for MGMT Promoter Methylation
This method indirectly assesses the capacity of a cell to repair O6-MeG by determining the methylation status of the MGMT gene promoter. Promoter methylation leads to gene silencing and reduced MGMT protein expression.[3][5][6]
-
DNA Extraction and Bisulfite Conversion:
-
Genomic DNA is extracted from the biological sample.
-
The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3]
-
-
PCR Amplification:
-
Two pairs of PCR primers are used: one pair specific for the methylated DNA sequence and another for the unmethylated sequence.
-
The PCR products are then analyzed, typically by gel electrophoresis or real-time PCR, to determine the presence or absence of amplification with each primer set.[3]
-
Mandatory Visualization
Biological Pathway of O6-Methylguanine Formation and Repair
The following diagram illustrates the formation of O6-MeG from an alkylating agent and its subsequent repair by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). If unrepaired, the lesion can lead to a G:C to A:T transition mutation.
Caption: Formation, repair, and mutagenic potential of 6-O-Methylguanine.
Experimental Workflow for O6-Methylguanine Measurement
This diagram outlines a generalized experimental workflow for the quantification of O6-MeG in biological samples, applicable to methods like UPLC-MS/MS.
Caption: Generalized workflow for O6-Methylguanine quantification.
References
- 1. dovepress.com [dovepress.com]
- 2. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MGMT methylation analysis of glioblastoma on the Infinium methylation BeadChip identifies two distinct CpG regions associated with gene silencing and outcome, yielding a prediction model for comparisons across datasets, tumor grades, and CIMP-status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human O-6-Methylguanine DNA Methyltransferase ELISA Kit, 96T | Labscoop [labscoop.com]
- 10. cloud-clone.com [cloud-clone.com]
A Comparative Analysis of O⁶-Methylguanine Repair Efficiency by MGMT Across Species
For Immediate Publication
A comprehensive review of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) reveals significant species-specific differences in the efficiency of repairing the mutagenic lesion O⁶-methylguanine. This guide synthesizes key quantitative data, details experimental methodologies for assessing repair efficiency, and provides visual representations of the underlying molecular processes to inform researchers, scientists, and drug development professionals.
The repair of O⁶-methylguanine (O⁶-meG), a highly mutagenic and carcinogenic DNA lesion, is critical for maintaining genomic integrity. This crucial repair process is primarily carried out by the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). As a key player in the cellular defense against alkylating agents, some of which are used in chemotherapy, understanding the comparative efficiency of MGMT from different species is paramount for translational research and drug development. This report provides a comparative analysis of MGMT repair efficiency, drawing upon published experimental data.
Quantitative Comparison of MGMT Repair Efficiency
The efficiency of MGMT in repairing O⁶-meG varies considerably across different species. This variation can be attributed to differences in the primary amino acid sequence of the protein, which in turn affects its kinetic properties and substrate specificity. The following table summarizes key quantitative data on the repair efficiency of MGMT from various species.
| Species | Protein | Kinetic Parameter | Value | Substrate | Reference |
| Human | Recombinant MGMT | Second-order rate constant | 2.2 x 10⁸ L/M/min | poly(dC, dG, m⁶dG) | [1] |
| Recombinant MGMT | Ratio of 2nd-order rate constants (km⁶G/ke⁶G) | 163 | CGCm⁶GAGCTCGCG vs. CGCe⁶GAGCTCGCG | [2] | |
| Mouse | Recombinant MGMT | Second-order rate constant | 3.7 x 10⁸ L/M/min | poly(dC, dG, m⁶dG) | [1] |
| Rat | Recombinant MGMT | Ratio of 2nd-order rate constants (km⁶G/ke⁶G) | 1.45 | CGCm⁶GAGCTCGCG vs. CGCe⁶GAGCTCGCG | [2] |
| E. coli | 39kD Ada protein | Ratio of 2nd-order rate constants (km⁶G/ke⁶G) | 1.6 | CGCm⁶GAGCTCGCG vs. CGCe⁶GAGCTCGCG | [2] |
Note: The ratio of second-order rate constants (km⁶G/ke⁶G) indicates the preference of the enzyme for repairing O⁶-methylguanine over O⁶-ethylguanine.
Experimental Protocols
The quantitative data presented above are derived from various experimental methodologies designed to measure MGMT activity. A common approach involves the use of radiolabeled substrates and subsequent analysis to quantify the extent of repair.
General Protocol for in vitro MGMT Activity Assay using Radiolabeled Oligonucleotides and HPLC Analysis
This protocol outlines a common method for determining the kinetic parameters of MGMT activity.
1. Materials and Reagents:
-
Purified recombinant MGMT protein from the species of interest.
-
Custom-synthesized single-stranded DNA oligonucleotide containing a single O⁶-methylguanine lesion.
-
Complementary unlabeled DNA oligonucleotide.
-
[γ-³²P]ATP for radiolabeling.
-
T4 Polynucleotide Kinase for 5' end labeling.
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA).
-
Quenching Solution (e.g., 0.1 M NaOH).
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.
-
Scintillation counter.
2. Procedure:
-
Substrate Preparation:
-
The O⁶-meG containing oligonucleotide is radiolabeled at the 5' end using [γ-³²P]ATP and T4 Polynucleotide Kinase.
-
The labeled oligonucleotide is then annealed to its complementary strand to create a double-stranded DNA substrate.
-
-
Enzymatic Reaction:
-
A known concentration of the purified MGMT protein is incubated with a known concentration of the radiolabeled DNA substrate in the reaction buffer at 37°C.
-
Aliquots of the reaction mixture are taken at various time points.
-
-
Reaction Quenching:
-
The reaction in each aliquot is stopped by adding a quenching solution.
-
-
Analysis by HPLC:
-
The quenched reaction mixtures are injected into an HPLC system.
-
The repaired (unmethylated) and unrepaired (methylated) oligonucleotides are separated based on their charge using an anion-exchange column.
-
-
Quantification:
-
The amount of radioactivity in the peaks corresponding to the repaired and unrepaired oligonucleotides is quantified using a scintillation counter.
-
The rate of repair is calculated from the decrease in the amount of the methylated substrate over time.
-
3. Data Analysis:
-
The initial reaction rates are determined from the linear phase of the repair reaction.
-
Kinetic parameters such as the second-order rate constant can be calculated by analyzing the reaction rates at different concentrations of MGMT and the DNA substrate.[3]
Visualizing the Process
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Discussion
The available data indicate a remarkable difference in the substrate preference of MGMT from different species. Human MGMT exhibits a strong preference for repairing O⁶-methylguanine over O⁶-ethylguanine, with a rate constant ratio of 163.[2] In contrast, rat and E. coli MGMT show a much lower preference, with ratios of 1.45 and 1.6, respectively, indicating they repair both lesions with similar efficiency.[2] This suggests that human MGMT is highly specialized for removing methyl adducts, which could have implications for the sensitivity of different species to various alkylating agents.
The second-order rate constants for human and mouse MGMT repairing a methylated DNA polymer are of a similar order of magnitude, suggesting comparable overall efficiency in repairing this type of substrate under the tested conditions.[1] However, the differences in substrate specificity highlight the importance of using relevant lesion-containing substrates when comparing MGMT activity across species.
Further research is warranted to expand this comparative analysis to a wider range of species and to elucidate the structural basis for the observed differences in repair efficiency. Such studies will be invaluable for extrapolating findings from animal models to human contexts, particularly in the fields of toxicology and cancer chemotherapy.
References
- 1. Specificities of human, rat and E. coli O6-methylguanine-DNA methyltransferases towards the repair of O6-methyl and O6-ethylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificities of human, rat and E. coli O6-methylguanine-DNA methyltransferases towards the repair of O6-methyl and O6-ethylguanine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MGMT Protein Expression by Immunohistochemistry vs. MG-MT Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The determination of O6-methylguanine-DNA methyltransferase (MGMT) status in tumors, particularly glioblastoma, is a critical predictive biomarker for the efficacy of alkylating chemotherapeutic agents. While several methods exist to evaluate MGMT status, this guide provides an objective comparison between the two most prominent methods for assessing the functional protein: immunohistochemistry (IHC) for MGMT protein expression and direct MGMT activity assays.
At a Glance: IHC vs. Activity Assays
| Feature | Immunohistochemistry (IHC) | MGMT Activity Assay |
| Principle | Detects the presence of MGMT protein in tissue sections using specific antibodies. | Measures the enzymatic activity of the MGMT protein in tissue extracts. |
| Output | Semi-quantitative (e.g., percentage of positive tumor cells, staining intensity score). | Quantitative (e.g., fmol of repaired substrate per mg of protein). |
| Correlation with Clinical Outcome | Variable and often shows poor correlation with patient response to therapy.[1][2] | Generally considered a more direct and reliable measure of MGMT-mediated drug resistance. |
| Concordance with Promoter Methylation | Often discordant.[1][2][3][4] | Shows a better, though not always perfect, correlation.[5] |
| Specimen Requirement | Formalin-fixed, paraffin-embedded (FFPE) tissue. | Fresh or frozen tissue is typically required.[6] |
| Advantages | Widely available, cost-effective, preserves tissue architecture.[7] | Provides a direct functional readout of the protein's DNA repair capacity. |
| Disadvantages | Subjectivity in interpretation, lack of standardized scoring, potential for false positives from non-tumor cells.[8][9] | Technically demanding, requires specialized equipment, not widely available for routine clinical use. |
Quantitative Data Summary
Direct quantitative comparisons between MGMT IHC scores and enzymatic activity in the same patient cohorts are scarce in published literature. However, studies comparing both methods to MGMT promoter methylation status (a key regulator of MGMT expression) provide indirect comparative insights.
One study investigating glioblastoma (GB) and astrocytoma samples found that tumors with a methylated MGMT promoter had a range of 0-62 fmol/mg of MGMT activity, whereas non-methylated tumors had a range of 0-423 fmol/mg.[5] For astrocytomas, the ranges were 0-28 fmol/mg for methylated and 23-107 fmol/mg for non-methylated tumors.[5] This study concluded that the promoter methylation assay is superior to immunohistochemistry in determining the MGMT status defined by a given MGMT activity level, suggesting a stronger correlation between methylation and activity than between IHC and activity.[5]
Another study reported no significant correlation between MGMT protein expression by IHC and promoter methylation.[1] In this study, among 15 samples with MGMT promoter methylation, 14 had a low IHC score (score 1), and one had a high score (score 3).[1] Conversely, of the 24 unmethylated samples, 18 had a low score and 6 had a higher score.[1]
The general consensus in the scientific literature is that there is a notable discordance between the results of MGMT protein expression by IHC and the functional status of MGMT, whether determined by activity assays or inferred from promoter methylation.
Experimental Protocols
MGMT Immunohistochemistry (IHC) Protocol
This is a generalized protocol based on common practices. Specific antibody clones and reagents may require optimization.
-
Tissue Preparation : 5-micrometer thick sections are cut from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.[7]
-
Deparaffinization and Rehydration : Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed, often using a citrate (B86180) or EDTA buffer in a pressure cooker or water bath.
-
Blocking of Endogenous Peroxidase : Sections are treated with a hydrogen peroxide solution to block endogenous peroxidase activity.[7]
-
Blocking of Non-Specific Binding : A blocking serum is applied to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The sections are incubated with a primary antibody specific for the MGMT protein (e.g., clone MT3.1).[1] Incubation is typically performed overnight at 4°C or for a specified time at room temperature.
-
Secondary Antibody and Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining : The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting : The slides are dehydrated, cleared, and mounted with a coverslip.
-
Scoring : The percentage of tumor cells with positive nuclear staining and the intensity of the staining are assessed by a pathologist.[1][7]
MGMT Activity Assay Protocol (Radioactive Method)
This protocol is based on the principle of measuring the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein.
-
Tissue Homogenization : Fresh or frozen tumor tissue is homogenized in a lysis buffer to extract cellular proteins.
-
Protein Quantification : The total protein concentration in the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Reaction Setup : A reaction mixture is prepared containing the cell lysate, a radiolabeled DNA substrate (e.g., calf thymus DNA treated with N-[3H]methyl-N-nitrosourea), and a reaction buffer.
-
Incubation : The reaction mixture is incubated at 37°C to allow the MGMT protein in the lysate to repair the DNA by transferring the radiolabeled methyl group to itself.
-
Precipitation and Washing : The DNA and protein are precipitated using an acid (e.g., perchloric acid). The precipitate is then washed to remove any unincorporated radiolabel.
-
Hydrolysis : The protein-DNA pellet is hydrolyzed to release the amino acids, including the S-[3H]methylcysteine formed on the MGMT protein.
-
Quantification : The amount of S-[3H]methylcysteine is quantified using high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Calculation of Activity : The MGMT activity is calculated based on the amount of radioactivity transferred and normalized to the total protein concentration in the lysate, typically expressed as femtomoles (fmol) of methyl groups transferred per milligram (mg) of protein.
Visualizing the Workflow
Caption: Workflow for comparing MGMT status by IHC and activity assay.
Conclusion
The choice between MGMT immunohistochemistry and MGMT activity assays involves a trade-off between practical applicability and functional accuracy. IHC is a widely accessible method that provides valuable information on protein localization within the tumor microenvironment. However, its semi-quantitative nature and the documented discordance with more functional assays limit its reliability as a standalone predictive biomarker.
In contrast, MGMT activity assays offer a direct and quantitative measure of the protein's DNA repair function, which is more likely to reflect the true resistance of a tumor to alkylating agents. The technical complexity and requirement for fresh or frozen tissue, however, have hindered its adoption in routine clinical practice.
For research and drug development, where a precise understanding of MGMT-mediated resistance is crucial, activity assays are the preferred method. For clinical decision-making, MGMT promoter methylation status is currently the most widely accepted and validated biomarker, showing a better correlation with treatment response than IHC. Future efforts should focus on standardizing IHC protocols and scoring systems or developing more accessible and robust functional assays to bridge the gap between these two important methodologies.
References
- 1. MGMT immunohistochemical expression and promoter methylation in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐O6‐Methylguanine‐Methyltransferase (MGMT) Immunohistochemistry in Glioblastoma Multiforme: Observer Variability and Lack of Association with Patient Survival Impede Its Use as Clinical Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of three methods to analyze MGMT methylation status in a series of 350 gliomas and gangliogliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epistemonikos.org [epistemonikos.org]
- 5. MGMT activity, promoter methylation and immunohistochemistry of pretreatment and recurrent malignant gliomas: a comparative study on astrocytoma and glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Immunohistochemical expression of MGMT in gliomas and its role in ascertaining patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of MGMT promoter methylation in glioblastoma suggests nonlinear prognostic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Computational pathology-based weakly supervised prediction model for MGMT promoter methylation status in glioblastoma [frontiersin.org]
A Comparative Analysis of O⁶-Methyl-guanine Formation by Different Classes of Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of the pre-mutagenic DNA lesion O⁶-methyl-guanine (O⁶-MeG) by different classes of alkylating agents. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the reactivity and potential biological consequences of these compounds.
Introduction to Alkylating Agents and O⁶-Methyl-guanine
Alkylating agents are a diverse class of compounds that covalently modify cellular macromolecules, with DNA being a primary target. Their clinical use, particularly in cancer chemotherapy, is predicated on their ability to induce cytotoxic DNA damage in rapidly dividing tumor cells. A key DNA adduct formed by many methylating agents is O⁶-methyl-guanine (O⁶-MeG). This lesion is of significant interest due to its high mutagenic potential, arising from its propensity to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1] The formation and repair of O⁶-MeG are critical determinants of the efficacy and toxicity of many alkylating chemotherapeutics.
The propensity of an alkylating agent to form O⁶-MeG is largely influenced by its chemical structure and reaction mechanism, broadly categorized as Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution). Agents with greater Sₙ1 character tend to exhibit a higher ratio of O-alkylation to N-alkylation.
Comparative Data on O⁶-Methyl-guanine Formation
The following table summarizes the relative formation of O⁶-methyl-guanine versus N⁷-methyl-guanine, the most abundant DNA adduct, for representative alkylating agents from different classes. A higher O⁶-MeG/N⁷-MeG ratio indicates a greater propensity for modification at the O⁶ position of guanine.
| Class of Alkylating Agent | Representative Compound(s) | Reaction Mechanism | O⁶-MeG / N⁷-MeG Ratio | Reference(s) |
| Nitrosoureas | N-methyl-N-nitrosourea (MNU) | Primarily Sₙ1 | ~0.11 | [2][3] |
| Triazines | Dacarbazine (DTIC), Temozolomide (TMZ) | Sₙ1 (via MTIC intermediate) | Similar to MNU | [4][5] |
| Alkyl Sulfonates | Methyl methanesulfonate (B1217627) (MMS) | Primarily Sₙ2 | ~0.004 | [2][3] |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide | Sₙ1-like (via aziridinium (B1262131) ion) | Generally low, primarily N⁷-alkylation | [6][7] |
Experimental Protocols
Accurate quantification of O⁶-MeG is crucial for assessing the biological activity of alkylating agents. Below are detailed methodologies for two common analytical techniques.
Quantification of O⁶-Methyl-guanine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of O⁶-MeG in DNA samples.[2][4][8]
a. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cultured cells or tissues using a commercial DNA isolation kit, following the manufacturer's protocol.
-
Quantify the isolated DNA and assess its purity using a spectrophotometer (an A260/A280 ratio between 1.8 and 2.0 is considered pure).
-
To a known amount of DNA (e.g., 20-50 µg), add an appropriate internal standard (e.g., [¹⁵N₅]-O⁶-methyl-2'-deoxyguanosine) to correct for sample loss and ionization suppression.
-
Hydrolyze the DNA to its constituent bases by adding 0.1 M HCl and incubating at 70°C for 30 minutes.
-
Neutralize the hydrolysate with an equal volume of 0.1 M NaOH.
-
Remove protein precipitates by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the DNA bases.
b. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
O⁶-methyl-guanine: m/z 166.1 → 149.1
-
Internal Standard (e.g., [¹⁵N₅]-O⁶-methyl-guanine): m/z 171.1 → 154.1
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of O⁶-methyl-guanine.
-
Determine the concentration of O⁶-MeG in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Express the results as the number of O⁶-MeG adducts per 10⁶ or 10⁸ guanines.
-
Immuno-Slot Blot Assay for O⁶-Methyl-guanine
This immunological method provides a semi-quantitative to quantitative measure of O⁶-MeG and is useful for screening a large number of samples.[9][10][11][12]
a. DNA Preparation and Immobilization:
-
Isolate and quantify genomic DNA as described for the UPLC-MS/MS method.
-
Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
-
Assemble a slot blot apparatus with a nitrocellulose membrane.
-
Apply the denatured DNA samples to the slots under a gentle vacuum.
-
Wash each slot with a high-salt buffer (e.g., 2x SSC).
-
Disassemble the apparatus and bake the membrane at 80°C for 2 hours to fix the DNA.
b. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O⁶-methyl-guanine diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
c. Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the signal intensity for each slot using densitometry software.
-
Generate a standard curve using DNA with known amounts of O⁶-MeG to determine the adduct levels in the experimental samples.
Visualizations
Signaling Pathways
The formation of O⁶-methyl-guanine in DNA triggers a complex cellular response involving multiple DNA repair and signaling pathways. The following diagram illustrates the key pathways involved in the recognition and processing of O⁶-MeG adducts.
Caption: Cellular response to O⁶-Methyl-guanine formation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of O⁶-methyl-guanine adducts in cellular DNA following exposure to an alkylating agent.
Caption: Experimental workflow for O⁶-MeG analysis.
References
- 1. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 2. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Effect of O6-benzylguanine on nitrogen mustard-induced toxicity, apoptosis, and mutagenicity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-O-Methylguanine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of 6-O-Methylguanine.
Immediate Safety and Hazard Identification
6-O-Methylguanine is a derivative of the nucleobase guanine (B1146940) and is known to be a mutagenic and carcinogenic agent. It functions as an alkylating agent, which can lead to G:C to A:T transitions in DNA. Due to these hazardous properties, all contact with 6-O-Methylguanine should be minimized, and appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Hazard Summary:
| Hazard Classification | Description |
| Mutagenicity | Can cause genetic mutations. |
| Carcinogenicity | Suspected to cause cancer. |
| Acute Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling 6-O-Methylguanine in any form (solid or in solution).
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in safe disposal.
-
Solid Waste:
-
Collect pure 6-O-Methylguanine and any grossly contaminated materials (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect all solutions containing 6-O-Methylguanine in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with 6-O-Methylguanine must be disposed of in a designated sharps container that is also labeled as containing this hazardous chemical.
-
Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "6-O-Methylguanine"
-
The primary hazard(s): "Toxic," "Mutagen"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Storage of Hazardous Waste
Store hazardous waste containing 6-O-Methylguanine in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the storage area is well-ventilated.
-
Incompatible chemicals must be segregated to prevent reactions.
Disposal Procedure
The required method for the disposal of 6-O-Methylguanine is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Segregate Waste: Collect solid, liquid, and sharp waste contaminated with 6-O-Methylguanine in separate, appropriately labeled containers as described in Section 3.
-
Secure Containers: Ensure all waste containers are securely closed and properly labeled.
-
Request Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste pickup requests.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.
Below is a diagram illustrating the logical workflow for the proper disposal of 6-O-Methylguanine.
Spill and Decontamination Procedures
In the event of a spill, the following procedures should be followed:
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated solid hazardous waste container for 6-O-Methylguanine.
-
Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS office or emergency response team immediately.
-
Experimental Protocols Cited
Disclaimer: This document is intended as a guide and does not supersede institutional or local regulations. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for 6-O-Methylguanine.
Personal protective equipment for handling 6-O-Methyl-guanine
Essential Safety and Handling Guide for 6-O-Methyl-guanine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 20535-83-5). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to mitigate exposure risks. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage[1]. The required personal protective equipment is mandatory for all personnel handling this compound.
| Hazard Classification | GHS Pictogram | Recommended PPE |
| Acute toxicity, oral (Warning)[1] | GHS07 | Gloves: Chemical-resistant nitrile gloves are recommended.[2][3] |
| Acute toxicity, dermal (Warning)[1] | GHS07 | Eye Protection: Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash potential.[2][4] |
| Skin corrosion/irritation (Warning)[1] | GHS07 | Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the powder form or when engineering controls are insufficient.[2] |
| Serious eye damage/eye irritation (Danger)[1] | GHS05 | Lab Coat: A standard laboratory coat should be worn at all times. |
| Acute toxicity, inhalation (Warning)[1] | GHS07 | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[1] | GHS07 |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇N₅O[2][5] |
| Molecular Weight | 165.15 g/mol [2][5] |
| Melting Point | >300 °C[2] |
| Appearance | Solid |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for the safe handling of this compound from receipt to experimental use.
Preparation
-
Inspect Container: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
Handling
-
Weighing: Carefully weigh the required amount of this compound in the chemical fume hood. Use a dedicated spatula and weighing paper. Avoid creating dust.
-
Dissolution: To dissolve, add the solvent to the weighed powder slowly to prevent splashing. If necessary, cap the vial and vortex or sonicate until the solid is fully dissolved.
-
Experimental Use: Keep the container sealed when not in use. Avoid direct contact with the skin and eyes. If there is a risk of splashing, a face shield should be worn in addition to safety goggles.
Cleanup and Storage
-
Decontaminate: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe down with a disposable towel.
-
Dispose of Waste: Dispose of all contaminated materials as outlined in the Disposal Plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield or goggles, lab coat, and finally respirator if used). Wash hands thoroughly with soap and water after removing PPE.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Contaminated Solids: This includes used gloves, disposable lab coats, bench paper, pipette tips, and any other solid materials that have come into contact with this compound. Place these items in a designated, labeled hazardous waste container. The container should be a sealable plastic bag or a rigid container lined with a bag.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small powder spills, gently cover with a damp paper towel to avoid generating dust and then carefully wipe up. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all cleanup materials in a sealed, labeled hazardous waste container. Decontaminate the spill area.
Signaling Pathway of Unrepaired this compound
Unrepaired this compound lesions in DNA can trigger a cellular response pathway that may lead to cell cycle arrest or apoptosis.[6] The primary repair mechanism is through the enzyme O-6-methylguanine-DNA methyltransferase (MGMT).[6]
Caption: Unrepaired this compound signaling cascade.
References
- 1. O-(6)-Methylguanine | C6H7N5O | CID 65275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-O-メチルグアニン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. scbt.com [scbt.com]
- 6. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
